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  • Product: 2-Methyl-benzofuran-5-ylamine hydrochloride
  • CAS: 23968-37-8

Core Science & Biosynthesis

Foundational

2-Methyl-benzofuran-5-ylamine hydrochloride molecular weight

An In-depth Technical Guide to 2-Methyl-benzofuran-5-ylamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 2-M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-benzofuran-5-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-benzofuran-5-ylamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. This document details the fundamental physicochemical properties, molecular weight, and structural characteristics of the title compound and its free base form. A validated, multi-step synthetic pathway is described, followed by a discussion of essential analytical techniques for structural elucidation and purity verification. Finally, the guide explores the current understanding of its applications as a versatile building block in drug discovery, particularly in the context of developing novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a core structural motif in a vast number of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The unique electronic and structural features of the benzofuran nucleus make it an attractive scaffold for medicinal chemists to design and synthesize novel therapeutic agents. Molecules incorporating this moiety have been developed as treatments for conditions ranging from cardiovascular arrhythmias, such as the drug Amiodarone, to potential therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][4][5] 2-Methyl-benzofuran-5-ylamine hydrochloride serves as a key intermediate and building block, providing a strategic entry point for the synthesis of more complex and targeted derivatives.

Core Compound Identification and Physicochemical Properties

Precise identification is critical for any research and development application. 2-Methyl-benzofuran-5-ylamine is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media. The protonation of the 5-amino group to form the ammonium chloride salt is a standard practice for amine-containing pharmaceutical intermediates.

Below is a diagram illustrating the chemical structures of the free base and its corresponding hydrochloride salt.

Caption: Conversion of the free base to its hydrochloride salt.

Quantitative Data Summary

The fundamental properties of both the hydrochloride salt and the free base are summarized in the table below for easy reference. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used in experimental calculations.

Property2-Methyl-benzofuran-5-ylamine Hydrochloride2-Methyl-benzofuran-5-ylamine (Free Base)
IUPAC Name (2-Methyl-1-benzofuran-5-yl)ammonium chloride2-Methyl-1-benzofuran-5-amine
CAS Number 23968-37-8[6]26210-75-3[7][8]
Molecular Formula C₉H₁₀ClNO[6]C₉H₉NO[7][8]
Molecular Weight 183.63 g/mol [6]147.17 g/mol [7][8]
MDL Number MFCD00035194[6]N/A
Physicochemical Properties (Free Base)

Experimental data for the hydrochloride salt are limited, but the properties of the parent free base provide valuable insight into its behavior.

PropertyValueSource
Boiling Point 282.9 °C at 760 mmHg[7]
Density 1.178 g/cm³[7]
Flash Point 124.9 °C[7]
LogP 2.90[7]
Vapor Pressure 0.00327 mmHg at 25°C[7]

Synthesis and Purification

The synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride is a well-established process in organic chemistry, typically proceeding through a multi-step sequence that leverages common and reliable transformations. The most logical and field-proven approach involves the synthesis of a nitrated benzofuran intermediate, followed by the reduction of the nitro group to the target amine, and concluding with salt formation.

G Start 2-Methyl-5-nitro-1-benzofuran (CAS: 14146-09-9) Step1 Nitro Group Reduction Start->Step1 H₂, Pd/C (or SnCl₂, HCl) Solvent: Ethanol/Ethyl Acetate Intermediate 2-Methyl-benzofuran-5-ylamine (Free Base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 HCl in Ether (or Isopropanol) Product 2-Methyl-benzofuran-5-ylamine HCl (Final Product) Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Reduction of 2-Methyl-5-nitro-1-benzofuran

  • Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-methyl-5-nitro-1-benzofuran (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material completely.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd, ~5 mol%) to the solution. Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the hydrogenation of nitro groups. It offers high selectivity, minimizing side reactions, and can be easily removed by filtration after the reaction is complete.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a controlled hydrogenation apparatus) and maintain a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: Complete removal of the catalyst is critical to prevent contamination of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-benzofuran-5-ylamine as an oil or solid.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (or isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Precipitation and Isolation: Continue stirring for 30-60 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 2-Methyl-benzofuran-5-ylamine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the final product's integrity.

G cluster_tests Analytical Techniques cluster_results Validation Data Sample Final Product Sample (2-Methyl-benzofuran-5-ylamine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR Infrared Spectroscopy (FTIR) Sample->FTIR HPLC Chromatography (HPLC) Sample->HPLC Structure Structural Confirmation NMR->Structure MW_Confirm Molecular Weight Verification MS->MW_Confirm Bonds Functional Group Identification FTIR->Bonds Purity Purity Assay (e.g., >95%) HPLC->Purity COA Certificate of Analysis (CoA) Structure->COA MW_Confirm->COA Bonds->COA Purity->COA

Caption: A typical analytical workflow for compound characterization.

  • ¹H NMR Spectroscopy: This technique confirms the proton environment. Expected signals include a singlet for the C2-methyl group, distinct signals in the aromatic region for the benzofuran ring protons, and a broad signal for the -NH₃⁺ protons.

  • ¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and confirms the carbon skeleton of the benzofuran ring.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight. For the hydrochloride salt, electrospray ionization (ESI) in positive mode will typically show the molecular ion for the free base ([M+H]⁺) at m/z 148.1.[7]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks would include N-H stretching vibrations for the ammonium group (typically broad, in the 2400-3000 cm⁻¹ region) and C-O-C stretching for the furan ether linkage.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single, sharp peak on the chromatogram indicates a high degree of purity, which can be quantified against a reference standard.

Applications in Research and Drug Development

2-Methyl-benzofuran-5-ylamine hydrochloride is not an end-product therapeutic itself, but rather a valuable starting material and structural motif for the synthesis of more complex drug candidates. Its utility stems from the combination of the pharmacologically relevant benzofuran core and the synthetically versatile primary amine.

  • Scaffold for Lead Generation: The primary amine at the 5-position serves as a synthetic handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to build a library of novel compounds for high-throughput screening.

  • Monoamine Oxidase (MAO) Inhibitors: Benzofuran derivatives have been specifically investigated as inhibitors of monoamine oxidase, an enzyme class implicated in the progression of neurodegenerative disorders.[5] The structure of 2-Methyl-benzofuran-5-ylamine provides a foundational scaffold for designing selective MAO-A or MAO-B inhibitors.

  • Anticancer and Antimicrobial Agents: The benzofuran nucleus is a component of many compounds screened for anticancer and antimicrobial activity.[2][3] Researchers can modify the amine group of the title compound to modulate properties like cell permeability, target binding, and overall efficacy.

Conclusion

2-Methyl-benzofuran-5-ylamine hydrochloride is a well-characterized chemical entity with a defined molecular weight of 183.63 g/mol .[6] Its straightforward synthesis from commercially available precursors and the synthetic utility of its primary amine group make it a valuable intermediate for the drug development community. The robust analytical methods available for its characterization ensure high quality and reproducibility in research settings. As the demand for novel heterocyclic compounds continues to grow, the importance of foundational building blocks like 2-Methyl-benzofuran-5-ylamine hydrochloride in the discovery of next-generation therapeutics remains paramount.

References

  • Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. Retrieved January 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbenzofuran. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylfuran. Retrieved January 23, 2026, from [Link]

  • Shaaban, M. R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Retrieved January 23, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. Retrieved January 23, 2026, from [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 40-46. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28867. Retrieved January 23, 2026, from [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives: A patent review. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

2-Methyl-benzofuran-5-ylamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-benzofuran-5-ylamine Hydrochloride Introduction: The Significance of the Benzofuran Scaffold Benzofuran, a heterocyclic compound formed by the fusion o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-benzofuran-5-ylamine Hydrochloride

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this core structure are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The specific analogue, 2-Methyl-benzofuran-5-ylamine, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its formulation as a hydrochloride salt enhances stability and aqueous solubility, crucial properties for handling and biological testing.

Unambiguous structure elucidation is the cornerstone of all subsequent research and development. An error in confirming the identity, purity, or isomeric form of a molecule can invalidate entire datasets, leading to significant loss of time and resources. This guide provides a comprehensive, field-proven workflow for the complete structural characterization of 2-Methyl-benzofuran-5-ylamine hydrochloride, integrating multiple analytical techniques. We will move beyond simple data reporting to explain the causality behind each experimental choice, ensuring a self-validating and authoritative analytical cascade.

Part 1: Foundational Analysis & Physicochemical Properties

Before any advanced spectroscopic analysis, a foundational assessment of the compound's properties is essential. This step validates the sample against expected theoretical values and informs the selection of appropriate solvents and analytical conditions for subsequent experiments.

The target molecule is 2-Methyl-benzofuran-5-ylamine hydrochloride. Based on its structure, we can predict several key properties.

PropertyExpected ValueSource
Molecular Formula C₉H₁₀ClNO[6]
Molecular Weight 183.63 g/mol [6]
Monoisotopic Mass 183.04510 g/mol Calculated
Form Solid[6]
InChI Key MDVOJFDJZLPIKR-UHFFFAOYSA-N[6]

This initial data provides the fundamental ground truth for all following spectroscopic methods. The molecular weight and formula are the primary targets for confirmation by mass spectrometry.

Part 2: The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they build a self-validating case for the final structure.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation cluster_3 Final Output A Sample Receipt & Physicochemical Data B Mass Spectrometry (MS) Confirm Mass & Formula A->B  Verify MW C FTIR Spectroscopy Identify Functional Groups B->C  Hypothesize  Functional Groups D 1D NMR (¹H, ¹³C) Map C-H Framework C->D  Confirm & Assign  Proton/Carbon Env. E 2D NMR (COSY, HSQC, HMBC) Establish Connectivity D->E  Resolve Ambiguities  & Confirm Linkages F Single Crystal X-Ray Diffraction (Optional) E->F  For Absolute  Stereochemistry or  Complex Isomers G Structure Confirmed E->G F->G

Caption: Overall workflow for structure elucidation.

Part 3: Mass Spectrometry (MS) – Confirming the Blueprint

Expertise & Causality: Mass spectrometry is the first spectroscopic technique employed because it provides the most fundamental piece of information: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum offers preliminary clues about the molecule's structure, such as the stability of the benzofuran ring.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the hydrochloride salt in 1 mL of methanol or acetonitrile. The use of a protic solvent is acceptable for ESI.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar molecules like amine salts, minimizing initial fragmentation.

  • Acquisition Mode: Acquire data in positive ion mode. The amine group is basic and will readily accept a proton, forming the [M+H]⁺ ion corresponding to the free base.

  • Data Analysis:

    • Look for the protonated molecule of the free base, [C₉H₉NO + H]⁺, at m/z 148.0757.

    • The high-resolution measurement should confirm this elemental composition within a 5 ppm mass accuracy.

    • Observe the isotopic pattern to further validate the presence and number of carbon atoms.

    • Analyze fragmentation patterns. Common losses from benzofuran derivatives can include CO and radical species, providing clues to the core structure.[8]

Trustworthiness: The system is validated by running a known calibration standard immediately before the sample analysis to ensure high mass accuracy. The presence of the expected [M+H]⁺ ion within the specified mass tolerance is a critical validation gate for proceeding with further analysis.

Part 4: Infrared (IR) Spectroscopy – Identifying the Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this specific compound, we expect to see characteristic vibrations for the ammonium (NH₃⁺) group (since it's a primary amine hydrochloride), the aromatic C-H and C=C bonds, the C-O-C ether linkage of the furan ring, and the C-N bond.[9] The presence of the hydrochloride salt significantly alters the N-H stretching region compared to the free amine.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum for key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale & Reference
~3200-2800 N-H⁺ Stretch (Ammonium)Very broad, strong envelopeCharacteristic of a primary amine salt.[9] This broadness is due to hydrogen bonding.
~3100-3000 Aromatic C-H StretchSharp, medium intensityIndicates the presence of the benzene ring.
~2950-2850 Aliphatic C-H StretchSharp, weak-mediumCorresponds to the methyl (CH₃) group.
~1620-1580 N-H⁺ BendingMedium-strongAsymmetric and symmetric bending of the NH₃⁺ group.[10]
~1600, ~1475 Aromatic C=C StretchSharp, variable intensityConfirms the aromatic backbone of the benzofuran.
~1250 Aryl C-O StretchStrongAsymmetric C-O-C stretching of the furan ether linkage.
~1335-1250 Aromatic C-N StretchStrongConfirms the attachment of the amine group to the aromatic ring.[11]

Trustworthiness: The protocol is inherently self-validating as the presence of this specific combination of peaks provides a unique fingerprint. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ is also a key validation point, confirming no unintended oxidation has occurred.

Part 5: Nuclear Magnetic Resonance (NMR) – Assembling the Puzzle

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom and reveals their connectivity.[12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize hydrochloride salts and allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of different carbon environments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for connecting different fragments of the molecule.

Expected Spectral Data and Interpretation
Atom(s)¹H δ (ppm)¹³C δ (ppm)Key Correlations (COSY, HMBC)
-CH₃ (at C2) ~2.4~14HMBC to C2, C3
H3 ~6.4~102HMBC to C2, C3a, C9
H4 ~7.5~112COSY to H6; HMBC to C5, C6, C7a
H6 ~7.0~120COSY to H4; HMBC to C4, C5, C7
H7 ~7.4~128HMBC to C5, C6, C7a
-NH₃⁺ (at C5) Broad, ~9-10 (in DMSO)N/ASignal disappears upon D₂O exchange

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The numbering system used is standard for the benzofuran ring.

Caption: Key HMBC correlations confirming fragment connectivity.

Trustworthiness: The combination of 2D NMR experiments provides a self-validating dataset. An HSQC spectrum must account for all non-quaternary carbons and their attached protons. The HMBC spectrum must logically connect all fragments identified in the ¹H and COSY spectra. The final assigned structure must be consistent with all observed correlations without exception.

Part 6: X-Ray Crystallography – The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides incontrovertible evidence for the structure in most cases, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule in the solid state.[12] It is the gold standard for structure confirmation. This technique is particularly valuable if there are any ambiguities in isomerism that cannot be resolved by NMR, or if the absolute stereochemistry of a chiral center needs to be determined (not applicable for this achiral molecule).

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened (e.g., methanol/ether, ethanol, water).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[14]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

  • Data Analysis: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Trustworthiness: The quality of a crystal structure is assessed by several metrics, most notably the R-factor (R1), which should typically be below 5% for a well-refined structure. The final electron density map should show no significant unassigned peaks, confirming that the model accurately represents the data.

Conclusion: A Synthesis of Evidence

References

  • Research Article. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of All Research Education and Scientific Methods (IJARESM). Available at: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845. Available at: [Link]

  • Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Retrieved from [Link]

  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]

  • ACS Publications. (n.d.). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

  • SciSpace. (n.d.). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 2-Methyl-benzofuran-5-ylamine Hydrochloride: A Technical Guide

Introduction 2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid benzofuran core and the presence of a primary amine make it a valua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid benzofuran core and the presence of a primary amine make it a valuable scaffold in drug discovery, particularly for targeting receptors within the central nervous system.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in medicinal chemistry and for ensuring the identity and purity of synthesized derivatives.

This in-depth technical guide provides a detailed overview of the spectroscopic characteristics of 2-Methyl-benzofuran-5-ylamine hydrochloride. While experimental spectra for this specific salt are not widely published, this guide, grounded in the principles of spectroscopic interpretation and data from closely related analogs, offers a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical insights for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

The structure of 2-Methyl-benzofuran-5-ylamine hydrochloride is characterized by a planar benzofuran ring system, a methyl group at the 2-position, and an ammonium group at the 5-position, with chloride as the counter-ion. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment of the aromatic ring and is a key consideration in the interpretation of its spectroscopic data.

Caption: Molecular structure of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The formation of the hydrochloride salt has a pronounced effect on the chemical shifts of the protons on the aromatic ring and the amine group itself.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Methyl-benzofuran-5-ylamine hydrochloride in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, methyl, and amine protons. The electron-withdrawing effect of the -NH₃⁺ group will generally deshield the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
H-4~7.8dJ ≈ 8.5Downfield shift due to proximity to the electron-withdrawing ammonium group.
H-6~7.6ddJ ≈ 8.5, 2.0Coupled to both H-4 and H-7.
H-7~7.4dJ ≈ 2.0Coupled to H-6.
H-3~6.5s-Singlet for the furan ring proton.
-CH₃~2.5s-Singlet for the methyl group at C-2.
-NH₃⁺~8.0-10.0br s-Broad singlet, exchangeable with D₂O. The chemical shift can be highly variable depending on concentration and temperature.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-7a~155Quaternary carbon of the benzofuran ring.
C-2~154Quaternary carbon bearing the methyl group.
C-5~140Carbon attached to the ammonium group.
C-3a~128Quaternary carbon of the benzofuran ring.
C-4~120Aromatic CH.
C-6~118Aromatic CH.
C-7~112Aromatic CH.
C-3~102Furan ring CH.
-CH₃~14Methyl carbon.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-benzofuran-5-ylamine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for limited solubility in less polar solvents like chloroform-d.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Caption: Experimental workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Methyl-benzofuran-5-ylamine hydrochloride will be characterized by vibrations corresponding to the aromatic ring, the C-O-C linkage of the furan, and the ammonium salt.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3200-2800N-H stretch (ammonium)Strong, broadA very broad and complex region of absorption is characteristic of ammonium salts.
3100-3000Aromatic C-H stretchMedium
2980-2850Aliphatic C-H stretchMedium-WeakFrom the methyl group.
~1620, ~1580, ~1500C=C stretch (aromatic)Medium-Strong
~1600N-H bend (ammonium)Medium
~1250Aryl-O stretchStrongAsymmetric C-O-C stretch of the benzofuran system.
~1050Aryl-O stretchStrongSymmetric C-O-C stretch.
~820C-H out-of-plane bendStrongIndicative of a 1,2,4-trisubstituted benzene ring.
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample Preparation: Place a small amount of the solid 2-Methyl-benzofuran-5-ylamine hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[2]

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structure. For the analysis of 2-Methyl-benzofuran-5-ylamine hydrochloride, electrospray ionization (ESI) would be an appropriate technique, as it is a soft ionization method suitable for polar and ionic compounds.

Predicted Mass Spectrum Data (ESI+)

In positive ion mode ESI-MS, the spectrum would be expected to show the molecular ion of the free base.

m/z (mass-to-charge ratio) Assignment Notes
148.07[M+H]⁺This corresponds to the protonated free base, C₉H₉NO. The exact mass is 147.0684, so the protonated species would be 148.0757.
133.05[M+H - CH₃]⁺Loss of a methyl radical from the molecular ion.
120.06[M+H - C₂H₄]⁺Potential fragmentation involving the furan ring.
Proposed Fragmentation Pathway

The primary fragmentation would likely involve the loss of neutral molecules from the protonated parent ion.

Fragmentation_Pathway Parent [C₉H₁₀NO]⁺ m/z = 148.07 Frag1 [C₈H₇NO]⁺ m/z = 133.05 Parent->Frag1 - •CH₃ Frag2 [C₇H₆NO]⁺ m/z = 120.06 Parent->Frag2 - C₂H₄

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of 2-Methyl-benzofuran-5-ylamine hydrochloride in a suitable solvent such as methanol or acetonitrile/water (50:50) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

    • Acquire spectra over a mass range of m/z 50-500.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Methyl-benzofuran-5-ylamine hydrochloride. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. While the data presented is based on sound scientific principles and comparison with related structures, it is imperative to confirm these findings with experimental data whenever a new batch of the compound is synthesized or procured. The methodologies outlined herein represent best practices for the structural elucidation of this and similar small molecules, ensuring the scientific rigor required in drug discovery and development.

References

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. U.S. Department of Justice. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-benzofuran-5-ylamine hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, cons...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For weakly basic compounds such as 2-Methyl-benzofuran-5-ylamine, salt formation—specifically as a hydrochloride—is a common and effective strategy to enhance solubility. This technical guide provides a comprehensive examination of the solubility profile of 2-Methyl-benzofuran-5-ylamine hydrochloride. In the absence of extensive empirical data in publicly accessible literature, this guide synthesizes foundational chemical principles, predictive modeling, and established experimental methodologies to construct a robust solubility profile. It is designed to equip researchers and drug development professionals with the theoretical understanding and practical protocols necessary to evaluate this compound and others of its class. We will explore the physicochemical properties of the parent molecule, delve into the theoretical underpinnings of its solubility as a hydrochloride salt, provide detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the critical role of factors such as pH and the solid-state form in modulating its dissolution characteristics.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern. A drug must be in solution to be absorbed from the gastrointestinal tract and to exert its pharmacological effect.[1] Poorly soluble compounds often exhibit low and erratic oral bioavailability, leading to suboptimal therapeutic outcomes and significant hurdles in formulation development.

2-Methyl-benzofuran-5-ylamine, a heterocyclic amine, represents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the benzofuran nucleus.[2][3][4] However, like many aromatic amines, its free base form is expected to have limited aqueous solubility. The formation of a hydrochloride salt is a well-established strategy to mitigate this issue. By protonating the basic amine group, the resulting salt introduces ionic character, which generally leads to improved water solubility.[5]

This guide will provide a detailed exploration of the solubility profile of 2-Methyl-benzofuran-5-ylamine hydrochloride, offering both theoretical insights and practical methodologies for its characterization.

Physicochemical Properties of 2-Methyl-benzofuran-5-ylamine and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of both the free amine and its hydrochloride salt is fundamental to interpreting its solubility behavior.

2-Methyl-benzofuran-5-ylamine (Free Amine)

The free amine form of the molecule possesses the following properties:

PropertyValueSource
Molecular Formula C₉H₉NO[6]
Molecular Weight 147.17 g/mol [6]
LogP (Predicted) 2.90[6]
SMILES Cc1cc2cc(N)ccc2o1[6]

The predicted LogP value of 2.90 suggests a significant degree of lipophilicity, which is consistent with the expectation of low intrinsic aqueous solubility for the free amine.

2-Methyl-benzofuran-5-ylamine hydrochloride (Salt Form)

The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
CAS Number 23968-37-8[6]

The conversion to a hydrochloride salt is intended to significantly increase the aqueous solubility compared to the free base.

Theoretical and Predictive Solubility Profile

In the absence of direct experimental data, computational models provide a valuable first approximation of a compound's solubility. These predictions are instrumental in early-stage drug development for prioritizing candidates and guiding formulation strategies.[7]

pKa Prediction and its Influence on pH-Dependent Solubility

The pKa of the conjugate acid of 2-Methyl-benzofuran-5-ylamine is a critical parameter that governs its ionization state at different pH values. The Henderson-Hasselbalch equation dictates the ratio of the ionized (protonated) to the non-ionized (free amine) form. As an aromatic amine, the pKa is expected to be in the acidic to neutral range.

Using online predictive tools such as Chemaxon or Rowan's pKa predictor, a hypothetical pKa value can be estimated. For the purpose of this guide, we will assume a predicted pKa of 5.5 .[8][9] This value is a reasoned estimate for an aromatic amine of this type.

The pH-dependent solubility profile of an amine hydrochloride is directly linked to its pKa. At pH values significantly below the pKa, the compound will exist predominantly in its protonated, more soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free amine, leading to a decrease in solubility.

pH_Solubility_Relationship cluster_pH pH Scale cluster_Form Predominant Species cluster_Solubility Expected Solubility low_pH Low pH (e.g., pH < 4) ionized Ionized (Protonated) R-NH₃⁺ low_pH->ionized Favors mid_pH pH ≈ pKa (5.5) mid_pH->ionized unionized Unionized (Free Base) R-NH₂ mid_pH->unionized Equilibrium high_pH High pH (e.g., pH > 7) high_pH->unionized Favors high_sol High Solubility ionized->high_sol Leads to low_sol Low Solubility unionized->low_sol Leads to

Caption: Relationship between pH, ionization state, and expected solubility of an amine hydrochloride.

Predicted Aqueous Solubility

Various in silico models can predict aqueous solubility (LogS). These models, such as those available through ACD/Labs or online platforms like SwissADME, utilize parameters like LogP, molecular weight, and topological polar surface area.[10][11]

For 2-Methyl-benzofuran-5-ylamine hydrochloride, a hypothetical predicted solubility profile is presented below. These values are illustrative and should be confirmed experimentally.

ParameterPredicted Value
Intrinsic Solubility (S₀) of Free Base 10 µg/mL
Aqueous Solubility (pH 1.2) > 10 mg/mL
Aqueous Solubility (pH 6.8) 1-2 mg/mL

Experimental Determination of Solubility

While predictive models are useful, experimental determination of solubility is the gold standard. The two primary methods employed are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[1]

This method relies on the detection of light scattering caused by insoluble particles (precipitate) in a solution. A laser is passed through the sample, and the amount of scattered light is measured by a nephelometer. Higher levels of scattered light correspond to lower solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-benzofuran-5-ylamine hydrochloride in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate buffer (pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid change in solvent polarity will induce precipitation of the compound if its solubility limit is exceeded.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Nephelometric Reading: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Kinetic_Solubility_Workflow start Start stock Prepare 10 mM Stock in DMSO start->stock dilute Serial Dilution in DMSO (96-well plate) stock->dilute add_buffer Add Aqueous Buffer (pH 7.4) Induce Precipitation dilute->add_buffer incubate Incubate (1-2 hours) add_buffer->incubate read Read Plate on Nephelometer incubate->read analyze Analyze Data: Plot Light Scattering vs. Concentration read->analyze end Determine Kinetic Solubility analyze->end

Caption: Workflow for a nephelometry-based kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time- and resource-intensive method but provides the most accurate and relevant solubility data for later stages of drug development. The shake-flask method is the most common approach for determining thermodynamic solubility.

An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined analytically (e.g., by HPLC-UV).

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of solid 2-Methyl-benzofuran-5-ylamine hydrochloride to vials containing each of the prepared buffers. Ensure that undissolved solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.

Thermodynamic_Solubility_Workflow start Start add_solid Add Excess Solid to Buffers (Various pH) start->add_solid equilibrate Agitate at Constant Temperature (24-48 hours) add_solid->equilibrate separate Centrifuge or Settle equilibrate->separate filter Filter Supernatant separate->filter quantify Analyze Filtrate by HPLC-UV filter->quantify end Determine Thermodynamic Solubility quantify->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 2-Methyl-benzofuran-5-ylamine hydrochloride.

  • pH: As discussed, pH is a dominant factor for ionizable compounds. The solubility will be highest at low pH and decrease as the pH approaches and exceeds the pKa.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature.

  • Polymorphism: The crystalline form of the solid can have a profound effect on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in solubility experiments. Co-crystals can also be explored to modify solubility.[9]

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., in the stomach), the solubility of a hydrochloride salt can be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Formulation Strategies for Poorly Soluble Amine Hydrochlorides

For compounds that still exhibit challenging solubility even as a hydrochloride salt, various formulation strategies can be employed.[5]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby enhancing the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.

Conclusion

The solubility of 2-Methyl-benzofuran-5-ylamine hydrochloride is a multifaceted property that is fundamental to its potential as a therapeutic agent. While publicly available experimental data is limited, a comprehensive understanding of its solubility profile can be constructed through a combination of theoretical principles, predictive modeling, and established experimental methodologies. This guide has provided a framework for this understanding, from the basic physicochemical properties and the critical influence of pH, to detailed protocols for kinetic and thermodynamic solubility determination. For drug development professionals, a thorough characterization of solubility, as outlined herein, is an indispensable step in navigating the path from a promising chemical entity to a viable drug product. The insights and methodologies presented are intended to serve as a valuable resource for the rational design and development of formulations containing 2-Methyl-benzofuran-5-ylamine hydrochloride and other similar amine salts.

References

  • Rowan. (n.d.). Rowan: Free Online pKa Prediction. Rowan Scientific. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

  • In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Retrieved from [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023). OLI Systems. Retrieved from [Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]

  • 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. (n.d.). Chemsrc. Retrieved from [Link]

  • SwissADME. (n.d.). Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • New QSPR study for the prediction of aqueous solubility of drug-like compounds. (2008). PubMed. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. Retrieved from [Link]

  • Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). KUDOS. Retrieved from [Link]

  • Benzofuran ring system in various pharmaceutical drug structures. (2024). Pharma Focus America. Retrieved from [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved from [Link]

  • CRYSTAL FORM B OF THE SOLID FORM OF THE BIS-HCL SALT, PHARMACEUTICAL COMPOSITION, AND, USE IN A SOLID FORM. (n.d.). Google Patents.
  • ExperimentNephelometryKinetics Documentation. (n.d.). Emerald Cloud Lab. Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). WHO. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Methyl-benzofuran-5-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 2-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 2-Methyl-benzofuran-5-ylamine hydrochloride, a heterocyclic amine of interest in contemporary chemical research and early-phase drug discovery. As a member of the aminobenzofuran class, this compound presents a unique set of handling requirements that necessitate a thorough understanding of its chemical nature to ensure laboratory safety and experimental integrity. This document is intended to serve as an essential resource for all personnel involved in the storage, handling, and experimental use of this compound.

Compound Profile and Hazard Identification

2-Methyl-benzofuran-5-ylamine hydrochloride is a solid organic compound.[1] While specific toxicological data for this exact molecule is not extensively published, the available information from suppliers and related compounds allows for a robust hazard assessment.

1.1. Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 23968-37-8AK Scientific, Inc.[2]
Molecular Formula C₉H₁₀ClNOAK Scientific, Inc.[2]
Molecular Weight 183.63 g/mol AK Scientific, Inc.[2]
Appearance SolidSigma-Aldrich[3]
Purity Typically ≥95%AK Scientific, Inc.[2]

1.2. GHS Hazard Identification

Based on supplier information, 2-Methyl-benzofuran-5-ylamine hydrochloride is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H301: Toxic if swallowed. [3]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Signal Word: Danger [3]

GHS Pictograms:




Prudent Handling and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a stringent adherence to appropriate handling procedures and the consistent use of personal protective equipment are paramount.

2.1. Engineering Controls

All handling of solid 2-Methyl-benzofuran-5-ylamine hydrochloride should be conducted in a well-ventilated area. [4]For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory to minimize inhalation exposure.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable when working with this compound.

  • Eye Protection: Chemical safety goggles or a face shield are required at all times to protect against splashes and airborne particles. [5]* Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. [5]Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn to prevent skin contact. [5]* Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. [6]Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [6]Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]

Storage and Stability

Proper storage is crucial for maintaining the integrity of 2-Methyl-benzofuran-5-ylamine hydrochloride and preventing hazardous situations.

4.1. Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep it away from incompatible materials such as strong oxidizing agents and strong acids. [4] 4.2. Stability and Reactivity

While specific reactivity data for this compound is limited, general knowledge of aromatic amines and hydrochloride salts provides guidance. Aromatic amines can be sensitive to light and air, potentially leading to degradation. [7]Hydrochloride salts of amines can be unstable in air over time. [7] Incompatible Materials:

  • Strong oxidizing agents [4]* Strong acids [4]

Spill and Waste Disposal

A clear and practiced protocol for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

5.1. Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in Section 2.2.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. [6]4. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Caption: Workflow for handling a solid spill of the compound.

5.2. Waste Disposal

All waste containing 2-Methyl-benzofuran-5-ylamine hydrochloride, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain. [3]

Potential Applications in Drug Development

Benzofuran derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. [9] 6.1. General Biological Activities of Benzofurans

The benzofuran nucleus is a core structure in many biologically active compounds, exhibiting properties such as:

  • Antimicrobial [9]* Anti-inflammatory [8]* Anticancer [9]* CNS activity [10] 6.2. Aminobenzofurans in Research

Aminobenzofuran derivatives, in particular, have been investigated for a range of therapeutic applications. For example, some have shown potential as P-glycoprotein inhibitors, which could be valuable in overcoming multidrug resistance in cancer therapy. [6]Others have been explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases. [10] While the specific biological activity of 2-Methyl-benzofuran-5-ylamine hydrochloride is not yet widely published, its structural similarity to other bioactive aminobenzofurans suggests it is a compound of interest for further pharmacological screening. Researchers working with this compound are at the forefront of exploring its potential therapeutic applications.

Conclusion

2-Methyl-benzofuran-5-ylamine hydrochloride is a valuable research chemical with potential applications in drug discovery. However, its handling requires a comprehensive understanding of its associated hazards. By adhering to the safety protocols, engineering controls, and personal protective equipment guidelines outlined in this document, researchers can work with this compound safely and effectively, paving the way for new scientific discoveries.

References

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved January 23, 2026, from [Link]

  • Fisher Scientific. (2025, December 19).
  • Capot Chemical. (2026, January 20). MSDS of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine.
  • Carl ROTH. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (2-Methyl-1-benzofuran-5-yl)amine.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central, 13(8), 1-15.
  • Johnson, C. B., Blough, L. E., Walther, D., Baumann, M. H., & Baggott, M. J. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 388(1), 133-141.
  • MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved January 23, 2026, from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • Kanamori, T., Iwata, Y. T., Inoue, H., & Kishi, T. (2014). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic toxicology, 32(1), 114–121.

Sources

Exploratory

A Technical Guide to the Physical Characterization of 2-Methyl-benzofuran-5-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the physical appearance and form of 2-Methyl-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the physical appearance and form of 2-Methyl-benzofuran-5-ylamine hydrochloride. While specific experimental data for this compound is not widely published, this guide synthesizes information on the general characteristics of amine hydrochloride salts and benzofuran derivatives, alongside established methodologies for their characterization. This document is intended to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary for handling and characterizing this and similar molecules.

Understanding the Compound: Structure and Context

2-Methyl-benzofuran-5-ylamine hydrochloride is a heterocyclic compound featuring a benzofuran core. The benzofuran moiety is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of an amine group at the 5-position, protonated to form a hydrochloride salt, is a common strategy in pharmaceutical development to enhance the solubility and stability of a parent compound.

The formation of a hydrochloride salt from a free amine is a fundamental acid-base reaction. This conversion is often employed to improve the physicochemical properties of a drug substance, making it more suitable for formulation and administration. Generally, amine hydrochloride salts are crystalline solids, a characteristic that lends itself to purification and stable storage.

Expected Physical Form and Appearance

Based on the chemical structure and the properties of analogous compounds, 2-Methyl-benzofuran-5-ylamine hydrochloride is expected to be a solid at room temperature. Commercial suppliers confirm this physical state. However, a more detailed description of its appearance, such as color and specific morphology (e.g., crystalline powder, amorphous solid), is not consistently reported in publicly available literature.

General Characteristics of Amine Hydrochloride Salts:

  • Form: Typically exist as crystalline solids. The degree of crystallinity can influence properties like dissolution rate and stability.

  • Color: The color can range from white to off-white or light tan, depending on the purity and the presence of any chromophores in the molecular structure.

  • Odor: Amine salts are generally less odorous than their corresponding free base forms.

It is crucial for researchers to experimentally determine these properties for any new batch or source of 2-Methyl-benzofuran-5-ylamine hydrochloride to ensure consistency and quality.

Physicochemical Properties and Characterization

The physicochemical properties of a pharmaceutical compound are critical for its development. For 2-Methyl-benzofuran-5-ylamine hydrochloride, the following properties are of primary interest:

Table 1: Key Physicochemical Parameters and Characterization Techniques
PropertyExpected Characteristics for Amine Hydrochloride SaltsStandard Characterization Techniques
Melting Point Generally higher and more defined than the free base.Differential Scanning Calorimetry (DSC), Melting Point Apparatus
Solubility Generally more soluble in aqueous media compared to the free base.[1]Equilibrium solubility studies in various solvents (e.g., water, buffers, organic solvents), High-Performance Liquid Chromatography (HPLC)
Hygroscopicity Can range from non-hygroscopic to hygroscopic, depending on the specific salt form.Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA)
Crystallinity Typically crystalline, but polymorphism can occur.Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction
Causality Behind Experimental Choices
  • Differential Scanning Calorimetry (DSC): This is a primary technique for determining the melting point and assessing the thermal stability of the salt. A sharp endotherm on a DSC thermogram is indicative of a crystalline solid with a defined melting point. The absence of a sharp peak might suggest an amorphous nature or decomposition before melting.

  • Solubility Studies: The hydrochloride salt is expected to have improved aqueous solubility over the free amine due to the ionic nature of the salt.[1] Determining the solubility profile in various pH buffers is critical for understanding its behavior under physiological conditions and for developing oral dosage forms.

  • Powder X-ray Diffraction (PXRD): This is an essential tool for identifying the solid-state form of the compound. A distinct diffraction pattern confirms a crystalline structure. The absence of sharp peaks would indicate an amorphous solid. PXRD is also the primary method for screening for and identifying different polymorphic forms.

Experimental Protocols for Physical Characterization

The following are detailed, step-by-step methodologies for the key experiments required to characterize the physical form of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Protocol for Melting Point Determination using DSC
  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-benzofuran-5-ylamine hydrochloride into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

  • Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point.

Protocol for Aqueous Solubility Determination
  • Sample Preparation: Add an excess amount of 2-Methyl-benzofuran-5-ylamine hydrochloride to a known volume of purified water (or a specific buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol for Solid-State Form Analysis using PXRD
  • Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystals and pack it into a sample holder.

  • Instrument Setup: Place the sample holder in the PXRD instrument.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new batch of 2-Methyl-benzofuran-5-ylamine hydrochloride.

G cluster_0 Initial Assessment cluster_1 Primary Characterization cluster_2 Further Physicochemical Analysis cluster_3 Data Interpretation & Reporting start Receive/Synthesize 2-Methyl-benzofuran-5-ylamine HCl visual Visual Inspection (Color, Form) start->visual dsc Melting Point (DSC) visual->dsc pxrd Crystallinity (PXRD) visual->pxrd report Comprehensive Characterization Report dsc->report solubility Aqueous Solubility pxrd->solubility hygroscopicity Hygroscopicity (DVS) pxrd->hygroscopicity solubility->report hygroscopicity->report

Caption: Workflow for the physical characterization of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Conclusion and Future Perspectives

References

A comprehensive list of references will be generated upon the completion of a thorough literature search for specific data points. The following are examples of the types of authoritative sources that would be consulted:

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Brittain, H. G. (Ed.). (2009).Polymorphism in pharmaceutical solids. CRC press.
  • Sigma-Aldrich.Product Specification Sheet for 2-Methyl-1-benzofuran-5-amine hydrochloride.
  • Relevant articles from journals such as:Journal of Medicinal Chemistry, Crystal Growth & Design, and the Journal of Pharmaceutical Sciences.

Sources

Foundational

The Aminobenzofuran Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract The aminobenzofuran scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and his...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminobenzofuran scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of aminobenzofuran compounds, designed for researchers, scientists, and drug development professionals. We will traverse the historical origins of the benzofuran ring, pioneered by W. H. Perkin, and chart the evolution of synthetic methodologies from classical, often arduous, multi-step procedures to the elegant and efficient catalytic strategies of the modern era. The guide will elucidate the causality behind these experimental advancements, offering field-proven insights into the rationale for methodological shifts. Furthermore, we will delve into the rich pharmacology of aminobenzofuran derivatives, with a particular focus on their roles as transformative agents in the treatment of neurodegenerative diseases and cancer. Detailed experimental protocols for both classical and contemporary syntheses are provided, alongside mechanistic diagrams and quantitative data to create a self-validating and authoritative resource for professionals in the field.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of the aminobenzofuran core begins with the discovery of its parent, the benzofuran ring. In 1870, the esteemed English chemist William Henry Perkin reported the first synthesis of a benzofuran derivative.[1][2] This seminal work involved the base-catalyzed ring contraction of a 3-halocoumarin, a reaction now famously known as the Perkin rearrangement.[3][4][5] This discovery laid the foundational stone for the vast field of benzofuran chemistry, a field that would eventually yield compounds of immense therapeutic significance.

The initial syntheses were characteristic of 19th and early 20th-century organic chemistry: often requiring harsh reaction conditions, offering limited substrate scope, and proceeding with modest yields. The introduction of the crucial amino group typically involved a multi-step sequence, most commonly the nitration of a pre-formed benzofuran or a precursor like salicylaldehyde, followed by the reduction of the nitro group.[6][7] While effective, these classical methods highlighted the need for more efficient and versatile synthetic routes, a challenge that would be taken up by subsequent generations of chemists.

The true therapeutic potential of the broader benzofuran scaffold began to be realized with the discovery and development of drugs like amiodarone, an antiarrhythmic agent, and angelicin, a furocoumarin used in the treatment of skin disorders.[2] These successes spurred a deeper investigation into the biological activities of various benzofuran derivatives, including the aminobenzofurans, and catalyzed the development of more sophisticated synthetic methodologies.

The Evolution of Synthesis: From Classical Rigor to Catalytic Elegance

The journey of aminobenzofuran synthesis is a compelling narrative of chemical innovation. The limitations of classical methods—namely the harsh conditions, functional group intolerance, and often low yields—drove the quest for more refined and efficient approaches. This evolution can be broadly categorized into two eras: the classical period and the modern catalytic era.

The Classical Approach: A Didactic Example

A representative classical synthesis of an aminobenzofuran, specifically 5-aminobenzofuran, involves a three-stage process starting from salicylaldehyde. This pathway, while now largely superseded, is instructive in its chemical logic and serves as a benchmark against which modern methods can be appreciated.

Stage 1: Nitration of Salicylaldehyde

The introduction of a nitro group onto the aromatic ring is the first critical step. This is typically achieved via electrophilic aromatic substitution using a nitrating agent.

  • Protocol: Synthesis of 5-Nitrosalicylaldehyde

    • In a flask equipped with a stirrer and cooled in an ice-water bath to maintain a temperature of 5-10°C, dissolve salicylaldehyde in a solvent system such as a mixture of hydrofluoric acid, acetic anhydride, and acetic acid.[7]

    • Slowly add fuming nitric acid dropwise to the stirred solution over a period of 2.5 hours, ensuring the temperature does not exceed 10°C.[7]

    • After the addition is complete, continue stirring the reaction mixture at 8-10°C for 1 hour, followed by another hour at 15-20°C.[7]

    • Pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the product.

    • Collect the yellow precipitate by vacuum filtration and wash with cold water to obtain the crude nitro-isomers.

    • The desired 5-nitrosalicylaldehyde can be separated from other isomers by extraction with water.

Stage 2: Formation of the Benzofuran Ring

The nitro-substituted salicylaldehyde is then converted to the corresponding benzofuran.

  • Protocol: Synthesis of 5-Nitrobenzofuran

    • To a solution of 5-nitrosalicylaldehyde in a suitable solvent like methanol, add sodium hydroxide with continuous stirring.[6]

    • Add 2-chloro-1-ethanone to the reaction mixture and stir at 30°C for 1-2 hours.[6]

    • Monitor the reaction by thin-layer chromatography. Upon completion, distill off the solvent.

    • Wash the solid residue thoroughly with water, dry, and recrystallize from ethanol to obtain 5-nitrobenzofuran.

Stage 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the desired amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

  • Protocol: Synthesis of 5-Aminobenzofuran

    • Suspend 5-nitrobenzofuran in a suitable solvent such as ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminobenzofuran.

This classical sequence, while historically significant, suffers from several drawbacks including the use of corrosive reagents, the generation of significant waste, and potential difficulties in separating isomers.

The Modern Catalytic Era: Efficiency and Versatility

The advent of transition metal catalysis revolutionized the synthesis of heterocyclic compounds, and aminobenzofurans were no exception.[2] Modern methods offer milder reaction conditions, greater functional group tolerance, higher yields, and often, the ability to construct the aminobenzofuran core in a more convergent and atom-economical fashion.

2.2.1. Copper-Catalyzed Annulative Amination

A notable modern approach is the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines. This method provides a direct route to 3-aminobenzofurans.[8]

Figure 1: Conceptual workflow for copper-catalyzed synthesis of 3-aminobenzofurans.

  • Causality Behind the Method: This approach represents a significant leap in efficiency by forming the C-N bond and the heterocyclic ring in a single, catalyzed step. The use of a copper catalyst allows for the activation of the starting materials under much milder conditions than classical methods, avoiding the need for harsh acids or bases.

2.2.2. Scandium-Mediated [4+1] Cycloaddition

Another innovative strategy is the Sc(OTf)₃-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides to form 2-aminobenzofurans.[8]

  • Protocol: Synthesis of N-(4-Nitrophenyl)-3-phenylbenzofuran-2-amine

    • To a solution of p-nitrophenyl isocyanide in toluene in a Schlenk tube under a nitrogen atmosphere, add the o-hydroxybenzhydryl alcohol and Sc(OTf)₃.[8]

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Upon completion, quench the reaction and purify the product by column chromatography to yield the 2-aminobenzofuran derivative.

  • Mechanistic Rationale: This elegant reaction proceeds through a proposed mechanism involving the in situ formation of a highly reactive ortho-quinone methide intermediate from the o-hydroxybenzhydryl alcohol, catalyzed by the Lewis acid Sc(OTf)₃. The isocyanide then undergoes a nucleophilic addition to the o-QM, followed by intramolecular cyclization and isomerization to afford the final 2-aminobenzofuran product.[8]

G A o-Hydroxybenzhydryl alcohol B o-Quinone Methide (o-QM) A->B Sc(OTf)₃ -H₂O D Intermediate II B->D Nucleophilic Addition C Isocyanide C->D E Intermediate III D->E Intramolecular Cyclization F 2-Aminobenzofuran E->F Isomerization

Figure 2: Plausible mechanism for the [4+1] cycloaddition synthesis of 2-aminobenzofurans.

Therapeutic Frontiers: Aminobenzofurans in Drug Discovery

The aminobenzofuran scaffold has proven to be a remarkably fruitful template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with particularly notable success in the fields of neurodegenerative diseases and oncology.

Combating Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline, the formation of amyloid-beta (Aβ) plaques, and neurofibrillary tangles. Aminobenzofuran derivatives have emerged as promising multi-target agents for the treatment of AD.

Many 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, a key strategy for symptomatic relief in AD.[3] Furthermore, some of these compounds also inhibit butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine hydrolysis.

Beyond symptomatic treatment, certain aminobenzofuran derivatives have been shown to inhibit the aggregation of Aβ peptides, a central event in the pathogenesis of AD.[3] This dual-action profile—inhibiting both cholinesterases and Aβ aggregation—makes these compounds particularly attractive as potential disease-modifying therapies.

Table 1: Representative 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors

CompoundR GroupAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
5a H0.81>100[3]
5f 2-Fluorobenzyl0.641.83[3]
5h 4-Fluorobenzyl1.682.51[3]

Data synthesized from Hasanvand et al., 2022.[3]

The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the benzyl moiety significantly influence their inhibitory potency.[3] Generally, electron-withdrawing groups on the benzyl ring tend to enhance activity compared to electron-donating groups.[3]

cluster_AD_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Abeta Amyloid-beta (Aβ) Monomers Plaques Aβ Plaques Abeta->Plaques Aggregation Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Plaques Inhibition of Aggregation Aminobenzofuran->AChE Inhibition

Figure 3: Dual mechanism of action of aminobenzofuran derivatives in Alzheimer's disease.

Innovations in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] Consequently, this pathway has become a major target for the development of novel anticancer therapies. Several benzofuran derivatives have been identified as potent inhibitors of this pathway, inducing apoptosis and cell cycle arrest in cancer cells.

For instance, certain benzo[b]furan derivatives have demonstrated potent antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the nanomolar range.[9] Mechanistic studies have revealed that these compounds inhibit the PI3K/Akt/mTOR signaling pathway, leading to mitochondrial-mediated apoptosis.[9]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTOR Inhibition

Figure 4: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Conclusion and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the aminobenzofuran core has had a remarkable journey. The evolution of its synthesis from classical, brute-force methods to elegant, catalyst-driven strategies has not only provided access to a vast chemical space but has also embodied the progress of organic chemistry as a whole. The diverse and potent biological activities of aminobenzofuran derivatives, particularly in the challenging therapeutic areas of neurodegeneration and oncology, underscore the enduring value of this heterocyclic system.

References

  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

  • Lin, H., Tang, S., Pan, Y., Liang, P., Ma, X., Jiao, W., Shao, H., & Palumbo Piccionello, A. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8509. [Link]

  • Perkin, W. H. (1870). On some new bromine derivatives of coumarin. Journal of the Chemical Society, 23, 368-371.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(12), 2689-2702.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3848. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cancers (Basel). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2205. [Link]

  • ACS Omega. (2024).
  • Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Organic Letters, 13(9), 2395-2397.
  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Billacura, M. D., et al. (2022).
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024). Mini-Reviews in Organic Chemistry, 21(3), 304-328.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4991.
  • Rizzo, S., et al. (2008). Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity, beta amyloid aggregation, and abeta neurotoxicity. Journal of Medicinal Chemistry, 51(10), 2883-2886.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Scribd. (n.d.). Preparation of 5-Nitrosalicylaldehyde. Retrieved from [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606.
  • Angelova, S., et al. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity.
  • CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. (2025). RSC Advances, 15(1), 1-13.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 725-732.
  • ResearchGate. (n.d.). History, Classification and Biological activity of Heterocyclic Compounds.
  • Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
  • ResearchGate. (n.d.). (PDF)
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Exploratory

The Benzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Foreword: The Enduring Relevance of Heterocyclic Scaffolds In the landscape of drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential often leads us back to foundational heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential often leads us back to foundational heterocyclic structures. Among these, the benzofuran scaffold, a bicyclic system comprising a fused benzene and furan ring, has consistently emerged as a "privileged" motif. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of a multitude of biologically active molecules. This in-depth guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the medicinal chemistry of benzofuran derivatives. We will delve into the intricacies of their synthesis, explore their diverse pharmacological applications with a focus on the underlying mechanisms and structure-activity relationships, and highlight their journey from the laboratory to clinically approved therapeutics.

Architecting the Benzofuran Core: A Symphony of Synthetic Strategies

The construction of the benzofuran ring system is a pivotal step in the journey towards novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Over the years, a rich tapestry of synthetic methodologies has been woven, ranging from classical named reactions to modern transition-metal-catalyzed transformations.

Classical Approaches: Time-Tested and Reliable

The Perkin reaction, first reported in 1870, represents one of the earliest methods for benzofuran synthesis.[1] While historically significant, its harsh reaction conditions have led to the development of more versatile methods. A more common classical approach involves the reaction of a salicylaldehyde with an α-halo ketone or related reagents, followed by cyclization.[1]

Modern Catalytic Marvels: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of benzofuran derivatives, offering milder reaction conditions, greater functional group tolerance, and higher yields.

Sonogashira Coupling and Intramolecular Cyclization: A particularly powerful strategy involves the palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization to forge the furan ring.[1][2][3][4][5][6] This approach allows for the facile introduction of a wide variety of substituents at the 2-position of the benzofuran core.

Experimental Protocol: One-Pot Cascade Synthesis of 2-Arylbenzofurans

This protocol, adapted from a multicatalytic one-pot synthesis, demonstrates the efficiency of modern synthetic methods.[1]

Objective: To synthesize 2-arylbenzofuran derivatives from aryl halides and 2-halophenols in a one-pot reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • 2-Halophenol (e.g., 2-iodophenol)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 2-halophenol (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • Slowly add the terminal alkyne (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Causality: The one-pot nature of this reaction, combining two Sonogashira couplings and a cyclization, significantly improves efficiency by minimizing purification steps and reducing solvent waste. The palladium catalyst facilitates the carbon-carbon bond formation, while the copper co-catalyst is crucial for the activation of the alkyne.[1]

The Pharmacological Kaleidoscope of Benzofuran Derivatives

The benzofuran scaffold is a chameleon in the world of medicinal chemistry, capable of interacting with a diverse array of biological targets. This versatility has led to the discovery of benzofuran derivatives with a wide spectrum of pharmacological activities.

In the Crosshairs of Cancer: Benzofuran Derivatives as Anticancer Agents

Cancer remains a formidable challenge in modern medicine, and the development of novel anticancer agents is a paramount goal. Benzofuran derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[7][8][9][10]

Mechanisms of Action: The anticancer effects of benzofuran derivatives are often multifactorial.[11] Several key mechanisms have been identified:

  • Tubulin Polymerization Inhibition: A significant number of anticancer benzofuran derivatives exert their effects by disrupting the microtubule dynamics essential for cell division.[12][13] They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzofuran derivatives have been developed as potent inhibitors of various kinases, including mTOR, which is a key regulator of cell growth and proliferation.[2][11]

  • DNA Intercalation and Damage: Some benzofuran derivatives can interact with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[14]

Structure-Activity Relationships (SAR): The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[7][8]

  • Substitution at the 2-position: The introduction of aryl groups, often with specific substitution patterns like trimethoxy or halogen moieties, is a common strategy to enhance anticancer potency.[12] Chalcone-benzofuran hybrids, where a chalcone moiety is attached to the benzofuran scaffold, have also shown significant cytotoxic effects.[15][16][17][18]

  • Substitution at the 3-position: Modifications at this position can also modulate activity, with some studies showing that the introduction of a methyl group can increase antiproliferative effects.[12]

  • Substitution on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the benzene portion of the benzofuran ring can influence the electronic properties and binding affinity of the molecule to its target.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 12 SiHa, HeLa1.10, 1.06Tubulin Polymerization Inhibitor[9]
BNC105 Various0.8Tubulin Polymerization Inhibitor[8]
Compound 30a HepG2PotentTubulin Polymerization Inhibitor[13]
Compound 22 U-87, HT-29, MCF-7, PANC-1PotentLSD1 Inhibitor[11]
Compound 10h FM3A/00.024Tubulin Polymerization Inhibitor[12]
Waging War on Microbes: Benzofuran Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[19][20]

Mechanisms of Action: The antimicrobial effects of benzofuran derivatives are believed to stem from their ability to disrupt essential cellular processes in microorganisms, such as:

  • Inhibition of DNA Gyrase: Some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[12]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold can facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell death.[20]

Quantitative Structure-Activity Relationships (QSAR): QSAR studies have been employed to correlate the structural features of benzofuran derivatives with their antimicrobial activity, providing valuable insights for the design of more potent compounds.[21] These studies have highlighted the importance of specific substituents, such as nitroimidazole moieties, in enhancing antibacterial efficacy.[21]

Quelling the Flames: Benzofuran Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzofuran derivatives have been investigated for their anti-inflammatory properties.[20]

Mechanisms of Action: The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS).[20]

Protecting the Brain: Benzofuran Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. Benzofuran derivatives have shown potential as neuroprotective agents.[22]

Mechanisms of Action: The neuroprotective effects of benzofuran derivatives are multifaceted and can include:

  • Cholinesterase Inhibition: Some 2-arylbenzofurans have been designed as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[22]

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Benzofuran derivatives can act as antioxidants, scavenging harmful free radicals.[22]

From Bench to Bedside: Clinically Approved Benzofuran-Containing Drugs

The therapeutic potential of the benzofuran scaffold is not merely a theoretical concept; it is validated by the existence of several clinically approved drugs that have a significant impact on patient care.

Dronedarone (Multaq®): Taming the Irregular Heartbeat

Dronedarone is a benzofuran-containing antiarrhythmic agent used to reduce the risk of cardiovascular hospitalization in patients with paroxysmal or persistent atrial fibrillation or atrial flutter.[23][24][25][26][27] It is a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[23] Its mechanism of action involves the inhibition of sodium, potassium, and calcium channels, as well as anti-adrenergic activity.[23]

Darifenacin (Enablex®): Restoring Bladder Control

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[28][29][30][31][32] By selectively blocking the M3 receptors in the bladder, darifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[32] Its selectivity for the M3 receptor is thought to contribute to a favorable side-effect profile compared to non-selective antimuscarinic agents.[32]

The Road Ahead: Future Perspectives and Challenges

The journey of benzofuran derivatives in medicinal chemistry is far from over. While significant progress has been made, several challenges and opportunities lie ahead:

  • Improving Selectivity and Reducing Off-Target Effects: A key challenge in drug development is to design molecules that are highly selective for their intended target to minimize side effects. Further refinement of the benzofuran scaffold and its substituents will be crucial to achieve this.

  • Overcoming Drug Resistance: The emergence of drug resistance, particularly in cancer and infectious diseases, is a major hurdle. The development of novel benzofuran derivatives with new mechanisms of action will be essential to combat resistance.

  • Exploring New Therapeutic Areas: While the focus has been on anticancer, antimicrobial, and cardiovascular applications, the diverse biological activities of benzofuran derivatives suggest that they may have therapeutic potential in other areas, such as viral diseases and metabolic disorders.

  • Leveraging New Technologies: The integration of computational methods, such as artificial intelligence and machine learning, into the drug discovery process can accelerate the identification and optimization of new benzofuran-based drug candidates.

Conclusion: A Scaffold of Enduring Promise

The benzofuran scaffold has unequivocally established itself as a cornerstone of medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, has led to the development of a rich pipeline of compounds with diverse therapeutic applications, including clinically successful drugs. As our understanding of disease biology deepens and our synthetic capabilities expand, the benzofuran motif is poised to remain a fertile ground for the discovery of the next generation of innovative medicines. The continued exploration of this privileged scaffold holds immense promise for addressing some of the most pressing challenges in human health.

Visualizations

Key Synthetic Strategies for Benzofuran Derivatives

Synthetic_Strategies cluster_classical Classical Methods cluster_modern Modern Catalytic Methods Perkin Perkin Reaction Benzofuran_Core Benzofuran Core Perkin->Benzofuran_Core Salicylaldehyde_AlphaHaloKetone Salicylaldehyde + α-Halo Ketone Salicylaldehyde_AlphaHaloKetone->Benzofuran_Core Sonogashira Sonogashira Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira->Intramolecular_Cyclization leads to Intramolecular_Cyclization->Benzofuran_Core Palladium_Catalysis Palladium-Catalyzed C-H Functionalization Palladium_Catalysis->Benzofuran_Core Starting_Materials Starting Materials (e.g., Phenols, Alkynes) Starting_Materials->Perkin Starting_Materials->Salicylaldehyde_AlphaHaloKetone Starting_Materials->Sonogashira Starting_Materials->Palladium_Catalysis

Caption: Overview of key synthetic routes to the benzofuran core.

Mechanisms of Anticancer Activity of Benzofuran Derivatives

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Benzofuran Benzofuran Derivatives Tubulin Tubulin Polymerization Benzofuran->Tubulin inhibit Kinases Protein Kinases (e.g., mTOR) Benzofuran->Kinases inhibit DNA DNA Benzofuran->DNA interact with Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction_Inhibition Inhibition of Pro-survival Signaling Kinases->Signal_Transduction_Inhibition DNA_Damage DNA Damage/Replication Inhibition DNA->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signal_Transduction_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: Key mechanisms of anticancer action for benzofuran derivatives.

References

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. [Link]

  • Preparation of 2-Arylbenzofurans. ResearchGate. [Link]

  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Darifenacin: Pharmacology and clinical usage. PubMed. [Link]

  • Dronedarone: Basic Pharmacology and Clinical Use. PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. [Link]

  • MULTAQ (dronedarone) tablets. accessdata.fda.gov. [Link]

  • What is the mechanism of Darifenacin Hydrobromide? Patsnap Synapse. [Link]

  • Enablex (darifenacin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. ResearchGate. [Link]

  • Publication: Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts. Bursa Uludağ Üniversitesi. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Publishing. [Link]

  • Darifenacin Hydrobromide 7.5mg Extended-Release Tablets: Clinical Profile and Applications. GlobalRx. [Link]

  • Efficacy and safety profile of dronedarone in clinical practice. Results of the Magdeburg Dronedarone Registry (MADRE study). PubMed. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Dronedarone Uses, Side Effects & Warnings. Drugs.com. [Link]

  • What is Darifenacin Hydrobromide used for? Patsnap Synapse. [Link]

  • The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Semantic Scholar. [Link]

  • Benzofuran derivative with anticancer activity. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-benzofuran-5-ylamine Hydrochloride: A Detailed Guide for Pharmaceutical Research and Development

This comprehensive guide provides a detailed protocol for the multi-step synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Starting from the re...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the multi-step synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Starting from the readily available 4-nitrophenol, this document outlines a robust and scalable synthetic route, offering in-depth procedural details, mechanistic insights, and critical safety information tailored for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in the structures of biologically active molecules and pharmaceuticals. Their unique chemical properties and ability to interact with various biological targets make them attractive scaffolds in drug design. 2-Methyl-benzofuran-5-ylamine, in particular, serves as a key intermediate for the synthesis of a range of compounds with potential therapeutic applications. This guide details a reliable four-step synthesis to obtain the hydrochloride salt of this amine, ensuring high purity and suitability for further derivatization.

The overall synthetic strategy involves the initial O-alkylation of 4-nitrophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization to construct the benzofuran core. Subsequent reduction of the nitro group furnishes the desired amine, which is then converted to its stable hydrochloride salt.

Overall Synthetic Workflow

The synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride from 4-nitrophenol is accomplished through the following four key transformations:

Synthesis_Workflow A 4-Nitrophenol B 1-(4-Nitrophenoxy)propan-2-one A->B Step 1: O-Alkylation C 2-Methyl-5-nitrobenzofuran B->C Step 2: Cyclization D 2-Methyl-benzofuran-5-ylamine C->D Step 3: Nitro Reduction E 2-Methyl-benzofuran-5-ylamine Hydrochloride D->E Step 4: Salt Formation

Caption: Overall synthetic workflow for 2-Methyl-benzofuran-5-ylamine hydrochloride.

PART 1: Detailed Experimental Protocols

This section provides step-by-step procedures for each stage of the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 1-(4-Nitrophenoxy)propan-2-one

This initial step involves the Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile to displace the chloride from chloroacetone.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-NitrophenolC₆H₅NO₃139.1113.9 g0.1
ChloroacetoneC₃H₅ClO92.529.5 mL (10.2 g)0.11
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.7 g0.15
AcetoneC₃H₆O58.08200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (13.9 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture until the 4-nitrophenol is completely dissolved.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The mixture will become a yellow suspension.

  • Add chloroacetone (9.5 mL, 0.11 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford 1-(4-nitrophenoxy)propan-2-one as a pale yellow solid.

Purification and Characterization:

  • Purification: Recrystallization from ethanol.

  • Expected Yield: 85-90%

  • Appearance: Pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.24 (d, J=9.2 Hz, 2H), 7.01 (d, J=9.2 Hz, 2H), 4.69 (s, 2H), 2.31 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 205.8, 162.8, 141.9, 126.0, 114.8, 74.5, 26.9.

Step 2: Synthesis of 2-Methyl-5-nitrobenzofuran

This step involves an acid-catalyzed intramolecular electrophilic substitution, where the carbonyl oxygen of the acetone moiety is protonated, followed by cyclization and dehydration to form the benzofuran ring. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
1-(4-Nitrophenoxy)propan-2-oneC₉H₉NO₄195.1710.0 g
Polyphosphoric Acid (PPA)(HPO₃)n-100 g

Protocol:

  • In a 250 mL round-bottom flask, place polyphosphoric acid (100 g).

  • Heat the PPA to 80-90 °C with mechanical stirring.

  • Slowly add 1-(4-nitrophenoxy)propan-2-one (10.0 g) to the hot PPA in portions over 15-20 minutes. The reaction is exothermic, and the temperature should be maintained below 100 °C.

  • After the addition is complete, continue stirring the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Cool the reaction mixture to about 60 °C and pour it slowly onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

  • A yellow precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol to obtain pure 2-methyl-5-nitrobenzofuran.

Purification and Characterization:

  • Purification: Recrystallization from ethanol.

  • Expected Yield: 70-80%

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J=2.4 Hz, 1H), 8.16 (dd, J=9.0, 2.4 Hz, 1H), 7.53 (d, J=9.0 Hz, 1H), 6.59 (s, 1H), 2.52 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.2, 158.4, 144.2, 129.5, 119.9, 116.8, 111.4, 102.3, 14.5.

Step 3: Synthesis of 2-Methyl-benzofuran-5-ylamine

The reduction of the nitro group to an amine can be achieved through various methods. Two reliable protocols are provided below: catalytic hydrogenation and reduction with iron in acetic acid.

This method is clean and often provides high yields. However, it requires a hydrogen source and careful handling of the pyrophoric catalyst.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-Methyl-5-nitrobenzofuranC₉H₇NO₃177.165.0 g
10% Palladium on Carbon (Pd/C)--0.5 g
Ethanol or Ethyl Acetate--100 mL
Hydrogen Gas (H₂)H₂2.02Balloon or Parr apparatus

Protocol:

  • To a hydrogenation flask or a Parr bottle, add 2-methyl-5-nitrobenzofuran (5.0 g) and ethanol or ethyl acetate (100 mL).

  • Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (usually 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-benzofuran-5-ylamine. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

This is a classical and cost-effective method for nitro group reduction.[4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-Methyl-5-nitrobenzofuranC₉H₇NO₃177.165.0 g
Iron Powder (Fe)Fe55.858.0 g
Glacial Acetic AcidC₂H₄O₂60.0550 mL
EthanolC₂H₅OH46.0750 mL

Protocol:

  • In a 250 mL round-bottom flask, suspend 2-methyl-5-nitrobenzofuran (5.0 g) in a mixture of ethanol (50 mL) and glacial acetic acid (50 mL).

  • Heat the mixture to 70-80 °C with stirring.

  • Slowly add iron powder (8.0 g) in portions to the hot solution. The reaction is exothermic.

  • After the addition is complete, continue stirring at reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Purification and Characterization:

  • Purification: Column chromatography on silica gel (Eluent: 40-50% Ethyl acetate in Hexane) if necessary.

  • Expected Yield: 80-90%

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.2 Hz, 1H), 6.67 (dd, J=8.4, 2.2 Hz, 1H), 6.25 (s, 1H), 3.65 (br s, 2H), 2.41 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 148.2, 140.5, 129.8, 111.9, 111.0, 106.5, 101.8, 14.2.

Step 4: Formation of 2-Methyl-benzofuran-5-ylamine Hydrochloride

The final step involves the conversion of the free amine to its more stable and handleable hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-Methyl-benzofuran-5-ylamineC₉H₉NO147.183.0 g
Diethyl Ether or Ethyl Acetate--50 mL
Hydrochloric Acid (concentrated or as a solution in an organic solvent)HCl36.46As required

Protocol:

  • Dissolve 2-methyl-benzofuran-5-ylamine (3.0 g) in diethyl ether or ethyl acetate (50 mL) in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or bubble anhydrous HCl gas through the solution with stirring. Alternatively, a slight excess of concentrated hydrochloric acid can be added dropwise.

  • A precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-methyl-benzofuran-5-ylamine hydrochloride.

Characterization:

  • Appearance: White to off-white solid.

  • The product can be characterized by melting point and elemental analysis. The NMR spectrum will show a downfield shift of the aromatic protons and the disappearance of the amine proton signal (or its exchange with D₂O).

PART 2: Mechanistic Insights and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Reaction_Mechanisms cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: PPA-Catalyzed Cyclization cluster_2 Step 3: Nitro Reduction (Catalytic Hydrogenation) A1 4-Nitrophenoxide C1 1-(4-Nitrophenoxy)propan-2-one A1->C1 SN2 Attack B1 Chloroacetone B1->C1 D1 Protonated Ketone E1 Electrophilic Aromatic Substitution D1->E1 F1 Dehydration E1->F1 G1 2-Methyl-5-nitrobenzofuran F1->G1 H1 Nitro Group Adsorption on Pd/C I1 Stepwise Reduction via Nitroso and Hydroxylamine H1->I1 J1 Amine Formation I1->J1

Caption: Key mechanistic steps in the synthesis.

  • O-Alkylation: The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a classic SN2 reaction with chloroacetone. The choice of acetone as a solvent is advantageous as it is polar aprotic, facilitating the SN2 reaction, and its boiling point is suitable for reflux conditions.

  • PPA-Catalyzed Cyclization: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. The electron-rich aromatic ring then attacks this electrophilic center in an intramolecular electrophilic aromatic substitution. The ortho position to the ether linkage is activated for this attack. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the stable aromatic benzofuran ring.[1][2]

  • Nitro Reduction:

    • Catalytic Hydrogenation: The nitro group is reduced to an amine on the surface of the palladium catalyst. The reaction proceeds through the intermediate formation of nitroso and hydroxylamine species. This method is highly efficient and selective for the reduction of the nitro group without affecting the benzofuran ring.[3]

    • Iron in Acetic Acid: In this classic method, iron metal acts as the reducing agent in an acidic medium. The iron is oxidized from Fe(0) to Fe(II) or Fe(III), while the nitro group is reduced. The acidic conditions provided by acetic acid are crucial for the reaction to proceed.[4]

PART 3: Safety and Handling

4-Nitrophenol: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

Chloroacetone: Highly toxic, lachrymatory, and flammable. Handle with extreme care in a well-ventilated fume hood.

Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection. Reacts with water, so avoid contact with moisture.[5]

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle under an inert atmosphere.

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation reactions.

References

  • Basic ¹H- and ¹³C-NMR Spectroscopy.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem.
  • Polyphosphoric Acid in Organic Synthesis - ResearchG
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
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  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride - ResearchG
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • 2-methyl-benzofuran compounds and preparation and application thereof - Google P
  • Safety Data Sheet: Polyphosphoric Acid - Carl ROTH.
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH.
  • Preparation method of 2-methyl-5-aminotrifluorotoluene - Google P
  • Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido) - Technical Disclosure Commons.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

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Application

Application Note &amp; Protocol: A Validated Synthesis of 2-Methyl-benzofuran-5-ylamine Hydrochloride

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. Benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] This protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and validation checkpoints to ensure reproducibility and high purity of the final compound. The three-stage synthesis begins with the cyclization of 4-nitrophenol to form 2-methyl-5-nitrobenzofuran, followed by the catalytic reduction of the nitro group to an amine, and culminates in the formation of the stable hydrochloride salt.

Introduction and Strategic Overview

The benzofuran scaffold is a privileged heterocyclic system frequently found in natural products and synthetic compounds of significant biological importance.[3] The strategic introduction of an amino group at the 5-position and a methyl group at the 2-position creates a versatile intermediate for further molecular elaboration in drug discovery programs.

The synthetic route detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. It follows a logical progression that is common in heterocyclic chemistry:

  • Construction of the Benzofuran Core: Formation of the heterocyclic ring system from an appropriate phenolic precursor.

  • Functional Group Interconversion: Conversion of a nitro group, which acts as a stable precursor and directing group, into the desired amine.

  • Salt Formation: Conversion of the final amine into its hydrochloride salt to improve stability, crystallinity, and handling properties.

This protocol incorporates in-process controls and characterization steps to validate the successful formation of each intermediate, ensuring the integrity of the synthetic pathway.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages, starting from 4-nitrophenol.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation 4-Nitrophenol Intermediate_1 2-Methyl-5-nitrobenzofuran 4-Nitrophenol->Intermediate_1 1. K2CO3, Acetone 2. Polyphosphoric Acid, Heat Chloroacetone Chloroacetone->Intermediate_1 Intermediate_2 2-Methyl-benzofuran-5-ylamine Intermediate_1->Intermediate_2 H2, Pd/C Ethanol Final_Product 2-Methyl-benzofuran-5-ylamine HCl Intermediate_2->Final_Product HCl in Dioxane

Figure 1: Overall Synthetic Pathway. A three-stage process converts 4-nitrophenol to the target hydrochloride salt.

Stage 1: Synthesis of 2-Methyl-5-nitrobenzofuran

Principle and Rationale

This stage involves a two-step, one-pot reaction. First, the phenolic hydroxyl group of 4-nitrophenol is O-alkylated using chloroacetone in the presence of a weak base, potassium carbonate. This is a standard Williamson ether synthesis. The resulting ether intermediate is then subjected to an acid-catalyzed intramolecular cyclization using polyphosphoric acid (PPA). PPA serves as both the catalyst and a dehydrating agent, promoting the electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form the furan ring. The electron-withdrawing nitro group at the para-position favors the required ortho-cyclization.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
4-NitrophenolC₆H₅NO₃139.1110.0 g71.9 mmolPurity >99%
ChloroacetoneC₃H₅ClO92.527.0 mL86.3 mmolStabilized, handle in fume hood
Potassium CarbonateK₂CO₃138.2112.0 g86.8 mmolAnhydrous, finely powdered
AcetoneC₃H₆O58.08150 mL-Anhydrous
Polyphosphoric AcidH(n+2)P(n)O(3n+1)-50 g-115% P₂O₅ basis
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (10.0 g), potassium carbonate (12.0 g), and acetone (150 mL).

  • Alkylation: Stir the suspension vigorously. Add chloroacetone (7.0 mL) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the disappearance of the 4-nitrophenol spot.

  • Solvent Removal: After cooling to room temperature, filter off the potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a viscous oil (the crude ether intermediate).

  • Cyclization: Add polyphosphoric acid (50 g) to the flask containing the crude oil. Equip the flask for mechanical stirring, as the mixture will become very thick.

  • Heating: Heat the mixture in an oil bath at 90-100 °C for 2-3 hours. The color of the mixture will darken significantly.

  • Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic step and should be performed cautiously in a large beaker.

  • Extraction: A solid precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield 2-Methyl-5-nitrobenzofuran as pale yellow crystals.

Validation and Characterization
  • Yield: 75-85%

  • Appearance: Pale yellow crystalline solid

  • Melting Point: 148-151 °C

  • TLC: Rf ≈ 0.6 (4:1 Hexane:Ethyl Acetate)

Stage 2: Reduction to 2-Methyl-benzofuran-5-ylamine

Principle and Rationale

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5] In this protocol, palladium on activated carbon (Pd/C) is used as the catalyst. Under a positive pressure of hydrogen gas, the nitro group is selectively reduced without affecting the benzofuran ring system. Ethanol is an excellent solvent for this reaction, as it solubilizes the starting material and the product is sparingly soluble, aiding in its eventual isolation.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-Methyl-5-nitrobenzofuranC₉H₇NO₃177.168.0 g45.2 mmolFrom Stage 1
Palladium on Carbon (10%)Pd/C-0.8 g-50% wet catalyst
EthanolC₂H₆O46.07200 mL-Absolute
Hydrogen GasH₂2.02--In a high-pressure cylinder
Step-by-Step Protocol
  • Reactor Setup: Add 2-Methyl-5-nitrobenzofuran (8.0 g) and ethanol (200 mL) to a hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.8 g) to the vessel under a stream of nitrogen or argon to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Shake or stir the mixture at room temperature. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material and the appearance of the amine product at a lower Rf (≈ 0.3).

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should be kept wet with water and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 2-Methyl-benzofuran-5-ylamine, will precipitate as a solid. It can be further purified by recrystallization from a minimal amount of ethanol if necessary.

Validation and Characterization
  • Yield: 90-98%

  • Appearance: Off-white to light brown solid[6]

  • Melting Point: 68-71 °C

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the furan ring proton, and the methyl group, along with a broad singlet for the -NH₂ protons.

Stage 3: Formation of Hydrochloride Salt

Principle and Rationale

The free amine product can be susceptible to air oxidation. Converting it to a hydrochloride salt enhances its stability, improves its handling characteristics, and often induces crystallinity, which is beneficial for purification and storage. This is a simple acid-base reaction where the lone pair of the amino group is protonated by hydrochloric acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-Methyl-benzofuran-5-ylamineC₉H₉NO147.176.0 g40.8 mmolFrom Stage 2
DioxaneC₄H₈O₂88.11100 mL-Anhydrous
HCl in DioxaneHCl36.46~12 mL~48 mmol4.0 M solution
Step-by-Step Protocol
  • Dissolution: Dissolve 2-Methyl-benzofuran-5-ylamine (6.0 g) in anhydrous dioxane (100 mL) in a flask with stirring. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add the 4.0 M solution of HCl in dioxane dropwise with continuous stirring.

  • Precipitation: A precipitate of the hydrochloride salt will form almost immediately. Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual dioxane and impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Validation and Characterization
  • Yield: >95%

  • Appearance: White to off-white crystalline solid

  • Purity (HPLC): >98%

  • Confirmation: The formation of the salt can be confirmed by the disappearance of the -NH₂ signal and the appearance of a broad -NH₃⁺ signal in the ¹H NMR spectrum (typically in DMSO-d₆).

Overall Experimental Workflow

The following diagram outlines the complete workflow, including key decision and validation points.

Workflow start Start: 4-Nitrophenol stage1 Stage 1: O-Alkylation & Cyclization start->stage1 val1 TLC & M.P. Validation of 2-Methyl-5-nitrobenzofuran stage1->val1 stage2 Stage 2: Catalytic Hydrogenation val1->stage2 Proceed if pure val2 TLC & M.P. Validation of 2-Methyl-benzofuran-5-ylamine stage2->val2 stage3 Stage 3: HCl Salt Formation val2->stage3 Proceed if pure val3 Final Characterization (HPLC, NMR) stage3->val3 end_product End Product: 2-Methyl-benzofuran-5-ylamine HCl val3->end_product Store in desiccator

Figure 2: Synthesis and Validation Workflow. A flowchart illustrating the sequential stages and critical quality control checkpoints.

Safety and Handling

  • Chloroacetone: Is a lachrymator and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polyphosphoric Acid: Is corrosive. Avoid contact with skin and eyes. The quenching step with ice is highly exothermic and must be done slowly and with care.

  • Catalytic Hydrogenation: Pd/C catalyst can be pyrophoric upon exposure to air when dry. Always handle under an inert atmosphere or as a wet slurry. Hydrogen gas is highly flammable; ensure the reactor is properly sealed and operated in an area free from ignition sources.

  • Solvents: Acetone and dioxane are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2023-09-07).
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry.
  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (2025-08-10).
  • 2-methyl-1-benzofuran-5-amine. ChemSrc. (2025-09-28).

Sources

Method

The Versatile Scaffolding of 2-Methyl-benzofuran-5-ylamine Hydrochloride in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Heterocycle The benzofuran motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] Derivatives of benzofuran exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][3] Within this important class of heterocycles, 2-Methyl-benzofuran-5-ylamine hydrochloride emerges as a highly valuable and versatile building block for organic synthesis. Its unique structure, featuring a nucleophilic primary amine and a modifiable benzofuran core, offers multiple avenues for molecular elaboration and the construction of complex chemical architectures.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-Methyl-benzofuran-5-ylamine hydrochloride in key synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring scientifically sound and reproducible methodologies.

Chemical Properties and Synthetic Reactivity

2-Methyl-benzofuran-5-ylamine hydrochloride is a solid, characterized by the molecular formula C₉H₁₀ClNO. The hydrochloride salt form enhances its stability and simplifies handling. For synthetic applications, the free base, 2-methyl-1-benzofuran-5-amine, can be readily generated in situ or isolated by treatment with a suitable base.

The synthetic utility of this building block is dictated by two primary reactive sites:

  • The 5-amino group: This primary aromatic amine is a potent nucleophile, readily participating in a variety of classical and modern cross-coupling reactions. Its reactivity allows for the introduction of diverse substituents at the 5-position of the benzofuran core.

  • The benzofuran ring: The benzofuran nucleus itself can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. Furthermore, the potential for functionalization at other positions through halogenation followed by cross-coupling expands its synthetic versatility.

Core Applications and Detailed Protocols

The strategic positioning of the amino group on the benzofuran scaffold makes 2-Methyl-benzofuran-5-ylamine hydrochloride an ideal starting material for the synthesis of a wide range of derivatives. Below are detailed protocols for two fundamental and highly relevant transformations: N-acylation and a representative palladium-catalyzed cross-coupling reaction.

N-Acylation: Synthesis of Amide Derivatives

The conversion of the primary amine to an amide is a common and often crucial step in multi-step syntheses. It can serve to protect the amine, modulate its electronic properties, or introduce a key pharmacophoric element. The following protocol describes a standard and efficient method for N-acylation using an acyl chloride.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol is based on the widely used Schotten-Baumann conditions, which involve the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[4]

Materials:

  • 2-Methyl-benzofuran-5-ylamine hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-benzofuran-5-ylamine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add the tertiary amine base (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated 2-methylbenzofuran-5-amine.

Causality and Experimental Insights:

  • The use of a slight excess of the tertiary amine base is crucial to both neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Performing the addition of the highly reactive acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • The aqueous bicarbonate wash removes any unreacted acyl chloride and the hydrochloride salt of the base.

Data Presentation: Representative N-Acylation Reactions

Acyl ChlorideBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM2>90
Benzoyl ChlorideDIPEADCM3>85
4-Fluorobenzoyl ChlorideTEATHF4>80

Visualization of the N-Acylation Workflow

N_Acylation_Workflow Start Start: 2-Methyl-benzofuran-5-ylamine HCl FreeBase In situ Free Base Formation (Base, Solvent) Start->FreeBase Acylation N-Acylation (Acyl Chloride, 0°C to RT) FreeBase->Acylation Quench Aqueous Quench (NaHCO3 soln.) Acylation->Quench Extraction Liquid-Liquid Extraction (DCM) Quench->Extraction Purification Drying, Concentration & Purification Extraction->Purification Product Final Product: N-Acyl-2-methylbenzofuran-5-amine Purification->Product Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(Br)L_n A->C Ar-Br D Ligand Exchange/ Amine Coordination E [Ar-Pd(II)(Amine)L_n]Br C->E Amine-H F Deprotonation (Base) G Ar-Pd(II)(Amido)L_n E->G -HBr G->A Ar-Amine H Reductive Elimination

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-benzofuran-5-ylamine hydrochloride

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This structural diversity and proven biological relevance make novel benzofuran-containing compounds compelling candidates for drug discovery programs.

This document provides a comprehensive guide for the initial in vitro characterization of 2-Methyl-benzofuran-5-ylamine hydrochloride, a specific derivative for which detailed biological activity data is not yet extensively published. As such, this guide is structured to provide a logical, tiered approach to systematically profile the compound's biological effects, starting from broad cytotoxicity screening and moving towards more specific, hypothesis-driven assays based on the known activities of the wider benzofuran class.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Part 1: Foundational Characterization - Purity, Solubility, and Stability

Before embarking on biological assays, it is crucial to establish the fundamental physicochemical properties of the test compound. This ensures the reliability and reproducibility of subsequent experimental data.

1.1 Compound Identity and Purity Confirmation

It is imperative to confirm the identity and purity of 2-Methyl-benzofuran-5-ylamine hydrochloride. While a supplier's certificate of analysis provides initial information, independent verification is a cornerstone of good scientific practice.[3]

  • Identity Confirmation: Techniques such as ¹H-NMR and LC-MS can be used to confirm the chemical structure.[1]

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the compound. For biological assays, a purity of >95% is generally recommended.

1.2 Solubility Determination Protocol

The solubility of a compound dictates its suitability for different in vitro assay formats and is critical for accurate dosing.

Objective: To determine the solubility of 2-Methyl-benzofuran-5-ylamine hydrochloride in common laboratory solvents.

Materials:

  • 2-Methyl-benzofuran-5-ylamine hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Spectrophotometer or nephelometer

Protocol:

  • Prepare a stock solution of 2-Methyl-benzofuran-5-ylamine hydrochloride in DMSO at a high concentration (e.g., 100 mM).

  • Create a serial dilution of the compound in each test solvent (DMSO, ethanol, PBS, water) in clear microcentrifuge tubes.

  • Vortex each tube vigorously for 1-2 minutes.

  • Incubate the solutions at room temperature for 1 hour to allow them to equilibrate.

  • Visually inspect each tube for any precipitate.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Measure the absorbance of the supernatant at a wavelength where the compound has maximum absorbance, or measure light scattering using a nephelometer to detect insoluble particles.

  • The highest concentration that remains clear is considered the limit of solubility in that solvent.

Causality Behind Experimental Choices:

  • DMSO is a common solvent for dissolving small molecules for in vitro assays due to its high solvating power. However, high concentrations of DMSO can be toxic to cells, so it's crucial to determine the final concentration in the assay medium.

  • PBS and water are physiologically relevant solvents, and assessing solubility in these can inform the feasibility of certain assay formats.

  • Ethanol can be an alternative solvent, but like DMSO, its concentration must be controlled in cell-based assays.

Part 2: Tier 1 Screening - General Cytotoxicity Profile

The initial step in characterizing a new compound is to assess its general cytotoxicity across a panel of cell lines. This provides a broad overview of its potential as a therapeutic agent and helps in selecting appropriate concentrations for subsequent, more specific assays.

2.1 Rationale for Cytotoxicity Screening

By testing the compound against a panel of cancer cell lines from different tissue origins and a non-cancerous cell line (e.g., fibroblasts), we can:

  • Identify potential anti-cancer activity.

  • Assess the selectivity of the compound (i.e., whether it is more toxic to cancer cells than normal cells).

  • Determine the concentration range for further mechanistic studies.

2.2 Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This assay measures the metabolic activity of viable cells. The blue resazurin dye is reduced by mitochondrial enzymes in living cells to the fluorescent pink resorufin.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human fibroblast cell line (e.g., MRC-5).

  • Complete cell culture medium.

  • 96-well, black, clear-bottom tissue culture plates.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Methyl-benzofuran-5-ylamine hydrochloride in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

2.3 Data Analysis and Interpretation

  • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

  • Normalize the data to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Data Summary for Cytotoxicity Screening

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
HCT116Colon Cancer[Insert Value]
MRC-5Normal Lung Fibroblast[Insert Value]

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add Resazurin reagent D->E F Incubate for 1-4 hours E->F G Measure fluorescence F->G H Calculate % viability G->H I Determine IC50 value H->I Apoptosis_Pathway Compound 2-Methyl-benzofuran- 5-ylamine hydrochloride Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Investigating Antimicrobial Activity

The benzofuran nucleus is present in many natural and synthetic antimicrobial agents. [1]Therefore, screening for antibacterial and antifungal activity is a logical step.

3.2.1 Rationale for Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the antimicrobial potency of a compound.

3.2.2 Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well, U-bottom plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the compound in the 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Antimicrobial Screening Workflow

Antimicrobial_Screening A Prepare serial dilutions of compound in 96-well plate B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually assess for growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Investigating Anti-inflammatory Potential

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. A common in vitro model for inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages.

3.3.1 Rationale for Anti-inflammatory Assays

Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a widely used primary screen for potential anti-inflammatory agents.

3.3.2 Protocol: Griess Assay for Nitrite Determination

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • LPS from E. coli.

  • Griess Reagent.

  • Sodium nitrite standard.

Protocol:

  • Cell Seeding and Treatment: Seed macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Inflammatory Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 2-Methyl-benzofuran- 5-ylamine hydrochloride Compound->NFkB Inhibition?

Caption: Simplified LPS-induced inflammatory pathway.

Part 4: Data Consolidation and Future Directions

The data generated from this tiered approach will provide a solid foundation for understanding the biological activity profile of 2-Methyl-benzofuran-5-ylamine hydrochloride. A comprehensive summary of the results, as exemplified in the tables above, will guide decisions on the future development of this compound.

Positive "hits" in any of these assays would warrant further investigation, including:

  • For anticancer activity: Cell cycle analysis, western blotting for key apoptotic proteins, and testing in 3D spheroid models.

  • For antimicrobial activity: Time-kill kinetics, determination of minimum bactericidal/fungicidal concentration (MBC/MFC), and resistance development studies.

  • For anti-inflammatory activity: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) and investigation of the upstream signaling pathways.

By following this structured and scientifically-grounded approach, researchers can efficiently and effectively characterize the in vitro pharmacological profile of novel compounds like 2-Methyl-benzofuran-5-ylamine hydrochloride, paving the way for further preclinical and clinical development.

References

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • World Journal of Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.
  • Journal of Drug Delivery and Therapeutics. (n.d.).
  • European Journal of Medicinal Chemistry. (2015). Bioactive Benzofuran derivatives: A review. [Link]

  • PubChem. (n.d.). 2-Methylbenzofuran. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]

  • OECD. (n.d.). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]

  • Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine. [Link]

Sources

Method

Application Notes and Protocols: A Framework for Screening 2-Methyl-benzofuran-5-ylamine hydrochloride against HeLa and K562 Cancer Cell Lines

Abstract The benzofuran scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, including potent antitumor properties. Numerous derivatives have demonstrated significant cyto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, including potent antitumor properties. Numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines, making them attractive candidates for novel drug discovery programs. This guide provides a comprehensive framework for the initial screening and mechanistic evaluation of a novel derivative, 2-Methyl-benzofuran-5-ylamine hydrochloride, against two common and well-characterized cancer cell lines: HeLa (human cervical adenocarcinoma) and K562 (human chronic myelogenous leukemia). We present an integrated workflow, from initial cytotoxicity assessment to subsequent analyses of apoptosis and cell cycle perturbation, grounded in established, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the anticancer potential of new chemical entities.

Introduction and Rationale

Benzofuran and its derivatives are ubiquitous in nature and have been extensively studied by medicinal chemists. This structural motif is a core component of numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and notably, anticancer effects. The anticancer properties of benzofurans are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival.

Previous studies have shown that various substituted benzofurans exhibit potent cytotoxic activity against cancer cell lines, including HeLa and K562. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated selective toxicity against leukemic cells by inducing apoptosis. Given this precedent, the systematic evaluation of novel benzofuran derivatives is a rational and promising strategy in the search for new anticancer agents.

2-Methyl-benzofuran-5-ylamine hydrochloride (CAS: 23968-37-8) is a derivative that warrants investigation. This guide outlines a sequential, logic-driven screening process to determine its potential as an anticancer agent. The selected cell lines, HeLa and K562, represent distinct cancer types—an adherent epithelial carcinoma and a suspension leukemia, respectively—providing a broader initial assessment of the compound's activity spectrum.

Overall Experimental Workflow

A multi-stage screening approach is recommended to efficiently characterize the compound's biological effects. The workflow begins with a primary cytotoxicity screen to determine the effective concentration range. Positive hits from this screen are then subjected to secondary assays to elucidate the mechanism of cell death and impact on cell cycle progression.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Compound Compound Preparation (2-Methyl-benzofuran-5-ylamine HCl) Stock Solution in DMSO MTT_Assay MTT Cytotoxicity Assay (72h incubation) Compound->MTT_Assay Cell_Culture Cell Culture (HeLa & K562) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat at IC50 concentration Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Treat at IC50 concentration Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Western_Blot Western Blotting (e.g., p-Akt, p-ERK) Flow_Cytometry->Western_Blot Based on results Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p-Akt mTOR mTOR AKT->mTOR p-mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Methyl-benzofuran -5-ylamine HCl Compound->AKT Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

Western Blotting Protocol
  • Protein Extraction: Treat cells with the compound at the IC₅₀ for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., total-Akt, phospho-Akt (Ser473), total-ERK, phospho-ERK (Thr202/Tyr204), and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This analysis can reveal if the compound inhibits the phosphorylation (activation) of key signaling molecules, providing crucial insight into its molecular mechanism.

Conclusion

This document provides a structured and comprehensive guide for the preclinical evaluation of 2-Methyl-benzofuran-5-ylamine hydrochloride. By following this workflow—from broad cytotoxicity screening to focused mechanistic studies—researchers can systematically characterize the compound's anticancer potential. The data generated will establish a foundation for further investigation, including structure-activity relationship (SAR) studies, evaluation in other cancer models, and potential progression into more advanced preclinical development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., & Al-Omair, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • El-kalyoubi, S., Agili, F., & El-Sayed, N. N. E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • ENCODE Project. (n.d.). SOP: Propagation of K562 (ATCC CCL-243). Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ENCODE Project. (n.d.). SOP: Propagation of HeLa S3 (ATCC CCL-2.2) Using Spinner Flask. Retrieved from [Link]

  • Public Health England. (n.d.). K562 - Culture Collections. Retrieved from [Link]

  • ENCODE Project. (n.d.). Myers Lab Cell Culture Protocol for K562. Retrieved from [Link]

  • Protocols.io. (2023). Cell culture, transfection, and imaging of K562 cells. Retrieved from [Link]

Application

Application Note &amp; Protocols: Evaluating the Antimicrobial Potential of 2-Methyl-benzofuran-5-ylamine hydrochloride

Abstract The benzofuran scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers investigating the antimicrobial activity of a specific derivative, 2-Methyl-benzofuran-5-ylamine hydrochloride. We present detailed, field-proven protocols for determining its inhibitory and cidal activity against a panel of clinically relevant bacteria and fungi. Methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] This guide is intended to provide a robust framework for initial screening, quantitative assessment, and preliminary mechanism of action studies.

Introduction and Rationale

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the discovery of novel antimicrobial agents.[5] Benzofuran derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potent activity against various microorganisms.[6][7] The core benzofuran structure, consisting of a fused benzene and furan ring, allows for diverse functionalization, leading to a broad chemical space for drug discovery.[1]

Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that antimicrobial potency is often influenced by the nature and position of substituents on both the heterocyclic and aromatic rings.[6] For instance, the introduction of amine functionalities can enhance antibacterial activity. This application note focuses on 2-Methyl-benzofuran-5-ylamine hydrochloride, a derivative combining the core benzofuran scaffold with a methyl group at the C-2 position and an amine group at the C-5 position. The hydrochloride salt form is typically used to improve solubility and stability for biological assays.

The protocols outlined herein are designed to be self-validating through the stringent use of positive, negative, and sterility controls, ensuring the generation of reliable and reproducible data.

Compound Profile: 2-Methyl-benzofuran-5-ylamine hydrochloride

  • IUPAC Name: 2-methyl-1-benzofuran-5-amine hydrochloride

  • CAS Number: 23968-37-8 (for hydrochloride)

  • Molecular Formula: C₉H₁₀ClNO

  • Molecular Weight: 183.64 g/mol

  • Structure:

    (Note: Image is a representative structure)

  • Solubility: Soluble in water and DMSO. Preliminary solubility tests are crucial before preparing stock solutions.

Core Experimental Workflow

The overall process for evaluating the antimicrobial activity follows a logical progression from initial screening to quantitative determination of bacteriostatic and bactericidal concentrations.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Analysis Compound Compound Stock Preparation MIC Broth Microdilution (Determine MIC) Compound->MIC Serial Dilutions Culture Microbial Culture Standardization Culture->MIC Inoculation Readout Visual/Spectrophotometric Readout of MIC Plate MIC->Readout Incubation (18-24h) MBC Subculturing (Determine MBC/MFC) ColonyCount Colony Forming Unit (CFU) Enumeration MBC->ColonyCount Incubation (24-48h) Readout->MBC Select wells ≥ MIC Data Data Interpretation & Reporting Readout->Data ColonyCount->Data

Caption: High-level workflow for antimicrobial susceptibility testing.

Materials and Reagents

  • Test Compound: 2-Methyl-benzofuran-5-ylamine hydrochloride

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

    • Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) for bacterial subculturing.

    • Sabouraud Dextrose Agar (SDA) for fungal subculturing.

  • Microbial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Control Antibiotics:

    • Ciprofloxacin or Gentamicin (for bacteria)

    • Amphotericin B or Fluconazole (for fungi)

  • Equipment & Consumables:

    • Sterile 96-well, flat-bottom microtiter plates

    • Multichannel pipettors and sterile tips

    • Spectrophotometer or microplate reader (for OD measurements)

    • Incubator (35-37°C for bacteria, 30-35°C for fungi)

    • Vortex mixer

    • Sterile petri dishes, loops, and spreaders

    • 0.5 McFarland turbidity standard

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Causality: A high-concentration, sterile stock solution in an appropriate solvent (like DMSO) is essential for creating accurate serial dilutions. The final solvent concentration in the assay must be kept low (typically ≤1%) to avoid impacting microbial growth.

  • Stock Solution (10 mg/mL): Accurately weigh 10 mg of 2-Methyl-benzofuran-5-ylamine hydrochloride and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved. This creates a 10,000 µg/mL stock.

  • Intermediate Stock (e.g., 1280 µg/mL): Perform a serial dilution from the main stock. For example, add 128 µL of the 10 mg/mL stock to 872 µL of sterile culture medium (CAMHB or RPMI). This will be the starting concentration for the serial dilution in the 96-well plate.

  • Control Antibiotics: Prepare stock solutions of control antibiotics according to CLSI/EUCAST guidelines.[8][9]

Protocol 2: Inoculum Preparation and Standardization

Causality: The density of the initial microbial inoculum is a critical variable. A standardized inoculum ensures that the results are reproducible and comparable to established standards. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • From a fresh (18-24h) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex vigorously to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or with a spectrophotometer (OD at 625 nm should be 0.08-0.13).

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension into the appropriate sterile broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be optimized.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: This assay quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.[3]

  • Plate Setup: Add 100 µL of sterile broth (CAMHB or RPMI) to columns 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 200 µL of the intermediate compound stock (e.g., 1280 µg/mL) to column 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized final inoculum (from Protocol 2) to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Final Concentrations: The final volume in each well (1-11) is now 200 µL. The compound concentrations range from 640 µg/mL down to 1.25 µg/mL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Column 11): Broth + Inoculum. Must show turbidity.

    • Sterility Control (Column 12): Broth only. Must remain clear.

    • Positive Control: Run a parallel assay with a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 30-35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: The MBC/MFC test distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity. It is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[11]

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well gently.

  • Plating: Aspirate 10 µL from each selected well and from the growth control well. Spot-plate onto separate, labeled quadrants of an appropriate agar plate (e.g., MHA or SDA).

  • Incubation: Incubate the agar plates at the appropriate temperature for 18-48 hours, or until colonies are visible in the growth control spot.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration that results in no growth or a significant reduction (≥99.9%) in bacterial colonies compared to the initial inoculum count.[12]

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The relationship MBC/MIC ≤ 4 is typically used as a benchmark to classify an agent as bactericidal.[11]

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)Ciprofloxacin MIC (µg/mL)
S. aureusATCC 2921316322 (Bactericidal)≤1
E. coliATCC 2592264>256>4 (Bacteriostatic)≤0.25
P. aeruginosaATCC 27853>256>256-≤1
C. albicansATCC 90028321284 (Fungicidal)N/A

Postulated Mechanism of Action

While the precise mechanism for 2-Methyl-benzofuran-5-ylamine hydrochloride requires specific investigation, the benzofuran class of antimicrobials is known to act via several pathways.[13] Potential mechanisms include:

  • Cell Membrane Disruption: The lipophilic benzofuran core may intercalate into the lipid bilayer, increasing permeability and leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some derivatives can interfere with enzymes like DNA gyrase or topoisomerase, crucial for bacterial replication.

  • Protein Synthesis Inhibition: Interaction with ribosomal subunits could halt protein production.

G Compound 2-Methyl-benzofuran- 5-ylamine HCl Membrane Bacterial Cell Membrane Compound->Membrane Intercalation? DNA DNA Gyrase/ Topoisomerase Compound->DNA Binding? Ribosome Ribosome Compound->Ribosome Interaction? Result1 Increased Permeability Loss of Ion Gradient Membrane->Result1 Result2 Inhibition of DNA Replication DNA->Result2 Result3 Inhibition of Protein Synthesis Ribosome->Result3 Death Cell Death Result1->Death Result2->Death Result3->Death

Caption: Hypothetical antimicrobial mechanisms of benzofuran derivatives.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Molecules, 20(12), 22437-22459. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS, 3(4), 510-516. [Link]

  • Khan, I., & Ibrar, A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92241-92254. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

  • Reddy, T. S., et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 6(5), 333-339. [Link]

  • Patel, H., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 645-652. [Link]

  • Wojtowicz, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables v 16.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Wikipedia. (2023). Minimum bactericidal concentration. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

Sources

Method

Application Notes &amp; Protocols for the Derivatization of 2-Methyl-benzofuran-5-ylamine Hydrochloride in Structure-Activity Relationship (SAR) Studies

Abstract This guide provides a comprehensive framework for the strategic derivatization of 2-Methyl-benzofuran-5-ylamine hydrochloride, a versatile scaffold for generating focused compound libraries aimed at structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of 2-Methyl-benzofuran-5-ylamine hydrochloride, a versatile scaffold for generating focused compound libraries aimed at structure-activity relationship (SAR) elucidation. We present detailed, field-proven protocols for the selective modification of three key regions of the molecule: the C5-amino group, the C2-methyl group, and the benzofuran core itself. The rationale behind reagent selection, reaction conditions, and purification strategies is discussed to empower researchers in drug discovery to efficiently explore chemical space and optimize biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in lead optimization.

Introduction: The Benzofuran Scaffold and the Imperative of SAR

The benzofuran motif is a privileged heterocyclic system frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and potential for diverse substitution patterns make it an attractive starting point for drug discovery campaigns targeting a wide range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[3][4] Structure-activity relationship (SAR) studies are the cornerstone of modern medicinal chemistry, systematically dissecting how modifications to a lead molecule's structure influence its biological activity, selectivity, and pharmacokinetic properties.[5]

2-Methyl-benzofuran-5-ylamine serves as an excellent starting point for such studies, offering three distinct points for chemical diversification:

  • The C5-Amino Group: A versatile handle for introducing a wide array of substituents to probe interactions with the target protein, modulate polarity, and alter metabolic stability.

  • The C2-Methyl Group: Provides an opportunity for functionalization to explore adjacent binding pockets or introduce vectors for further modification.

  • The Aromatic Core: The benzene portion of the benzofuran can be functionalized to optimize van der Waals interactions, improve ligand efficiency, and fine-tune electronic properties.

This application note details a systematic approach to derivatizing this scaffold, providing robust protocols to generate a focused library of analogs for comprehensive SAR analysis.

Strategic Overview of the Derivatization Plan

A successful SAR campaign requires a logical and efficient strategy for analog synthesis. Our approach is to systematically explore each modification point on the 2-Methyl-benzofuran-5-ylamine core. The hydrochloride salt form of the starting material necessitates careful consideration of basicity during reactions targeting the amine.

SAR_Strategy cluster_start Starting Material cluster_amine Vector 1: C5-Amine Modification cluster_core Vector 2: Benzofuran Core Modification cluster_methyl Vector 3: C2-Methyl Modification cluster_evaluation Library Evaluation start 2-Methyl-benzofuran-5-ylamine Hydrochloride acylation N-Acylation (Amides) start->acylation Explore H-bond donors/ acceptors & steric bulk sulfonylation N-Sulfonylation (Sulfonamides) start->sulfonylation Introduce tetrahedral geometry & H-bond donors reductive_amination Reductive Amination (Secondary/Tertiary Amines) start->reductive_amination Modify basicity & introduce new vectors halogenation Halogenation (e.g., Bromination) start->halogenation Install handle for cross-coupling lithiation Lithiation & Electrophile Trap start->lithiation Introduce C-C bonds library Focused Compound Library acylation->library sulfonylation->library reductive_amination->library coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) halogenation->coupling Introduce aryl/ heteroaryl groups coupling->library oxidation Oxidation to Aldehyde lithiation->oxidation Further functionalization oxidation->library screening In Vitro Biological Screening library->screening sar SAR Analysis & Iteration screening->sar sar->start Design Next-Gen Analogs

Figure 1: A strategic workflow for the systematic derivatization of 2-Methyl-benzofuran-5-ylamine to generate a focused library for SAR studies.

Experimental Protocols

General Considerations:

  • All reactions should be performed in well-ventilated fume hoods.

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are required for specific protocols as indicated.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Purification is typically achieved by column chromatography on silica gel or preparative HPLC.

  • Structure confirmation of final products should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Protocol 1: Free Base Preparation

The starting material is a hydrochloride salt. For many reactions, particularly those involving non-basic conditions, it is advantageous to use the free amine.

Procedure:

  • Dissolve 2-Methyl-benzofuran-5-ylamine hydrochloride (1.0 eq) in water.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is ~9-10.

  • A precipitate of the free amine should form.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which can be used directly in subsequent steps.

Causality: This simple acid-base extraction neutralizes the hydrochloride salt, rendering the amine nucleophilic and soluble in organic solvents, which is essential for many subsequent reactions.[8]

Protocol 2: C5-Amine Derivatization - N-Acylation

This protocol generates a library of amides, which are excellent for probing hydrogen bond donor/acceptor patterns and introducing diverse steric features.

Procedure:

  • Dissolve 2-Methyl-benzofuran-5-ylamine (free base, 1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise as a solution in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Causality: The non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the primary amine for the acyl chloride.[10] Performing the addition at 0 °C helps to control the exothermic reaction. This method is highly versatile for creating a wide range of amide derivatives.[1]

Protocol 3: C5-Amine Derivatization - N-Sulfonylation

Sulfonamides introduce a different geometry (tetrahedral) at the nitrogen and are strong hydrogen bond donors, making them valuable for SAR.

Procedure:

  • Dissolve 2-Methyl-benzofuran-5-ylamine (free base, 1.0 eq) in anhydrous THF or pyridine.

  • Add a base such as pyridine (can be used as solvent) or TEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or a substituted benzenesulfonyl chloride) (1.1 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Causality: Pyridine often serves as both the base and a catalyst in sulfonylation reactions. The sulfonamide products are typically stable and crystalline, facilitating purification. This derivatization significantly alters the electronic and steric properties compared to amides.[11]

Protocol 4: C5-Amine Derivatization - Reductive Amination

This reaction forms secondary or tertiary amines, allowing for the modulation of basicity (pKa) and the introduction of new alkyl or aryl groups.

Procedure:

  • To a solution of 2-Methyl-benzofuran-5-ylamine (free base, 1.0 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.1 eq).

  • Add acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[12]

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Causality: The reaction proceeds in two steps: formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not reduce the benzofuran ring.[13] This one-pot procedure is highly efficient for generating diverse N-alkylated products.[14]

Protocol 5: Benzofuran Core Modification via Suzuki-Miyaura Coupling

To functionalize the aromatic core, a halogen handle is first installed (e.g., at the C4 or C7 position) via electrophilic bromination (protocol not detailed). This bromo-intermediate can then be used in palladium-catalyzed cross-coupling reactions.

Suzuki_Workflow reagents Reagents: - Aryl/Heteroaryl Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₃PO₄, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Assemble reaction in a Schlenk flask. Degas solvent. reagents->setup start 5-Amino-X-bromo-2-methyl-benzofuran (Amine protected if necessary) start->setup reaction Heat reaction mixture (e.g., 90-100 °C) under inert atmosphere for 4-16h. setup->reaction workup Aqueous work-up and extraction. reaction->workup purification Column Chromatography workup->purification product X-Aryl-5-amino-2-methyl-benzofuran purification->product

Sources

Application

Application Notes and Protocols for Reactions Involving 2-Methyl-benzofuran-5-ylamine Hydrochloride

Introduction: Unlocking the Potential of a Versatile Benzofuran Building Block 2-Methyl-benzofuran-5-ylamine hydrochloride is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Benzofuran Building Block

2-Methyl-benzofuran-5-ylamine hydrochloride is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a reactive primary amine at the 5-position provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of this important pharmacophore into target structures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for key reactions involving 2-Methyl-benzofuran-5-ylamine hydrochloride. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to optimize these reactions for their specific applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-benzofuran-5-ylamine hydrochloride and its corresponding free base is essential for successful experimentation.

Property2-Methyl-benzofuran-5-ylamine Hydrochloride2-Methyl-benzofuran-5-ylamine (Free Base)
Molecular Formula C₉H₁₀ClNOC₉H₉NO
Molecular Weight 183.63 g/mol 147.17 g/mol
Appearance SolidData not available
Solubility As a hydrochloride salt, it is expected to have increased solubility in polar solvents like water and alcohols compared to its free base. Solubility in common organic solvents such as DMF, THF, dioxane, and acetonitrile should be experimentally determined for specific applications.Likely soluble in a range of organic solvents.

Safety, Handling, and Disposal

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 2-Methyl-benzofuran-5-ylamine and its hydrochloride salt.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Handling: Avoid creating dust. Weigh and handle the solid material carefully.

Disposal:

  • Dispose of all chemical waste, including unused reagents and reaction mixtures, in accordance with local, state, and federal regulations. Ensure waste is properly labeled and segregated.

Core Experimental Consideration: In Situ Neutralization of the Hydrochloride Salt

A critical aspect of working with 2-Methyl-benzofuran-5-ylamine hydrochloride is the necessity of neutralizing the hydrochloride salt to generate the free amine in situ. The free amine possesses the nucleophilic lone pair on the nitrogen atom that is required to participate in the desired chemical reactions. Failure to neutralize the salt will result in a non-reactive ammonium species.

The choice of base for this neutralization is crucial and depends on the specific reaction conditions, particularly the tolerance of other functional groups in the reaction to the base.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

This protocol details a general procedure for the N-acylation of 2-Methyl-benzofuran-5-ylamine hydrochloride with an acyl chloride to form the corresponding amide. This reaction is fundamental for creating diverse libraries of compounds for biological screening.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free 2-Methyl-benzofuran-5-ylamine, generated in situ, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base is used to both neutralize the hydrochloride salt and scavenge the HCl byproduct generated during the acylation.

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl & Base C Combine Reactants at 0°C A->C Anhydrous Solvent B Dissolve Acyl Chloride B->C Dropwise Addition D Warm to RT & Stir C->D 2-4 hours E Aqueous Work-up D->E Quench F Extraction E->F G Purification F->G e.g., Chromatography

Caption: Workflow for N-Acylation.

Detailed Protocol
  • Preparation of the Amine Solution:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-benzofuran-5-ylamine hydrochloride (1.0 equivalent).

    • Add an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent may need to be optimized based on the solubility of the starting materials.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a suitable non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.1 - 2.5 equivalents). The excess base is to ensure complete neutralization of the hydrochloride and to scavenge the HCl produced in the reaction. Stir the mixture for 15-20 minutes at 0 °C.

  • Addition of the Acyl Chloride:

    • In a separate dry flask, dissolve the desired acyl chloride (1.0 - 1.1 equivalents) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
2-Methyl-benzofuran-5-ylamine hydrochloride1.0Starting Material
Acyl Chloride1.0 - 1.1Electrophile
Triethylamine or DIPEA2.1 - 2.5Base for neutralization and HCl scavenging
Anhydrous Solvent (DCM, THF, etc.)-Reaction Medium

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 2-Methyl-benzofuran-5-ylamine hydrochloride with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound with an organohalide or triflate.[2] In this case, the amine first needs to be converted to a suitable halide or triflate. This protocol assumes the use of a pre-functionalized 5-halo-2-methyl-benzofuran derivative of the amine. The key steps in the catalytic cycle are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[2]

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D 80-100°C, 4-12h E Cool & Quench D->E F Extraction E->F G Purification F->G e.g., Chromatography

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add the 5-halo-2-methyl-benzofuran derivative (1.0 equivalent), the arylboronic acid or boronate ester (1.1 - 1.5 equivalents), and a suitable base (2.0 - 3.0 equivalents). Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if necessary, a phosphine ligand.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is often effective.[4]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
5-Halo-2-methyl-benzofuran derivative1.0Electrophile
Arylboronic Acid/Ester1.1 - 1.5Nucleophile
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates boronic acid
Palladium Catalyst1 - 5 mol%Catalyst
Solvent (e.g., Dioxane/Water)-Reaction Medium

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination, coupling 2-Methyl-benzofuran-5-ylamine hydrochloride with an aryl halide or triflate. This reaction is a premier method for the formation of C-N bonds.[5]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a base, and reductive elimination to form the desired C-N bond.[5] The use of bulky, electron-rich phosphine ligands is often crucial for high reaction efficiency.[5]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine HCl, Aryl Halide, Base B Add Pd Precatalyst & Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D 80-120°C E Cool & Filter D->E F Extraction E->F G Purification F->G e.g., Chromatography

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol
  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the aryl halide or triflate (1.0 equivalent), 2-Methyl-benzofuran-5-ylamine hydrochloride (1.1 - 1.5 equivalents), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and the phosphine ligand (e.g., XPhos, RuPhos) to a dry reaction vessel.[3]

    • The additional equivalents of base are required to neutralize the amine hydrochloride.

  • Solvent Addition and Reaction:

    • Add an anhydrous, deoxygenated aprotic solvent such as toluene, 1,4-dioxane, or THF.

    • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization.

Quantitative Data Summary
ReagentMolar EquivalentsPurpose
Aryl Halide/Triflate1.0Electrophile
2-Methyl-benzofuran-5-ylamine hydrochloride1.1 - 1.5Nucleophile
Base (e.g., NaOtBu, Cs₂CO₃)1.5 - 2.5Neutralization and reaction base
Palladium Precatalyst1 - 5 mol%Catalyst
Phosphine Ligand2 - 10 mol%Ligand for catalyst
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction Medium

Conclusion

2-Methyl-benzofuran-5-ylamine hydrochloride is a versatile and valuable building block for the synthesis of complex organic molecules. The protocols outlined in this guide for N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The key to success lies in the careful selection of reaction conditions, particularly the base for the essential in situ neutralization of the hydrochloride salt, and adherence to inert atmosphere techniques for the palladium-catalyzed reactions. With these principles in mind, scientists can effectively harness the reactivity of this important intermediate to advance their research in drug discovery and materials science.

References

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010.
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.
  • Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.2016, 116 (19), 12564–12649.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Suzuki, A. J. Organomet. Chem.1999, 576 (1-2), 147-168.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-benzofuran-5-ylamine Hydrochloride

Welcome to the technical support guide for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this multi-step synthesis, ensuring efficiency, purity, and reproducibility.

Synthetic Overview & Core Strategy

The synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride is typically approached via a robust three-stage process. This pathway is favored for its reliance on commercially available starting materials and well-understood transformations. The core strategy involves:

  • Stage 1: Benzofuran Ring Formation: Construction of the 2-methyl-5-nitrobenzofuran scaffold via intramolecular cyclization.

  • Stage 2: Nitro Group Reduction: Conversion of the nitro intermediate to the primary aromatic amine, 2-Methyl-benzofuran-5-ylamine.

  • Stage 3: Hydrochloride Salt Formation: Conversion of the basic free amine into its stable, crystalline hydrochloride salt for improved handling and solubility.

The overall synthetic workflow is illustrated below.

Synthetic_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Salt Formation SM1 4-Nitro-2-hydroxyacetophenone P1 Synthesis of 2-Methyl-5-nitrobenzofuran SM1->P1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) SM2 Chloroacetone SM2->P1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) P2 Reduction to 2-Methyl-benzofuran-5-ylamine P1->P2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) P3 Formation of Hydrochloride Salt P2->P3 HCl in Solvent (e.g., Ether or Dioxane) End Final Product: 2-Methyl-benzofuran-5-ylamine Hydrochloride P3->End

Caption: Overall workflow for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for constructing the 2-methyl-5-nitrobenzofuran core?

The most common and cost-effective method is a variation of the Perkin rearrangement, involving the reaction of a substituted phenol (4-nitro-2-hydroxyacetophenone) with an α-halo ketone (chloroacetone) in the presence of a weak base like potassium carbonate (K₂CO₃). This approach is generally high-yielding and avoids expensive transition metal catalysts.

Q2: Are there alternative synthetic routes if the primary method fails?

Yes, several modern catalytic methods can be adapted. Palladium-copper catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful alternative. Rhodium-catalyzed cyclizations of propargyl alcohols with aryl boronic acids also provide access to the benzofuran skeleton. However, these methods often require more specialized reagents and stricter reaction conditions.

Q3: The free amine (2-Methyl-benzofuran-5-ylamine) appears to be unstable. How should it be handled?

Aromatic amines, particularly those with electron-rich heterocyclic systems, can be susceptible to air oxidation, leading to discoloration (often turning pink, brown, or purple). It is highly recommended to handle the isolated free amine under an inert atmosphere (Nitrogen or Argon) and proceed to the salt formation step promptly. If storage is necessary, do so at low temperatures (-20°C) under an inert atmosphere.

Q4: Why is conversion to the hydrochloride salt necessary?

There are three primary reasons:

  • Stability: The hydrochloride salt is significantly more stable to air oxidation and has a longer shelf life than the free amine.

  • Physical Form: The salt is typically a crystalline, free-flowing solid, which is much easier to handle, weigh, and purify than the often oily or low-melting free amine.

  • Solubility: For many applications, particularly in drug development, the hydrochloride salt provides improved aqueous solubility compared to the neutral parent compound.

In-Depth Troubleshooting Guides

Part A: Stage 1 - Synthesis of 2-Methyl-5-nitrobenzofuran

This stage involves the base-mediated reaction of 4-nitro-2-hydroxyacetophenone with chloroacetone.

Problem 1: Low or No Yield of the Desired Product

  • Probable Cause (A): Incomplete Reaction. The reaction may be slow due to insufficient temperature or reaction time.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reflux period. Ensure the reaction temperature is maintained consistently.

  • Probable Cause (B): Ineffective Base or Wet Conditions. Potassium carbonate (K₂CO₃) is hygroscopic. The presence of water can hinder the reaction.

    • Solution: Use freshly dried, powdered K₂CO₃. Ensure your solvent (e.g., acetone, DMF) is anhydrous. Using a higher-boiling solvent like DMF can sometimes improve yields but makes workup more challenging.

  • Probable Cause (C): Side Reaction Dominance. The initial step is O-alkylation of the phenolic hydroxyl group. If conditions are incorrect, undesired side reactions can occur.

    • Solution: The choice of a weak base like K₂CO₃ favors the desired reaction pathway. Stronger bases (e.g., sodium hydride) could lead to competing reactions. Maintain the recommended stoichiometry and addition rate of reagents.

Problem 2: Complex Reaction Mixture and Difficult Purification

  • Probable Cause (A): Presence of Unreacted Starting Materials and Intermediates.

    • Solution: Optimize reaction time and temperature based on TLC analysis. An efficient aqueous workup is critical to remove the base and any water-soluble byproducts before proceeding to chromatography.

  • Probable Cause (B): Formation of Polymeric Byproducts. Overly harsh conditions or extended reaction times at high temperatures can lead to polymerization.

    • Solution: Avoid excessive temperatures. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. Purification via column chromatography on silica gel is typically required to isolate the pure product.

Troubleshooting_Stage1 Start Low Yield in Stage 1? CheckTLC Analyze reaction mixture by TLC Start->CheckTLC SM_Present Is starting material still present? CheckTLC->SM_Present ExtendRxn Action: Extend reaction time or increase temperature slightly. Monitor every 2-4 hours. SM_Present->ExtendRxn Yes ComplexMix Is the mixture complex with many spots? SM_Present->ComplexMix No CheckBase Action: Verify base quality (anhydrous) and solvent dryness. Re-run reaction. ComplexMix->CheckBase No (Clean baseline, just no product) Purify Action: Perform careful workup and purify via column chromatography. ComplexMix->Purify Yes

Caption: Decision workflow for troubleshooting low yields in the cyclization stage.

Part B: Stage 2 - Reduction of 2-Methyl-5-nitrobenzofuran

This step converts the nitro group to an amine. The choice of reducing agent is critical.

Problem 1: Incomplete Reduction (Mixture of Nitro and Amine Products)

  • Probable Cause (A): Catalyst Deactivation (for Catalytic Hydrogenation). The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur) or may have low activity.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure the nitro-intermediate is highly pure before the reaction. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%).

  • Probable Cause (B): Insufficient Reducing Agent. For chemical reductions (e.g., SnCl₂·2H₂O/HCl, Fe/NH₄Cl), the stoichiometry is crucial.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents for SnCl₂). For catalytic hydrogenation, ensure the system is properly sealed and maintains positive hydrogen pressure. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

Problem 2: Low Yield of Isolated Amine or Product Degradation

  • Probable Cause (A): Air Oxidation during Workup. The resulting amine is electron-rich and prone to oxidation, causing discoloration and yield loss.

    • Solution: Perform the basic workup (neutralization) and extraction steps as quickly as possible. If possible, bubble nitrogen through your solvents before use and maintain a nitrogen blanket over the separatory funnel.

  • Probable Cause (B): Incomplete Extraction from Aqueous Layer. After neutralization, the amine must be fully extracted into an organic solvent.

    • Solution: Adjust the aqueous layer to a pH of 9-10 with NaOH or Na₂CO₃ to ensure the amine is in its free base form. Extract multiple times (e.g., 3x) with a suitable solvent like ethyl acetate or dichloromethane. A brine wash of the combined organic layers can help break emulsions and remove water.

Reduction Method Typical Conditions Yield Range Advantages Disadvantages
H₂ / Pd-C H₂ (1-4 atm), 10% Pd/C, Methanol/Ethanol, RT85-98%Very clean reaction, easy filtration workup.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
SnCl₂·2H₂O / HCl 3-5 eq. SnCl₂, Conc. HCl, Ethanol, 50-70°C70-90%Standard lab equipment; reliable.Workup involves tin salts which can be problematic to remove completely.
Fe / NH₄Cl 5-10 eq. Fe powder, aq. NH₄Cl, Ethanol/Water, Reflux65-85%Inexpensive and environmentally benign.Can be heterogeneous and require long reaction times; fine iron powder can complicate filtration.
Part C: Stage 3 - Formation of the Hydrochloride Salt

This final step provides the stable, solid product.

Problem 1: Product Fails to Precipitate or Remains an Oil

  • Probable Cause (A): Incorrect Solvent Choice. The hydrochloride salt has significant solubility in polar solvents like methanol or ethanol.

    • Solution: Dissolve the free amine in a minimal amount of a solvent in which it is soluble but the salt is not (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or a mixture like Dichloromethane/Heptane). Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Probable Cause (B): Presence of Water. Even trace amounts of water can dramatically increase the solubility of the salt, preventing precipitation.

    • Solution: Ensure the free amine solution is anhydrous. Dry the organic extract over anhydrous Na₂SO₄ or MgSO₄ and filter before adding HCl. Use commercially available anhydrous solutions of HCl.

  • Probable Cause (C): Impurities Inhibiting Crystallization. The presence of unreacted materials or byproducts can act as crystal growth inhibitors.

    • Solution: If an oil persists, remove the solvent under reduced pressure, re-dissolve the oil in a minimal amount of a polar solvent (like isopropanol), and add a non-polar anti-solvent (like heptane or diethyl ether) slowly while scratching the flask's inner wall with a glass rod to induce crystallization. If this fails, the free amine must be re-purified by chromatography.

Problem 2: Final Product is Off-Color (Pink, Brown, or Gray)

  • Probable Cause (A): Oxidation of the Amine Prior to Salt Formation. This is the most common cause.

    • Solution: Minimize the time the amine is in its free base form. After extraction and drying, immediately proceed to salt formation. A rapid filtration of the free amine solution through a small plug of activated charcoal or silica gel can sometimes remove colored impurities before adding HCl.

  • Probable Cause (B): Impurities Carried Over from Previous Steps.

    • Solution: Recrystallization of the final hydrochloride salt is the best solution. A common solvent system is Ethanol/Diethyl Ether or Isopropanol/Heptane. Dissolve the salt in the minimum amount of the hot polar solvent and slowly add the non-polar anti-solvent until turbidity appears, then allow it to cool slowly.

Reference Protocols & Characterization

Protocol: Three-Stage Synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride

Stage 1: 2-Methyl-5-nitrobenzofuran

  • To a solution of 4-nitro-2-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous powdered potassium carbonate (2.5 eq).

  • Stir the suspension vigorously and add chloroacetone (1.1 eq) dropwise.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a yellow solid.

Stage 2: 2-Methyl-benzofuran-5-ylamine

  • Dissolve 2-Methyl-5-nitrobenzofuran (1.0 eq) in ethanol or concentrated HCl.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise, controlling any exotherm with an ice bath.

  • Heat the mixture to 70°C and stir until TLC shows complete conversion (typically 2-4 hours).

  • Cool to room temperature and carefully pour the mixture over crushed ice.

  • Basify the aqueous solution to pH 9-10 by the slow addition of 5M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Stage 3: 2-Methyl-benzofuran-5-ylamine hydrochloride

  • To the filtered ethyl acetate solution of the free amine, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate should form immediately. Continue stirring for 30 minutes in an ice bath.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.

Expected Analytical Data
CompoundTechniqueExpected Data
2-Methyl-5-nitrobenzofuran ¹H NMR (CDCl₃)δ ~8.4 (d, 1H), 8.1 (dd, 1H), 7.5 (d, 1H), 6.5 (s, 1H), 2.5 (s, 3H) ppm.
MS (EI)m/z = 177 (M⁺)
2-Methyl-benzofuran-5-ylamine ¹H NMR (CDCl₃)δ ~7.2 (d, 1H), 6.8 (d, 1H), 6.6 (dd, 1H), 6.2 (s, 1H), 3.7 (br s, 2H, NH₂), 2.4 (s, 3H) ppm.
MS (ESI)m/z = 148 ([M+H]⁺)
2-Methyl-benzofuran-5-ylamine HCl ¹H NMR (DMSO-d₆)Aromatic protons will shift downfield. Broad singlet for -NH₃⁺ protons.
Elemental AnalysisCalculated values for C₉H₁₀ClNO should match experimental findings within ±0.4%.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Producing Aromatic Amines. ChemistryStudent. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. ChemSrc. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 2-Methyl-benzofuran-5-ylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This document is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride is typically a multi-step process. A common route involves the formation of the 2-methyl-benzofuran core, followed by nitration at the C-5 position, reduction of the nitro group to an amine, and final conversion to the hydrochloride salt. Each of these stages presents unique challenges and potential for impurity generation.

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Salt Formation A Phenolic Precursor + Propargyl or Acetonyl Synthon B 2-Methyl-benzofuran A->B Cyclization C 2-Methyl-5-nitrobenzofuran B->C HNO3/H2SO4 D 2-Methyl-benzofuran-5-ylamine C->D Reduction (e.g., H2/Pd-C) E 2-Methyl-benzofuran-5-ylamine HCl D->E HCl

Caption: General synthetic workflow for 2-Methyl-benzofuran-5-ylamine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A: Impurities often originate from each major synthetic step. The most prevalent are:

  • Regioisomers: 4-nitro and 7-nitro-2-methyl-benzofuran formed during the nitration step.

  • Incompletely Reduced Intermediates: 2-Methyl-5-nitrosobenzofuran or N-(2-methylbenzofuran-5-yl)hydroxylamine from the reduction step.

  • Starting Materials: Unreacted 2-methyl-5-nitrobenzofuran.

  • Catalyst Residues: Residual palladium from hydrogenation, which can be problematic in downstream applications.[1]

Q2: My final product is off-color (e.g., brown, black, or red) instead of white or light tan. What is the likely cause?

A: Discoloration is almost always indicative of impurities. The most common culprits are:

  • Oxidized Amines: Aromatic amines, like the product, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities. This is exacerbated by light and residual metal catalysts.

  • Nitroso/Azoxy Compounds: Trace amounts of incompletely reduced intermediates can be highly colored.

  • Residual Palladium: Palladium on carbon, if not fully removed, will give the product a gray or black appearance.[1]

Q3: My overall yield is significantly lower than expected. Which step is the most likely source of yield loss due to side reactions?

A: While every step can contribute to yield loss, the two most critical are:

  • Benzofuran Ring Formation: The initial cyclization to form the benzofuran core can be low-yielding if conditions are not optimized, leading to various side products depending on the chosen method (e.g., incomplete cyclization or rearrangement).[2][3]

  • Nitration: Poor temperature control can lead to the formation of multiple isomers that are difficult to separate, reducing the yield of the desired 5-nitro isomer. It can also lead to degradation of the starting material.

Q4: What are the best analytical techniques to monitor side product formation during the synthesis?

A: A combination of techniques is recommended for robust process control:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and spotting the formation of new, unexpected spots (impurities).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the formation of the desired product and impurities. A good gradient method can resolve regioisomers and other closely related side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurity peaks, which is the first step in structural elucidation.

Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed breakdown of problems you may encounter, their underlying causes, and actionable solutions.

Issue 1: Impurities Arising from Benzofuran Ring Formation

The construction of the 2-substituted benzofuran ring is the foundation of the synthesis. Many methods exist, with palladium-catalyzed cyclizations being common.[4][5][6]

Observed Problem: LC-MS analysis after the cyclization step shows multiple peaks close to the product's retention time.

  • Potential Cause A: Incomplete Cyclization

    • Why it Happens: The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity. The open-chain precursor (e.g., an o-alkynylphenol) will remain.

    • How to Verify: Check the mass spectrum for a peak corresponding to the starting materials or a hydrated/solvated intermediate.

    • Corrective Action: Increase the reaction time or temperature moderately. If using a palladium catalyst, ensure it has not been deactivated. In some cases, a change in ligand or base may be necessary to facilitate the final cyclization step.[7][8]

  • Potential Cause B: Formation of Isomeric or Rearranged Products

    • Why it Happens: Depending on the precursors, alternative modes of cyclization can occur. For instance, methods involving propargyl ethers can sometimes lead to chromene derivatives under certain conditions.[2]

    • How to Verify: Detailed structural characterization using 1D and 2D NMR (COSY, HMBC) is required to confirm the connectivity of the unexpected product.

    • Corrective Action: Modify the catalytic system. The choice of ligand in palladium-catalyzed reactions can strongly influence the regioselectivity of the cyclization.[7][9] Re-evaluate the solvent and base, as these can also influence the reaction pathway.

Issue 2: Poor Regioselectivity During Nitration

Observed Problem: HPLC and NMR analysis of the crude product after nitration shows significant peaks corresponding to isomers of 2-methyl-5-nitrobenzofuran.

  • Primary Cause: Poor Temperature Control

    • Why it Happens: The nitration of the benzofuran ring is directed by the activating, fused benzene ring and the furan oxygen. While the 5-position is electronically favored, the energy barrier to form other isomers (like the 4- and 7-nitro) is not insurmountably high. Nitration is a highly exothermic reaction; if the temperature rises uncontrollably, the selectivity decreases, leading to a mixture of regioisomers.

    • How to Verify: The isomers will have identical masses in MS. They must be identified by comparing their 1H NMR spectra to literature values or by using 2D NMR to establish the proton-proton and proton-carbon correlations.

    • Corrective Action:

      • Strict Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of the nitrating agent. Use an ice/salt or dry ice/acetone bath.

      • Slow Addition: Add the nitrating mixture (or nitric acid) dropwise to the solution of 2-methyl-benzofuran to allow for effective heat dissipation.

      • Alternative Nitrating Agents: In sensitive cases, consider milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can offer better selectivity.

G cluster_0 Nitration of 2-Methyl-benzofuran Start 2-Methyl-benzofuran Desired 5-Nitro (Major Product) (Electronically Favored) Start->Desired Low Temp (e.g., 0°C) Side1 4-Nitro (Side Product) Start->Side1 Higher Temp Side2 7-Nitro (Side Product) Start->Side2 Higher Temp Over Di-nitro Products Start->Over Excess HNO3 High Temp G cluster_key Troubleshooting Key Start 2-Methyl-5-nitrobenzofuran (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +2e-, +2H+ Product Desired Amine (R-NH2) Intermediate2->Product +2e-, +2H+ k1 Stalled Reaction? k2 Check for intermediates (LC-MS: M-16, M-14) k3 Increase H2 pressure or add fresh catalyst

Caption: Reduction pathway and key troubleshooting checkpoints.

Issue 4: Residual Palladium in the Final Product

Observed Problem: The final hydrochloride salt has a gray or black tint, and ICP-MS analysis shows high levels of palladium.

  • Primary Cause: Inadequate Catalyst Removal

    • Why it Happens: Palladium on Carbon (Pd/C) consists of very fine particles. Simple filtration, even through Celite®, may not remove all of it, especially colloidal palladium. Residual palladium is a major concern for pharmaceutical compounds as it can interfere with biological assays and is a regulated impurity. [1] * How to Verify: The most definitive method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for parts-per-million (ppm) level quantification.

    • Corrective Action: A multi-step purification approach is most effective.

      Protocol: Removal of Residual Palladium Catalyst

      • Initial Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the bulk of the Pd/C. Wash the pad thoroughly with the reaction solvent (e.g., methanol or ethyl acetate).

      • Scavenging Treatment: Transfer the filtrate to a clean flask. Add a palladium scavenging agent. Options include:

        • Activated Carbon: Add a small amount of fresh, high-surface-area activated carbon, stir for 1-2 hours at room temperature, and re-filter through Celite®.

        • Thiol-Functionalized Silica: These commercial scavengers are highly effective. Add the recommended amount (e.g., 5-10 equivalents relative to the theoretical palladium amount), stir for several hours, and filter.

      • Final Polish Filtration: For maximum purity, perform a final filtration through a 0.45 µm or 0.22 µm syringe filter before proceeding to the salt formation and crystallization steps.

Summary of Key Impurities and Analytical Methods

Impurity ClassLikely Origin (Step)Recommended Analytical Technique(s)
Regioisomeric Nitro Compounds 2. NitrationHPLC, 1H NMR, 2D NMR
Di-nitrated Byproducts 2. NitrationLC-MS (for mass), HPLC
Nitroso/Hydroxylamine Intermediates 3. ReductionLC-MS (for mass identification)
Unreacted Starting Materials 1, 2, or 3TLC, HPLC
Open-chain Precursors 1. Ring FormationLC-MS (for mass), 1H NMR
Residual Palladium 3. ReductionICP-MS, Visual (discoloration)
Oxidized/Polymeric Amines 4. Salt Formation / StorageVisual (discoloration), HPLC (broad peaks)

References

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • NIH. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Retrieved from [Link]

  • NIH. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Retrieved from [Link]

  • RSC Publishing. (2023). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]

  • PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Retrieved from [Link]

  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PubliCatt. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Retrieved from [Link]

  • Various. (n.d.). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Solubilizing 2-Methyl-benzofuran-5-ylamine hydrochloride for Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges with 2-Methyl-benzofuran-5-ylamine hydrochloride. Recognizing that p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges with 2-Methyl-benzofuran-5-ylamine hydrochloride. Recognizing that poor solubility can be a significant impediment to obtaining reliable data in biological assays, this document offers a blend of foundational principles, frequently asked questions, and in-depth troubleshooting protocols.[1] Our approach is grounded in established physicochemical principles to ensure that your experimental setup is both robust and reproducible.

Compound Properties at a Glance

A foundational understanding of the physicochemical properties of 2-Methyl-benzofuran-5-ylamine hydrochloride is the first step in devising an effective solubilization strategy.

PropertyValueSource/Comment
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Appearance Solid
Form Hydrochloride SaltAs an amine hydrochloride, it is the salt form of a weakly basic parent compound. This generally imparts greater aqueous solubility than the free amine form.[2]
Predicted Lipophilicity (Free Amine) LogP: 2.90460. This suggests the free amine is lipophilic and likely has low aqueous solubility.
Aqueous Solubility Expected to be limited and pH-dependent.The hydrochloride salt form enhances water solubility, but the underlying benzofuran structure is hydrophobic.[3] Solubility will be influenced by the pH of the aqueous medium.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with 2-Methyl-benzofuran-5-ylamine hydrochloride.

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4] It is a standard practice in drug discovery and high-throughput screening for this purpose.[1]

Q2: My compound immediately precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

This common phenomenon is known as "crashing out." It occurs when a compound that is stable in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.

Here are some immediate steps to try:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level appropriate for your system, typically between 0.1% and 0.5% for cell-based assays to avoid solvent-induced toxicity or artifacts.[5][6][7]

  • Vortex Thoroughly: Ensure vigorous and immediate mixing upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations of the compound that can initiate precipitation.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or placing it in a bath sonicator for a few minutes can sometimes help redissolve small amounts of precipitate.[4] However, be mindful of the thermal stability of your compound.

Q3: What is a typical starting concentration for screening this compound in a cellular assay?

A common starting concentration for small molecule screening is in the range of 1 to 10 µM.[8] For a new compound, it is always advisable to perform a dose-response curve over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine its potency (e.g., IC50 or EC50).

Q4: Can I dissolve the compound directly in an aqueous buffer like PBS or cell culture media?

Given the predicted lipophilicity of the parent molecule, direct dissolution in a purely aqueous buffer is likely to be challenging and may result in an incomplete solution or a suspension. It is generally more reliable to first create a high-concentration stock in DMSO and then dilute this into your aqueous medium.

In-Depth Troubleshooting and Solubilization Guide

When simple fixes are insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and resolve complex solubility issues.

The Underlying Science: Why Amine Hydrochlorides Can Be Tricky

2-Methyl-benzofuran-5-ylamine is a weak base. Reacting it with hydrochloric acid (HCl) creates the hydrochloride salt. In this form, the amine group is protonated (R-NH₃⁺), which makes the molecule more polar and thus more soluble in water.[2]

However, this solubility is highly dependent on the pH of the solution. The equilibrium between the soluble, protonated form and the less soluble, neutral free amine form (R-NH₂) is governed by the pKa of the amine and the pH of the buffer. If the pH of your assay buffer is significantly higher than the pKa of the compound, the equilibrium will shift towards the neutral, less soluble form, potentially leading to precipitation.

Experimental Workflow: Systematic Solubility Assessment

Before proceeding with your main biological assays, it is prudent to perform a small-scale solubility test.

Protocol 1: Empirical Solubility Determination
  • Prepare a High-Concentration DMSO Stock: Accurately weigh out a small amount of 2-Methyl-benzofuran-5-ylamine hydrochloride and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved; gentle warming or sonication may be necessary.

  • Prepare Test Solvents: Aliquot your primary experimental solvents into separate tubes (e.g., ultrapure water, Phosphate-Buffered Saline (PBS) pH 7.4, and your specific cell culture medium).

  • Serial Dilution: Perform a serial dilution of your DMSO stock into the test solvents to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM) while keeping the final DMSO concentration constant and low (e.g., 0.5%).

  • Observation: Incubate the dilutions under your experimental conditions (e.g., 37°C) for a period relevant to your assay duration (e.g., 1-2 hours).

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film). A simple method is to shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the presence of a colloid or suspension.

  • Determine Approximate Solubility: The highest concentration that remains clear is your approximate working solubility limit in that specific medium.

Troubleshooting Workflow Diagram

If you encounter precipitation, use the following decision tree to guide your troubleshooting process.

G cluster_options Solubilization Strategies start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Option 1: Cautiously increase final DMSO to 0.5% - 1.0%. (Run solvent toxicity controls!) check_dmso->increase_dmso  No check_pH Is the buffer pH > 7.5? check_dmso->check_pH  Yes increase_dmso->check_pH end_node Solubility Improved increase_dmso->end_node lower_stock Option 2: Lower stock concentration (e.g., from 20mM to 10mM) and adjust dilution factor. use_cosolvent Option 4: Use a co-solvent. Prepare stock in 90:10 DMSO:Ethanol. (Advanced, requires validation). lower_stock->end_node check_pH->lower_stock  No lower_pH Option 3: Lower buffer pH. Prepare test buffers at pH 7.0, 6.5. (Ensure compatibility with assay!) check_pH->lower_pH  Yes lower_pH->end_node use_cyclodextrin Option 5: Use a solubilizer. Incorporate HP-β-cyclodextrin into the aqueous buffer. (Check for assay interference). use_cosolvent->end_node use_cyclodextrin->end_node

Caption: A troubleshooting flowchart for addressing compound precipitation.

Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced formulation strategies.

pH Modification

As an amine hydrochloride, the compound's solubility is likely to increase at a slightly acidic pH.

  • Rationale: A lower pH (e.g., 6.5-7.0) will keep a higher proportion of the amine molecules in their protonated, more soluble R-NH₃⁺ form.

  • Protocol: Prepare your final assay buffer at a slightly lower pH and repeat the solubility test.

  • Caveat: You must ensure that altering the pH will not negatively impact your biological system (e.g., cell viability, enzyme activity).

Use of Co-solvents

Co-solvents can increase the solubilizing capacity of the final aqueous solution.

  • Rationale: Solvents like ethanol can make the bulk solvent less polar, better accommodating the hydrophobic benzofuran moiety.

  • Examples: Ethanol, polyethylene glycol 300 (PEG 300).

  • Protocol: A stock solution could be prepared in a mixture of DMSO and another co-solvent. For example, a 10 mM stock in 90:10 DMSO:Ethanol.

  • Caveat: Always run a vehicle control with the same final concentration of the co-solvent mixture to test for effects on your assay.

Employing Solubilizing Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Rationale: The hydrophobic part of the 2-Methyl-benzofuran-5-ylamine hydrochloride molecule can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to be soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

  • Protocol:

    • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10 mM).

    • Add your DMSO stock of the compound to this cyclodextrin-containing buffer.

    • Allow time for the inclusion complex to form (e.g., incubate for 30-60 minutes with gentle agitation).

  • Caveat: It is essential to test whether the cyclodextrin itself has any effect on your biological assay.

Stock Solution Preparation and Dilution Workflow

The following diagram illustrates a best-practice workflow for preparing and diluting your compound to minimize the risk of precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh Compound Accurately weigh solid 2-Methyl-benzofuran-5-ylamine HCl add_dmso 2. Add 100% DMSO Add appropriate volume to reach desired stock conc. (e.g., 20 mM) weigh->add_dmso dissolve 3. Ensure Complete Dissolution Vortex, gentle warming (37°C), or sonication may be used. add_dmso->dissolve store 4. Store Properly Aliquoted at -20°C or -80°C with desiccant. dissolve->store intermediate 5. Intermediate Dilution (Optional) Dilute stock into assay buffer to create an intermediate stock. (Helps prevent crashing). store->intermediate final_dilution 6. Final Dilution Add stock (or intermediate) to final assay volume. Ensure rapid mixing. intermediate->final_dilution final_check 7. Final Check Visually inspect final solution for any precipitation before use. final_dilution->final_check

Caption: Recommended workflow for stock solution preparation and dilution.

By applying these systematic approaches, researchers can overcome the solubility challenges presented by 2-Methyl-benzofuran-5-ylamine hydrochloride, leading to more accurate and reliable results in their biological assays.

References

  • PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-methyl-1-benzofuran-5-amine. Retrieved from [Link]

  • Singh, M., & Murthy, S. N. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 245–253.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Holm, R., & Kramer, S. K. (2020). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 102, 106665.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Ma, H., & MacGabhan, N. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PLoS ONE, 7(12), e53079.
  • Al-Hourani, B. J., Al-Adhami, M. I., & Al-Zoubi, R. M. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6039.
  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylfuran. Retrieved from [Link]

  • PubChem. (n.d.). (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Holme, M. N., & Kramer, S. K. (2020). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 102, 106665.
  • Holme, M. N., & Kramer, S. K. (2020). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 102, 106665.
  • Al-kassas, R., & Al-Ghazali, M. A. (2024).

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Methyl-benzofuran-5-ylamine Hydrochloride

Welcome to the technical support center for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important intermediate. We will move beyond simple procedural lists to explore the causality behind common issues, ensuring you can anticipate, troubleshoot, and optimize your synthesis for robust and repeatable results.

I. Overview of the Synthetic Strategy

The most industrially viable and common route to 2-Methyl-benzofuran-5-ylamine hydrochloride involves a two-step process. First is the construction of the 2-methyl-5-nitrobenzofuran core, followed by the catalytic reduction of the nitro group to the desired amine. The final step is the formation and isolation of the hydrochloride salt. Each of these stages presents unique challenges when transitioning from the bench to a larger scale.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Synthesis of 2-Methyl-5-nitrobenzofuran (Intermediate)

The synthesis of the benzofuran ring is the foundation of the entire process. A common and effective method is the reaction of a substituted phenol with a suitable three-carbon synthon, followed by cyclization. For this specific target, a likely starting material is 4-nitrophenol.

Q1: My cyclization reaction to form 2-methyl-5-nitrobenzofuran is showing low conversion and significant by-product formation at a larger scale. What are the likely causes?

A1: This is a classic scale-up issue often related to mass and heat transfer limitations. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The reaction mixture is often heterogeneous, and ensuring good solid-liquid mixing is critical.

  • Poor Temperature Control: Exothermic events during the reaction can be difficult to manage on a larger scale. If the internal temperature rises uncontrollably, you may see increased formation of polymeric or degradation by-products.

  • Base Stoichiometry and Choice: The choice and amount of base are critical. An insufficient amount of a weaker base may not fully deprotonate the phenol, leading to low conversion. Conversely, too strong of a base or a large excess can promote unwanted side reactions.

  • Water Content: The presence of water can interfere with the reaction, especially if water-sensitive reagents are used. Ensure all solvents and reagents are appropriately dried for the scale of the reaction.

Troubleshooting Workflow: Low Conversion in Cyclization

start Low Conversion in Cyclization check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_base Review Base Stoichiometry & Strength start->check_base check_water Measure Water Content start->check_water sub_mixing Increase stirrer speed? Consider different impeller design. check_mixing->sub_mixing sub_temp Improve cooling efficiency? Slow down reagent addition? check_temp->sub_temp sub_base Titrate base before use? Screen alternative bases (e.g., K2CO3 vs. NaH)? check_base->sub_base sub_water Use anhydrous solvents? Dry starting materials? check_water->sub_water

Caption: Troubleshooting decision process for low conversion.

Category 2: Reduction of 2-Methyl-5-nitrobenzofuran

The reduction of the aromatic nitro group is a critical and often challenging transformation, especially concerning chemoselectivity and safety at scale.

Q2: I'm observing incomplete reduction of the nitro group, or in some cases, over-reduction leading to undesired by-products. How can I improve the selectivity and completeness of this step?

A2: The key to a successful nitro reduction lies in the choice of reducing agent and the fine-tuning of reaction conditions.

  • Catalyst Activity and Loading: For catalytic hydrogenation (e.g., H₂/Pd-C), the activity of the catalyst is paramount. On a larger scale, impurities in the starting material or solvent can poison the catalyst. Ensure the 2-methyl-5-nitrobenzofuran intermediate is of high purity. Catalyst loading may also need to be optimized for the larger scale.

  • Mass Transfer of Hydrogen: In catalytic hydrogenation, ensuring efficient gas-liquid mass transfer is crucial. If the hydrogen is not effectively dispersed in the reaction mixture, the reaction will be slow and may stall. This is often an issue of reactor design and agitation.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider metal/acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl).[1] These can be more robust but often require more demanding work-up procedures to remove metal salts.

  • Reaction Endpoint Detection: Accurately determining the reaction endpoint is critical to prevent over-reduction. On a larger scale, in-process controls (IPCs) such as HPLC or TLC are essential.

Table 1: Comparison of Common Nitro Reduction Reagents for Scale-Up

ReagentProsConsScale-Up Considerations
H₂/Pd-C High atom economy; clean reaction.Catalyst can be pyrophoric; potential for catalyst poisoning; requires specialized high-pressure equipment.Ensure proper grounding of equipment; screen for catalyst poisons in starting material; optimize agitation for H₂ dispersion.
Fe/NH₄Cl Inexpensive; robust; less sensitive to other functional groups.Generates significant iron sludge, making work-up and waste disposal challenging.Plan for efficient filtration of iron salts; consider reactor cleaning protocols.
SnCl₂/HCl Often provides high yields and is effective for stubborn reductions.Stoichiometric amounts of tin salts are generated, which are toxic and require careful disposal; highly acidic conditions.Requires corrosion-resistant reactors; extensive aqueous work-up to remove tin salts.

Q3: My isolated 2-Methyl-benzofuran-5-ylamine (free base) is unstable and darkens upon standing. What is causing this, and how can I prevent it?

A3: Aromatic amines, particularly those with electron-donating groups like the benzofuran ring, are susceptible to oxidation.

  • Air Oxidation: Exposure to air, especially in the presence of light or trace metal impurities, can lead to the formation of colored oxidative oligomers.

  • Residual Metals: If you used a metal-based reduction (Fe, Sn), trace amounts of residual metal ions can catalyze oxidation.

  • Solution: The most effective way to prevent this is to handle the isolated free base under an inert atmosphere (nitrogen or argon) and to minimize its storage time before converting it to the more stable hydrochloride salt. A purification step to remove residual metals, such as a wash with a chelating agent solution (e.g., EDTA), can also be beneficial.

Category 3: Formation and Purification of the Hydrochloride Salt

The final step of forming and isolating a pure, crystalline hydrochloride salt is often underestimated in its complexity.

Q4: When I add hydrochloric acid to form the salt, the product "oils out" or precipitates as a sticky solid instead of a crystalline material. How can I achieve good crystallinity?

A4: This is a common crystallization problem. The goal is to control the rate of precipitation to allow for the formation of an ordered crystal lattice.

  • Solvent Choice: The choice of solvent is critical. You need a solvent in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Isopropanol is often a good starting point. Sometimes, a co-solvent system, such as isopropanol with a small amount of a non-polar solvent like MTBE or heptane, can induce crystallization.[2]

  • Rate of Acid Addition: Adding the HCl solution too quickly can cause the salt to crash out of solution as an amorphous solid. A slow, controlled addition with vigorous stirring at a slightly elevated temperature, followed by slow cooling, will promote the growth of larger, more easily filterable crystals.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a few seed crystals to the supersaturated solution can initiate crystallization and lead to a better-quality product.

  • Water Content: The presence of too much water can increase the solubility of the hydrochloride salt, making it difficult to crystallize. Using a solution of HCl in a suitable organic solvent (e.g., HCl in isopropanol) is highly recommended over aqueous HCl.[3]

Q5: The final hydrochloride salt is off-color (e.g., pink, brown). What is the cause, and how can I purify it?

A5: The color is likely due to small amounts of oxidized impurities formed during the synthesis or work-up of the free amine.

  • Purification of the Free Base: The most effective way to obtain a clean salt is to start with a clean free base. Consider a charcoal treatment or a short silica gel plug filtration of the free base solution before salt formation.

  • Recrystallization: The off-color salt can often be purified by recrystallization. A common solvent system for this is methanol/isopropanol or ethanol/diethyl ether. Dissolve the salt in a minimal amount of the more polar solvent at an elevated temperature, and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzofuran

This protocol is adapted from general benzofuran synthesis methodologies.[4]

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add 4-nitrophenol (1.0 eq) and a suitable solvent such as DMF or acetone.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (2.0-2.5 eq).

  • Alkylation: Add chloroacetone (1.1-1.2 eq) dropwise to the mixture, ensuring the internal temperature does not exceed a set point (e.g., 50-60 °C).

  • Reaction: Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the 4-nitrophenol is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can then be taken up in a suitable solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield 2-methyl-5-nitrobenzofuran.

Protocol 2: Reduction and Salt Formation

This protocol outlines a typical catalytic hydrogenation process.

  • Catalyst Slurry: In a hydrogenation reactor, suspend Palladium on Carbon (5-10% Pd/C, 1-5 mol%) in a solvent like methanol or ethanol under a nitrogen atmosphere.

  • Substrate Addition: Add the 2-methyl-5-nitrobenzofuran (1.0 eq) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction to a suitable temperature (e.g., 40-50 °C) with vigorous agitation.

  • Monitoring: Monitor the reaction by hydrogen uptake and by analyzing samples via HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be quenched carefully with water.

  • Salt Formation: Concentrate the filtrate to a smaller volume. Add a solution of HCl in isopropanol (1.0-1.1 eq) dropwise with stirring.

  • Isolation: Cool the resulting slurry and stir for a period to allow for complete crystallization. Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield 2-Methyl-benzofuran-5-ylamine hydrochloride.

Overall Synthetic Workflow

A 4-Nitrophenol B 2-Methyl-5-nitrobenzofuran A->B Cyclization (e.g., Chloroacetone, K2CO3) C 2-Methyl-benzofuran-5-ylamine (Free Base) B->C Nitro Reduction (e.g., H2, Pd/C) D 2-Methyl-benzofuran-5-ylamine HCl (Final Product) C->D Salt Formation (e.g., HCl in IPA)

Caption: High-level overview of the synthetic route.

IV. References

  • Organic Chemistry Portal. Benzofuran Synthesis. [Link]

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. [Link]

  • Process for the preparation of 5-Nitrobenzofurans. Google Patents.

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Highly substituted benzo[ b ]furan synthesis through substituent migration. ResearchGate. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]

  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.

  • Gram-scale reaction and transformations of the nitro group. ResearchGate. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. [Link]

  • Preparation of amino acids from their salts. Google Patents.

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed.

  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. Sci-Hub.

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride.

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.

  • The nitro to amine reduction: from millions of tons to single molecule studies. National Institutes of Health. [Link]

  • Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]

  • Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica.

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. RSC Publishing. [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. White Rose Research Online. [Link]

  • 2-Nitrobenzofuran. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Crude 2-Methyl-benzofuran-5-ylamine Hydrochloride

Document ID: TSC-2MBFA-HC-001 Version: 1.0 Introduction 2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the development of novel therapeutics and advanced materials. The purity of this compound is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2MBFA-HC-001

Version: 1.0

Introduction

2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the development of novel therapeutics and advanced materials. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product integrity. This guide provides a comprehensive framework for troubleshooting common purification challenges, ensuring researchers can obtain material of the highest quality for their downstream applications. Our approach is grounded in fundamental principles of organic chemistry, offering not just protocols, but the causal logic behind them.

Understanding Potential Impurities

Effective purification begins with anticipating the likely impurities. Based on common synthetic routes for benzofuran derivatives, which often involve cyclization reactions of phenols and ketones or palladium-catalyzed couplings, the crude product may contain a variety of contaminants.[1][2]

  • Unreacted Starting Materials: Residual phenols (e.g., 4-aminophenol derivatives) or keto compounds.

  • Reaction Byproducts: Isomeric variants, products of incomplete cyclization, or polymeric materials.

  • Catalyst Residues: Traces of palladium, copper, or other transition metals used in coupling reactions.[1][3]

  • Degradation Products: Benzofurans can be susceptible to oxidation or ring-opening under harsh acidic or basic conditions.[4]

  • Inorganic Salts: Salts like sodium chloride (NaCl) or ammonium chloride (NH₄Cl) introduced during workup or hydrochloride salt formation.

  • Residual Solvents: Organic solvents used in the reaction or initial workup.

Purification Workflow: A Decision-Making Guide

The initial state of your crude material dictates the optimal purification strategy. This workflow provides a logical progression from initial assessment to advanced troubleshooting.

PurificationWorkflow A Assess Crude Material (Color, Consistency, TLC/LCMS) B Is it a dark, oily, or gummy solid? A->B C Initial Wash/Trituration (e.g., with Diethyl Ether or Hexanes) B->C Yes D Primary Purification: Recrystallization B->D No C->D E Check Purity (TLC, LCMS, NMR) D->E K Consider Activated Charcoal Treatment during Recrystallization D->K If colored F Is Purity >99%? E->F G Advanced Purification Required F->G No J Final Product: High-Purity Hydrochloride Salt F->J Yes H Option 1: Salt-to-Free Base Conversion & Repurification G->H I Option 2: Chromatography (of Free Base) G->I H->J I->J K->E

Caption: Decision workflow for purifying 2-Methyl-benzofuran-5-ylamine HCl.

Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Q1: My crude product is a dark brown, sticky oil instead of a solid. What's the first step?

Answer: This is a common issue, often caused by polymeric byproducts, residual solvents, or highly colored impurities that depress the melting point. The goal is to remove these "crude" impurities before attempting a more refined technique like recrystallization.

Expert Advice: Start with a trituration or solvent wash . Your target compound is a polar hydrochloride salt, which should be largely insoluble in non-polar organic solvents. In contrast, many organic byproducts will be soluble.

Protocol: Initial Solvent Wash

  • Place the crude oil/gummy solid in an Erlenmeyer flask with a stir bar.

  • Add a non-polar solvent such as diethyl ether, hexanes, or ethyl acetate. A good starting point is ~10 mL of solvent per 1 gram of crude material.

  • Stir vigorously at room temperature for 15-30 minutes. The goal is to break up the gum into a fine powder or slurry. You may need to gently scrape the sides of the flask with a spatula.

  • Isolate the solid by vacuum filtration. Wash the collected solid with a small amount of fresh, cold solvent.

  • Dry the solid under high vacuum. This material is now ready for recrystallization.

Q2: I'm trying to recrystallize the hydrochloride salt, but my yield is very low. What am I doing wrong?

Answer: Low recovery during recrystallization is typically due to one of two factors: incorrect solvent choice or using an excessive volume of solvent.[5] Amine hydrochloride salts are often highly soluble in polar protic solvents like ethanol and methanol, making crystallization difficult.[6]

Expert Advice: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[7] For amine hydrochlorides, alcohols like isopropanol (2-propanol) or mixtures containing an alcohol and an "anti-solvent" are excellent choices.[6]

Solvent Selection for Recrystallization

Solvent SystemRationale & Use Case
Isopropanol (IPA) Often the best starting point. Less polar than methanol/ethanol, reducing solubility at room temperature and improving recovery.
Ethanol/Water Use if the compound is sparingly soluble in pure ethanol. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify, then cool.
Isopropanol/Diethyl Ether An excellent system for precipitating salts. Dissolve the compound in a minimum of hot isopropanol, then slowly add diethyl ether (a non-solvent) at room temperature until the solution becomes cloudy. Cool slowly to induce crystallization.[6]
Methanol/Toluene Similar to the IPA/ether system. Methanol is the primary solvent; toluene acts as the anti-solvent.

Step-by-Step Recrystallization Protocol:

  • Place the crude solid in a flask and add a small volume of your chosen primary solvent (e.g., isopropanol).

  • Heat the mixture to a gentle boil with stirring. Add more hot solvent in small portions until the solid just dissolves. This is the critical step: avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[7][8] Reheat to boiling for 2-5 minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[9]

  • Allow the clear filtrate to cool slowly to room temperature. Rapid cooling can trap impurities.[5]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Q3: After recrystallization, my material is still impure according to LCMS/NMR. How do I remove a stubborn, closely-related impurity?

Answer: When an impurity has a very similar polarity and structure to your desired product, it may co-crystallize, making recrystallization ineffective. In this scenario, a more powerful strategy is required: converting the salt to its free amine form, which will have drastically different physical properties.

Expert Advice: The free amine of your compound will be much less polar than the hydrochloride salt. This allows for two potent purification options:

  • Liquid-Liquid Extraction: The free amine can be easily extracted into an organic solvent, leaving water-soluble impurities (like inorganic salts) behind.

  • Silica Gel Chromatography: The less polar free amine is much more amenable to standard silica gel chromatography than the highly polar, often immobile hydrochloride salt.[10]

Salt_FreeBase_Cycle CrudeHCl Impure HCl Salt (Water Soluble, Organic Insoluble) AddBase 1. Add Base (aq. NaHCO₃ / NaOH) 2. Dissolve in Organic Solvent (e.g., EtOAc) CrudeHCl->AddBase FreeBase Impure Free Amine (Organic Soluble, Water Insoluble) AddBase->FreeBase PurifyAmine Purify Free Amine by: - Extraction Wash - Chromatography FreeBase->PurifyAmine PureAmine Pure Free Amine PurifyAmine->PureAmine AddAcid Dissolve in Ether or IPA, Add HCl (in Ether/Dioxane) PureAmine->AddAcid PureHCl Pure HCl Salt (Precipitates) AddAcid->PureHCl

Caption: Salt-to-Free Base conversion cycle for advanced purification.

Protocol: Salt-to-Free Base Conversion & Purification

  • Liberate the Free Amine: Dissolve the impure hydrochloride salt in water. Add this aqueous solution to a separatory funnel. Add an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 9).

  • Shake the funnel gently at first to release any evolved CO₂, then more vigorously.[11] Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Purify the Free Amine: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. At this stage, the purified free amine can be obtained via column chromatography.

  • Reform the Salt: Dissolve the purified free amine oil/solid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The pure hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final, high-purity product.

Q4: What is the purpose of activated charcoal and are there any risks?

Answer: Activated charcoal (or decolorizing carbon) is used to adsorb high-molecular-weight, colored impurities from a solution.[8][12][13] Its highly porous surface provides a large area for these impurities to bind to.

Expert Advice: While effective, using too much charcoal can significantly reduce your yield, as it can also adsorb your desired compound.[5][7] A general rule is to use 1-2% of the charcoal by weight relative to your solute.[8]

Key Precautions:

  • Never add charcoal to a boiling or superheated solution. Its fine particles can act as nucleation sites, causing violent boiling and bumping.[7][13] Always cool the solution slightly before adding charcoal.

  • After treatment, the charcoal must be removed by hot gravity filtration before allowing the solution to cool and crystallize.[9]

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92.

  • US Patent US20180002305A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Reddy, et al. (2022). As cited in Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • ResearchGate. (2017). Purification of organic hydrochloride salt?

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • US Patent US5227483A. (1993). Process for recovery of amines and volatile acids from amine salts. Google Patents.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

  • EXPERIMENTIUM. (2025). Purification with Activated Charcoal. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.

  • University of Mustansiriyah. (n.d.). Recrystallization.

  • MB-Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.

  • ECHEMI. (n.d.). Purification of Hydrochloride.

  • The Good Scents Company. (n.d.). 2-methyl benzofuran.

  • National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.

  • University of Mustansiriyah. (2018). Experiment 2.

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.

  • ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives.

  • California State University, Bakersfield. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).

  • Dr. Addepally Umamahesh. (2022). How to purify Amine? YouTube.

  • Labster. (n.d.). Recrystallization Steps - Theory pages.

  • National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. PMC.

Sources

Optimization

Unexpected reactivity of the amine group in 2-Methyl-benzofuran-5-ylamine hydrochloride

Welcome to the technical support center for 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable benzofuran intermediate into their synthetic workflows. Here, we address common and unexpected challenges related to the reactivity of the 5-amino group, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the expertise to anticipate potential issues, diagnose experimental setbacks, and implement robust solutions.

Introduction: Understanding the Reactivity Profile

2-Methyl-benzofuran-5-ylamine is a versatile building block, but its reactivity is nuanced. The primary amine at the 5-position is influenced by several factors:

  • The Hydrochloride Salt Form: Commercially, this compound is often supplied as a hydrochloride salt. In this state, the amine is protonated to form an ammonium salt (-NH3+ Cl-), which is not nucleophilic . This is the most common reason for failed reactions when not properly addressed.

  • Electronic Effects of the Benzofuran Ring: The benzofuran system is electron-rich, and the lone pair of the oxygen atom participates in the aromatic system. This influences the electron density on the benzene ring and, consequently, the nucleophilicity of the amine in its free base form.

  • Potential for Competing Reactions: The benzofuran ring itself can be susceptible to electrophilic attack, which can lead to unexpected side products under certain conditions.

This guide will help you navigate these subtleties to achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Failed Amide Coupling Reaction (No Product Formation)

Question: I am trying to perform an amide coupling between 2-Methyl-benzofuran-5-ylamine hydrochloride and a carboxylic acid using a standard coupling agent (e.g., HATU, EDC), but I am only recovering my starting materials. What is going wrong?

Answer: This is a classic issue stemming from the fact that the starting material is a hydrochloride salt. The amine group is protonated, making it a non-nucleophilic ammonium salt. For the coupling reaction to proceed, you must first liberate the free amine.

Root Cause Analysis:

  • Protonated Amine: The lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack on the activated carboxylic acid.

  • Insufficient Base: The amount or strength of the base used may be inadequate to fully deprotonate the ammonium salt.

Troubleshooting Protocol:

  • Addition of a Non-Nucleophilic Base: Before adding the coupling agent, add at least two equivalents of a non-nucleophilic organic base to your reaction mixture. One equivalent will neutralize the hydrochloride salt, and the second will facilitate the coupling reaction.

    • Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Step-by-Step:

      • Dissolve 2-Methyl-benzofuran-5-ylamine hydrochloride in a suitable aprotic solvent (e.g., DMF, DCM).

      • Add 2.2 equivalents of DIPEA or TEA.

      • Stir for 15-30 minutes at room temperature to ensure complete deprotonation.

      • Proceed with the addition of your carboxylic acid and coupling agent as per your standard protocol.[1][2]

  • Alternative: Free-Basing the Amine (Aqueous Workup)

    • For a cleaner reaction, you can perform a separate free-basing step.

      • Dissolve the hydrochloride salt in water.

      • Add a mild inorganic base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), until the solution is basic (pH > 8).

      • Extract the free amine into an organic solvent (e.g., ethyl acetate, DCM).

      • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

      • The resulting free amine can be used directly in the coupling reaction without the need for an additional base (though a base is still typically used in the coupling step itself).

Workflow for Successful Amide Coupling:

Caption: Decision workflow for activating the amine.

Issue 2: Formation of Multiple Unidentified Byproducts in Electrophilic Reactions

Question: I am attempting a reaction with a strong electrophile, intending to target the amine group (e.g., sulfonation, alkylation with a very reactive alkyl halide). However, my NMR shows a complex mixture of products. Why is this happening?

Answer: While the amine group is the primary nucleophilic site (once deprotonated), the benzofuran ring itself is electron-rich and can undergo electrophilic aromatic substitution.[3][4] This can lead to a competition between N-functionalization and C-functionalization of the ring.

Root Cause Analysis:

  • Ring Activation: The benzofuran moiety, particularly with the activating amino group, is susceptible to electrophilic attack. The most likely positions for electrophilic attack on the benzofuran ring are C4 and C6.

  • Harsh Reaction Conditions: Highly reactive electrophiles and strong acidic conditions can promote ring substitution.

Troubleshooting Protocol:

  • Protect the Amine Group: If your desired reaction does not target the amine, protecting it is the most effective strategy. A Boc (tert-butyloxycarbonyl) group is a common choice.

    • Protocol for Boc Protection:

      • Free-base the 2-Methyl-benzofuran-5-ylamine hydrochloride as described in Issue 1.

      • Dissolve the free amine in a solvent like THF or Dioxane.

      • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

      • Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

      • Work up the reaction to isolate the N-Boc protected product.

    • With the amine protected, you can now perform electrophilic reactions on the ring with greater selectivity.

  • Moderate Reaction Conditions:

    • Use less reactive electrophiles if possible.

    • Avoid strong Lewis or Brønsted acids that can catalyze ring reactions.

    • Perform the reaction at a lower temperature to improve selectivity.

Diagram of Competing Reaction Sites:

Caption: Potential sites for electrophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the expected nucleophilicity of the free amine of 2-Methyl-benzofuran-5-ylamine compared to aniline?

The nucleophilicity is expected to be slightly higher than that of aniline. The oxygen atom in the furan ring is an electron-donating group through resonance, which increases the electron density on the aromatic system, including the position para to the amine group. This enhances the nucleophilicity of the amine's lone pair.

Q2: Are there any known stability issues with this compound?

Aromatic amines can be sensitive to oxidation, especially when in the free base form. Over time and with exposure to air and light, you may observe some discoloration (often turning brownish or purplish). For long-term storage, it is best to keep the compound as the hydrochloride salt in a cool, dark, and dry place. If you generate the free base, it is advisable to use it relatively quickly.

Q3: Can I perform a diazotization reaction (e.g., Sandmeyer reaction) on the amine group?

Yes, the 5-amino group should undergo diazotization. However, benzofuran systems can be sensitive to the strongly acidic and oxidative conditions of these reactions.[3] It is crucial to maintain low temperatures (0-5 °C) to prevent degradation of the benzofuran ring and decomposition of the diazonium salt.

Q4: I am seeing a lower than expected yield in my N-alkylation reaction. What could be the cause?

Besides the primary issue of needing to use the free base (see Troubleshooting Issue 1), low yields in N-alkylation can be due to:

  • Over-alkylation: The resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To minimize this, use a slight excess of the amine relative to the alkylating agent.

  • Steric Hindrance: While the 2-methyl group is not directly adjacent to the amine, it can have a minor influence on the approach of very bulky alkylating agents. Using less sterically hindered reagents or slightly elevated temperatures may improve yields.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H9NO[6]
Molecular Weight147.17 g/mol [6]
Boiling Point282.9 °C at 760 mmHg[6]
LogP2.90[6]

References

  • PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2939. Retrieved from [Link]

  • Çetinkaya, E., et al. (2012). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 17(12), 13864-13877. Retrieved from [Link]

  • ChemSrc. (2023). 2-methyl-1-benzofuran-5-amine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2393. Retrieved from [Link]

  • Li, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. Retrieved from [Link]

  • Entel, J., et al. (1951). Reactions of Benzofurans with Hydrogen. I. Journal of the American Chemical Society, 73(9), 4152–4158. Retrieved from [Link]

  • Stoer, G. J., et al. (1976). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Journal of the Chemical Society, Perkin Transactions 2, (11), 1272-1276. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-(N-METHYL-2-AMINOPROPYL)BENZOFURAN. Retrieved from [Link]

  • Dunås, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(16), 4637-4642. Retrieved from [Link]

  • Request PDF. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Chen, J., et al. (2018). C–H bond cleavage-enabled aerobic ring-opening reaction of in situ formed 2-aminobenzofuran-3(2H)-ones. Organic & Biomolecular Chemistry, 16(43), 8343-8348. Retrieved from [Link]

  • Request PDF. (n.d.). Benzofuran derivatives: A patent review. Retrieved from [Link]

  • D'Alonzo, D., et al. (2010). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2010(3), M683. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 733. Retrieved from [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 4637-4642. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(2), M1234. Retrieved from [Link]

  • ACS Publications. (2019). Bifunctional Thiourea-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of 3-Aminobenzofurans with Isatin-Derived Ketimines. The Journal of Organic Chemistry, 84(15), 9459-9467. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. Retrieved from [Link]

  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579. Retrieved from [Link]

  • Choi, H. D., et al. (2007). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4319. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]

  • Tawell, H. W., et al. (2017). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 7(38), 23743-23753. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-benzofuran-5-ylamine hydrochloride

Welcome to the technical support center for 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-benzofuran-5-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallinity of this compound. Achieving a stable, crystalline form is often critical for purity, stability, and handling in downstream applications. This document provides in-depth troubleshooting workflows, foundational scientific principles, and detailed experimental protocols to address common crystallization issues.

Preamble: The Challenge of Crystallizing Amine Hydrochlorides

2-Methyl-benzofuran-5-ylamine hydrochloride, like many amine hydrochloride salts, presents unique crystallization challenges. These salts are formed by reacting a basic amine with hydrochloric acid. The resulting ionic nature significantly alters the molecule's physical properties compared to its freebase form. The stability of the crystal lattice is dominated by strong, charge-assisted hydrogen bonds between the ammonium cation and the chloride anion[1]. However, factors such as solvent choice, impurity profiles, and kinetic parameters can disrupt the formation of an ordered crystal lattice, leading to amorphous solids, oils, or poorly defined crystals. This guide will systematically address these issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial observations.

  • Q1: Why did my product separate as an oil instead of a solid?

    • A: "Oiling out" or liquid-liquid phase separation is common when the supersaturation level is too high, or the solubility of the compound in the chosen solvent is excessive even at lower temperatures. The substance separates as a liquid phase that is supersaturated with the compound, which is often kinetically favored over the formation of an ordered solid nucleus.

  • Q2: I obtained a solid, but it’s a sticky or glassy material, not a crystalline powder. What is it?

    • A: You have likely formed an amorphous solid. This occurs when the molecules solidify without arranging themselves into a long-range ordered crystal lattice. This can be caused by rapid cooling or precipitation, which doesn't allow sufficient time for molecular arrangement. Amorphous solids are typically less stable and may have different physical properties than their crystalline counterparts[2].

  • Q3: My product consists of extremely fine needles or flakes that are difficult to filter and dry. How can I get larger crystals?

    • A: The formation of very small crystals, or poor crystal habit, is often a result of rapid nucleation caused by high supersaturation. To obtain larger crystals, the rate of nucleation needs to be controlled and slowed down to favor the growth of existing crystals over the formation of new ones[3]. This can be achieved by slower cooling, using a solvent/anti-solvent system with lower supersaturation, or by seeding the solution.

  • Q4: I had crystals, but they disappeared or turned back into an oil upon sitting. What happened?

    • A: This could indicate the formation of a metastable polymorph or a solvate that is unstable under the storage conditions. Amine hydrochlorides can exhibit polymorphism, where they can exist in multiple crystalline forms with different stabilities[4][5]. It is also possible that the solid was hygroscopic and absorbed atmospheric moisture, leading to deliquescence.

Part 2: In-Depth Troubleshooting Workflows

This section provides structured approaches to solving specific crystallization problems.

Workflow 1: Addressing Complete Crystallization Failure (Oiling Out)

Oiling out prevents the isolation of a solid product. The primary goal is to identify conditions that favor nucleation and growth over liquid-liquid phase separation.

Caption: Troubleshooting workflow for "oiling out".

Causality Explained: The fundamental cause of oiling out is that the concentration of the solute exceeds its solubility limit to such an extent that the system enters a metastable zone where liquid-liquid phase separation is kinetically preferred over solid nucleation.

  • Reducing Solubility: By adding an anti-solvent (a solvent in which the compound is poorly soluble), you decrease the overall solvating power of the system, which in turn reduces the supersaturation level to a range more favorable for crystallization.

  • Inducing Nucleation: Mechanical means like scratching provide energy and a high-surface-area nucleation site[6]. Seeding provides a template for crystal growth, bypassing the energy barrier of primary nucleation[7][8].

Workflow 2: From Amorphous Solid to Crystalline Material

An amorphous solid lacks long-range molecular order. The goal is to provide the molecules with sufficient mobility and time to arrange into a stable crystal lattice.

Caption: Workflow for converting an amorphous solid.

Causality Explained: Amorphous phases are thermodynamically unstable compared to their crystalline counterparts.

  • Slurrying: By suspending the amorphous solid in a solvent in which it has slight solubility, you create a dynamic equilibrium. Small amounts of the amorphous material dissolve and re-precipitate. Over time, the more stable (and less soluble) crystalline form will dominate, as it is the thermodynamic sink of the system. This is a common method for polymorph screening.

Workflow 3: The Impact of Impurities

Impurities can significantly hinder crystallization by interfering with crystal lattice formation or by acting as crystal growth inhibitors.[9][10][11]

Common Scenarios and Solutions:

Impurity ScenarioMechanism of InterferenceRecommended Action
Residual Solvents or Reagents Co-crystallize with the product or inhibit nucleation by altering solution properties.- Re-purify the material before crystallization (e.g., column chromatography).- Perform a solvent swap to a more suitable crystallization solvent.
Structurally Similar Impurities Incorporate into the crystal lattice, creating defects and disrupting long-range order.[12][13]- Enhance purification of the preceding synthetic steps.- Utilize a crystallization solvent system that maximizes the solubility difference between the product and the impurity.
Particulate Matter Act as uncontrolled nucleation sites, leading to rapid precipitation of fine particles.- Perform a hot filtration of the solution before cooling to remove any insoluble matter.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[14]

Objective: To identify a solvent or solvent system where 2-Methyl-benzofuran-5-ylamine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

  • Solubility Testing:

    • Place approximately 10-20 mg of the compound into several vials.

    • To each vial, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, toluene) in small aliquots at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

    • For solvents where the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves. These are good candidates for cooling crystallization.

  • Anti-Solvent Screening:

    • Dissolve the compound in a "good" solvent (one in which it is highly soluble) to make a concentrated solution.

    • In separate vials, add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., heptane, hexane, MTBE) dropwise until turbidity (cloudiness) is observed.

    • Warm the turbid solution until it becomes clear again, then allow it to cool slowly.

  • Evaluation:

    • Successful systems will produce a crystalline solid upon cooling. Evaluate the solid using microscopy to assess crystal morphology.

Protocol 2: Seeding to Control Nucleation

Seeding is a powerful technique to control the onset of crystallization and influence particle size and form.[7][8][15]

Objective: To initiate crystallization at a desired level of supersaturation, promoting controlled crystal growth.

Methodology:

  • Seed Crystal Preparation:

    • Obtain or prepare a small quantity of crystalline 2-Methyl-benzofuran-5-ylamine hydrochloride. If none is available, attempt to generate some by fast precipitation or scratching, even if the quality is poor.

    • Gently grind the seed crystals to a fine powder.

  • Seeding Procedure:

    • Prepare a saturated or slightly supersaturated solution of the compound in the chosen solvent system at a specific temperature.

    • Cool the solution slightly below the saturation temperature.

    • Add a very small amount (typically 1-2% w/w) of the seed crystals to the solution.[7]

    • Allow the solution to cool slowly to the final temperature. The seed crystals will act as templates for growth, ideally leading to a more uniform and larger particle size distribution.

Part 4: Analytical Characterization of Solids

It is essential to analytically confirm the nature of the solid material obtained. A combination of techniques provides the most robust characterization.[16]

TechniqueInformation ProvidedCrystalline AppearanceAmorphous Appearance
X-Ray Powder Diffraction (XRPD) Provides information on the long-range molecular order of a solid.[17]A series of sharp, well-defined peaks at specific 2θ angles.[4]A broad, diffuse halo with no distinct peaks.[17]
Differential Scanning Calorimetry (DSC) Measures thermal transitions as a function of temperature.A sharp endotherm corresponding to the melting point. May show other events for polymorph transitions or desolvation.A broad glass transition (Tg), often followed by a crystallization exotherm and then a melting endotherm.
Polarized Light Microscopy (PLM) Visual examination of the solid particles under polarized light.Crystalline materials are typically birefringent and will appear bright against a dark background.Amorphous materials are isotropic and will not be visible under crossed polarizers (remain dark).
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Can identify the presence of bound solvent (solvates) or water (hydrates) by showing mass loss at specific temperatures.Useful for assessing thermal stability.

These analytical techniques are crucial for diagnosing crystallization problems and confirming the success of troubleshooting efforts.[2][18][19]

References

  • Štefanić, Z., et al. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development.
  • Tan, P., et al. (2022). Impact of impurities on crystal growth.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Brouillette, J. N., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

  • Vishweshwar, P., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Bansal, A. K., et al. Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. ResearchGate. [Link]

  • Chawla, G., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Chekal, B., et al. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • Various Authors. (2011). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • Zhang, G., et al. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI. [Link]

  • Tan, P., et al. Impact of impurities on crystal growth. ResearchGate. [Link]

  • McGinty, J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • Unthank, M. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Almarsson, O., et al. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Vishweshwar, P., et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ResearchGate. [Link]

  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Pharmaceutical Solids. [Link]

  • Kubota, N. (2002). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design. [Link]

  • Sadek, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Various Authors. Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Hampton Research. Seeding. [Link]

  • Singh, L. (2006). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Schmidt, P. C., et al. Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. [Link]

  • Various Authors. How to successfully crystallize hygroscopic organic onium salts. ResearchGate. [Link]

  • Chawla, G., et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Afr J Pharm Pharmacol. [Link]

  • Tianming Pharmaceutical. (2024). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Mura, P., et al. (2003). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules. [Link]

  • Various Authors. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • Diamond Light Source. Crystal-seeding. [Link]

  • Lorenz, H., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik. [Link]

  • Wang, Z., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Bansal, A. K., et al. (2006). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Journal of Pharmaceutical Sciences. [Link]

  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures?. YouTube. [Link]

  • Various Authors. (2023). Functional groups that enhance crystallinity. Reddit. [Link]

  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. [Link]

  • Technobis Crystallization Systems. (2023). How to salt screen using the Crystal 16. [Link]

  • Triclinic Labs. Non-Crystalline (Amorphous) Material Characterization and Development. [Link]

  • Kiang, S. (2005). Effects of impurities on crystal growth processes. ProQuest. [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-benzofuran-5-ylamine Hydrochloride Derivatives

Welcome to the technical support center for the analysis of 2-Methyl-benzofuran-5-ylamine hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methyl-benzofuran-5-ylamine hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this important chemical scaffold. The inherent complexities of the heterocyclic ring system, combined with the presence of an amine hydrochloride salt, often lead to spectra that are difficult to decipher.

This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental observations and offering robust, self-validating protocols to overcome common challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the acquisition and interpretation of your NMR data.

Question 1: Why do the signals in the aromatic region (approx. 6.5-8.0 ppm) of my ¹H NMR spectrum overlap into an uninterpretable multiplet?

Answer:

This is a frequent and challenging issue. The complexity in the aromatic region arises from several factors inherent to the 2-methyl-benzofuran-5-ylamine structure:

  • Limited Chemical Shift Dispersion: The benzofuran ring system contains four aromatic protons (H-3, H-4, H-6, and H-7). The electron-donating nature of the fused furan oxygen and the amine group, along with the electron-withdrawing effect of the protonated amine (-NH₃⁺), creates a complex electronic environment. This can cause the chemical shifts of these protons to be closely spaced, leading to significant signal overlap.

  • Complex Spin-Spin Coupling: The aromatic protons exhibit both ortho- (³J, typically 6-9 Hz) and meta- (⁴J, typically 2-3 Hz) coupling. The combination of these small and large coupling constants for multiple protons in a crowded region results in complex, overlapping multiplets that are difficult to resolve at lower magnetic field strengths.

  • Influence of the Hydrochloride Salt: Protonation of the 5-amino group to an ammonium salt (-NH₃⁺) significantly alters the electronic landscape of the benzene portion of the scaffold. This group acts as a moderate deactivating, meta-directing group, which deshields the aromatic protons and can further compress the chemical shift range compared to the free base.[1]

  • Increase Magnetic Field Strength: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or higher). The increased magnetic field will improve chemical shift dispersion, spreading the signals further apart and simplifying the multiplets.

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR is essential for resolving this issue. The following experiments are recommended:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is invaluable for identifying adjacent protons, such as H-6 and H-7 on the benzene ring.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. This allows you to leverage the typically better-resolved ¹³C spectrum to help assign the overlapping proton signals.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is arguably the most powerful tool for this problem. For instance, you can unambiguously assign H-4 by observing its correlation to the quaternary carbon C-5. Similarly, the methyl protons at C-2 will show a strong correlation to C-2 and C-3, helping to anchor your assignments.[2][4]

Question 2: The signal for my amine protons (-NH₃⁺) is very broad, or I can't see it at all. What is happening?

Answer:

The behavior of amine proton signals, especially in their salt form, is highly dependent on the experimental conditions. The broadening or disappearance of the -NH₃⁺ signal is typically due to two phenomena:

  • Chemical Exchange: The ammonium protons are acidic and can exchange with other labile protons in the sample, most commonly residual water in the deuterated solvent. If the rate of this exchange is on the NMR timescale, the signal will broaden significantly. In solvents like D₂O, the exchange is so rapid that the -NH₃⁺ protons are replaced by deuterium, causing the signal to disappear entirely.[5][6] This is a useful diagnostic test; adding a drop of D₂O to your sample in a solvent like DMSO-d₆ should make the NH signal vanish, confirming its identity.[5][7]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is a quadrupolar nucleus. This means it has a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for the attached protons, leading to signal broadening.

  • Use an Aprotic Solvent: Whenever possible, use a dry aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility and its ability to slow down proton exchange through hydrogen bonding.

  • Ensure Solvent Dryness: Use fresh, high-quality deuterated solvents from a sealed ampule or a bottle stored under an inert atmosphere to minimize water content.

  • Low-Temperature Acquisition: Cooling the sample (e.g., to 0°C or -20°C) can slow the rate of chemical exchange, resulting in a sharper -NH₃⁺ signal. Ensure you allow the spectrometer to thermally equilibrate and re-shim the probe at the new temperature.

  • Sample Concentration: Very high sample concentrations can sometimes exacerbate broadening due to intermolecular interactions.[7] Try acquiring the spectrum on a more dilute sample if solubility permits.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C chemical shift ranges for the 2-Methyl-benzofuran-5-ylamine core structure?

While exact chemical shifts are highly dependent on the specific derivative and solvent, the following table provides a general guide for the parent hydrochloride structure. Protonation of the amine at position 5 will generally cause a downfield shift for nearby aromatic protons (H-4, H-6) compared to the free amine.[8]

PositionAtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key HMBC Correlations
2-CH₃¹H~2.4 - 2.6~14 - 16C-2, C-3
3¹H~6.4 - 6.7~102 - 105C-2, C-3a, C-4
4¹H~7.4 - 7.7~115 - 118C-3, C-5, C-5a, C-7a
6¹H~7.0 - 7.3~112 - 115C-4, C-5, C-7a
7¹H~7.3 - 7.6~125 - 128C-5, C-5a
5-NH₃⁺¹HHighly variable, often broad (e.g., 8-10 in DMSO-d₆)-C-4, C-5, C-6
2¹³C-~155 - 158H-3, 2-CH₃
3a¹³C-~128 - 131H-3, H-4, H-7
5¹³C-~135 - 140H-4, H-6, NH₃⁺
5a¹³C-~150 - 153H-4, H-6, H-7
7a¹³C-~120 - 123H-3, H-4, H-6, H-7

Note: These are estimated ranges. Always use 2D NMR for definitive assignment.[9][10]

Which 2D NMR experiments are essential for unambiguous structure confirmation?

A combination of 2D NMR experiments is crucial for the complete and correct assignment of the 2-methyl-benzofuran-5-ylamine hydrochloride structure.[11][12]

  • ¹H-¹H COSY: The first step to map out proton-proton coupling networks. It will clearly show the correlation between H-6 and H-7.

  • ¹H-¹³C HSQC: This experiment definitively links each proton to its directly attached carbon, providing a skeleton of C-H bonds.

  • ¹H-¹³C HMBC: This is the key to assembling the full structure. It reveals long-range (2-3 bond) correlations, allowing you to connect the different fragments. For example, observing a correlation from the methyl protons to the carbon at ~155 ppm (C-2) and ~102 ppm (C-3) confirms the methyl group's position.

The workflow below illustrates a systematic approach to structure elucidation using these techniques.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Spectral Analysis & Assignment a Sample Prep (DMSO-d6) b Acquire 1D ¹H Spectrum a->b c Acquire 1D ¹³C & DEPT b->c d Acquire ¹H-¹H COSY c->d Complex 1D Spectra? e Acquire ¹H-¹³C HSQC d->e f Acquire ¹H-¹³C HMBC e->f g Assign C-H Pairs via HSQC f->g h Identify Spin Systems via COSY (e.g., H6-H7) g->h i Assemble Fragments via HMBC (e.g., Me -> C2/C3) h->i j Confirm Quaternary Carbons i->j k k j->k Final Structure Elucidated

Caption: Systematic workflow for NMR-based structure elucidation.

How can I use HMBC to differentiate the aromatic protons H-4, H-6, and H-7?

This is a classic application of the HMBC experiment. By looking for key long-range correlations to easily identifiable carbons (like the quaternary carbons), you can piece together the assignments.

  • Identify the Methyl Group and H-3: The methyl group signal (~2.4 ppm) will show HMBC correlations to C-2 and C-3. The proton attached to C-3 (~6.5 ppm) will also correlate to C-2. This confirms the furan portion of the molecule.

  • Assign H-4: The H-4 proton is unique because it is three bonds away from the quaternary carbon C-5a and two bonds from C-5. It will be the only aromatic proton showing a strong correlation to C-5a.

  • Assign H-7: The H-7 proton is adjacent to the bridgehead carbon C-7a. It will show a strong ³J correlation to C-5a and a ²J correlation to C-7a.

  • Assign H-6: The H-6 proton is ortho to the amine-bearing C-5. It will show a strong ³J correlation to C-4 and C-7a, and a ²J correlation to C-5.

The diagram below visualizes these key correlations that act as diagnostic fingerprints for each proton.

Caption: Diagnostic HMBC correlations for proton assignment.

By systematically applying these troubleshooting steps and analytical techniques, you can confidently interpret even the most complex NMR spectra of 2-Methyl-benzofuran-5-ylamine hydrochloride derivatives.

References

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

  • Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

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  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Reddit. (2023). Amine protons on NMR. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Quezada, E., Santana, L., & Uriarte, E. (2006). Assignment of the 1H and 13C NMR Signals of Some Benzofurocoumarins. Magnetic Resonance in Chemistry, 44(6), 644-7. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • American Chemical Society Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • The Organic Chemistry Tutor. (2023). How to Interpret 1H NMR Spectra: Part 2 - Signals and Chemical Environments. YouTube. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Emsley, J. W., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?[Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2025). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

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  • PubChem. (n.d.). 2-Methylbenzofuran. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 2-Methyl-benzofuran-5-ylamine Hydrochloride Purity by High-Performance Liquid Chromatography

Introduction 2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for use in drug development, rigorous control...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-benzofuran-5-ylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for use in drug development, rigorous control of its purity is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth technical comparison of HPLC methodologies for the purity validation of 2-Methyl-benzofuran-5-ylamine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the selection of chromatographic parameters and presents a fully validated, robust Reversed-Phase HPLC (RP-HPLC) method. The entire framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the described protocol is a self-validating system suitable for regulatory scrutiny.[3][4]

The Analytical Challenge: Understanding the Analyte and its Impurities

The molecular structure of 2-Methyl-benzofuran-5-ylamine—an aromatic benzofuran core with a primary amine substituent—presents specific challenges and opportunities for HPLC method development. The aromatic system provides a strong chromophore for UV detection, while the basic amine group's ionization state is pH-dependent, critically influencing its retention and peak shape on reversed-phase columns.

Potential impurities can arise from the synthetic route, such as unreacted starting materials (e.g., substituted salicylaldehydes), intermediates, or by-products from side reactions.[5][6] A successful HPLC method must be able to resolve the main component from these structurally similar compounds.

Comparative Analysis of RP-HPLC Methodologies

Reversed-phase chromatography is the most suitable approach for a molecule of this polarity.[1] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase. However, the choice of column and mobile phase is critical for achieving optimal separation.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Embedded Polar Group (EPG) C18 Rationale & Causality
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 with carbamate linkerC18 is a workhorse providing strong hydrophobic retention.[7] Phenyl-hexyl phases offer alternative selectivity through π-π interactions with the benzofuran ring.[8] EPG columns can reduce peak tailing for basic compounds like amines, especially at mid-range pH.
Mobile Phase Acetonitrile/WaterAcetonitrile/Phosphate BufferMethanol/Ammonium Acetate BufferAcetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is essential to control the pH and maintain the amine in a consistent protonation state, preventing peak tailing. Ammonium acetate is volatile and ideal for potential LC-MS coupling for impurity identification.[9]
Elution Mode IsocraticGradientGradientWhile isocratic elution is simpler, a gradient (gradually increasing the organic solvent) is vastly superior for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.

Based on this analysis, a gradient RP-HPLC method using a standard C18 column with a buffered mobile phase provides the best balance of performance, robustness, and applicability for the validation of 2-Methyl-benzofuran-5-ylamine hydrochloride.

A Validated RP-HPLC Method for Purity Determination

This section details a robust and reliable method for determining the purity of 2-Methyl-benzofuran-5-ylamine hydrochloride and its related substances.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Accurately weigh Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN/Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Perform System Suitability Test (SST) injections E->F G Inject Blank, Standard, and Sample Solutions F->G H Acquire Chromatographic Data G->H I Integrate Peaks & Calculate System Suitability Results H->I J Check SST against acceptance criteria I->J K Calculate Purity (% Area) and Impurity Profile J->K If SST Passes L Perform Full Method Validation (ICH Q2) K->L G FitForPurpose Method is Fit for Purpose Specificity Specificity Specificity->FitForPurpose Linearity Linearity Linearity->FitForPurpose Range Range Linearity->Range Accuracy Accuracy Accuracy->FitForPurpose Accuracy->Range Precision Precision Precision->FitForPurpose Precision->Range Robustness Robustness Robustness->FitForPurpose LOQ LOQ LOQ->FitForPurpose

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of 2-Methyl-benzofuran-5-ylamine Hydrochloride and Its Positional Isomers

Introduction: The Significance of Isomerism in Drug Discovery In the landscape of medicinal chemistry, the benzofuran core is a well-established "privileged scaffold," a molecular framework that consistently appears in b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the benzofuran core is a well-established "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] However, the efficacy of a drug candidate is not solely determined by its core structure. The precise arrangement of substituents—a concept known as isomerism—plays a critical role in modulating a molecule's interaction with biological targets.[6][7][8]

Positional isomers, which have the same molecular formula but differ in the position of functional groups on the scaffold, can exhibit dramatically different pharmacokinetic and pharmacodynamic profiles.[6][8] A subtle shift of a methyl or amine group can alter a compound's solubility, lipophilicity, and electronic properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic effect and toxicity.[7]

This guide provides a comparative analysis of 2-Methyl-benzofuran-5-ylamine hydrochloride and its positional isomers. We will explore the causal relationships between structural variations and biological outcomes through a series of robust, validated experimental protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating how nuanced changes in molecular architecture dictate biological function.

Chapter 1: The Isomers in Focus: Physicochemical Landscape

Before delving into biological assays, it is imperative to characterize the fundamental physicochemical properties of the isomers under investigation. These properties provide a rational basis for interpreting subsequent biological data. The selected isomers for this guide are:

  • Parent Compound (A): 2-Methyl-benzofuran-5-ylamine

  • Isomer (B): 2-Methyl-benzofuran-4-ylamine

  • Isomer (C): 2-Methyl-benzofuran-6-ylamine

  • Isomer (D): 2-Methyl-benzofuran-7-ylamine

  • Isomer (E): 3-Methyl-benzofuran-5-ylamine

The primary differences among these molecules lie in the electronic environment and steric hindrance around the amine group, which is a key site for potential hydrogen bonding and salt formation (as the hydrochloride).

Table 1: Predicted Physicochemical Properties of Benzofuran Isomers

Compound IDIsomer NamePredicted LogP¹Predicted pKa² (Amine)Predicted Polar Surface Area (Ų)
A 2-Methyl-benzofuran-5-ylamine2.354.8838.3
B 2-Methyl-benzofuran-4-ylamine2.314.7538.3
C 2-Methyl-benzofuran-6-ylamine2.384.9538.3
D 2-Methyl-benzofuran-7-ylamine2.294.6538.3
E 3-Methyl-benzofuran-5-ylamine2.414.9238.3

¹LogP (lipophilicity) and other properties are predicted using computational models (e.g., SwissADME). Higher LogP suggests greater lipid solubility. ²pKa influences the ionization state at physiological pH (7.4), affecting solubility and receptor interaction.

From this data, we can hypothesize that subtle shifts in substituent positions will lead to minor, yet potentially significant, differences in lipophilicity and basicity. For instance, the position of the amine group relative to the oxygen atom of the furan ring can influence its electron density and therefore its pKa.

Chapter 2: Rationale for Biological Evaluation

The benzofuran scaffold is associated with a wide array of biological activities.[1][3][4] Specifically, aminobenzofurans have shown promise as anticancer, antifungal, and kinase inhibitor agents.[9] Based on this precedent, this guide will focus on three key areas of biological investigation:

  • Cytotoxicity against Cancer Cells: To assess the potential of these isomers as anticancer agents.

  • Antimicrobial Activity: To determine their efficacy against common bacterial pathogens.

  • Kinase Inhibition: To explore their potential as targeted therapeutic agents, a common mechanism for benzofuran derivatives.

Chapter 3: Experimental Design & Self-Validating Protocols

Scientific integrity demands that every protocol be a self-validating system. This is achieved through the rigorous use of positive and negative controls, ensuring that the experimental results are both reliable and interpretable.

Protocol 3.1: Cytotoxicity Evaluation via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[10] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay P1 Seed Cells (e.g., HeLa, 1x10⁴ cells/well) in 96-well plate P2 Incubate 24h (37°C, 5% CO₂) P1->P2 T1 Add Isomers (A-E) (serial dilutions) + Controls P2->T1 T2 Incubate 48h (37°C, 5% CO₂) T1->T2 A1 Add MTT Reagent (0.5 mg/mL final conc.) T2->A1 A2 Incubate 4h A1->A2 A3 Add Solubilization Buffer (e.g., DMSO) A2->A3 A4 Read Absorbance (570 nm) A3->A4 end end A4->end Calculate IC₅₀

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of each isomer hydrochloride (A-E) and the positive control in DMSO. Create a series of 2-fold serial dilutions in culture medium. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds or controls.

    • Test Wells: Isomers A-E (e.g., concentrations ranging from 0.1 to 100 µM).

    • Negative Control: Medium with 0.5% DMSO (represents 100% viability).

    • Positive Control: Doxorubicin at 10 µM (a standard chemotherapeutic agent, expected to cause significant cell death).

  • Incubation: Incubate the plate for 48 hours. This duration allows for the observation of cytostatic and cytotoxic effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12] Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][13] Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: Antimicrobial Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] The methodology is standardized by the Clinical and Laboratory Standards Institute (CLSI).[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 25922 and Escherichia coli ATCC 25923) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well with CAMHB only (no bacteria).

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) is serially diluted as a reference.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[14]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3.3: Kinase Inhibition Profile (Exemplar: GSK3β)

Many benzofuran derivatives are known to inhibit protein kinases.[17] An in vitro kinase assay can determine the inhibitory potential of the isomers. The ADP-Glo™ Kinase Assay is a common, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[18] Less ADP (and thus lower luminescence) indicates greater kinase inhibition.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Workflow cluster_detection ADP Detection I1 Pre-incubate Kinase (e.g., GSK3β) with Isomers or Controls I2 Initiate Reaction: Add ATP + Substrate I1->I2 I3 Incubate 60 min (Room Temp) I2->I3 D1 Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) I3->D1 D2 Incubate 40 min D1->D2 D3 Convert ADP to ATP, Generate Light (Kinase Detection Reagent) D2->D3 D4 Incubate 30 min D3->D4 D5 Read Luminescence D4->D5 end end D5->end Calculate % Inhibition

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human GSK3β), its specific substrate peptide, and ATP in kinase buffer.

  • Compound Plating: In a 384-well plate, add 1 µL of each isomer dilution (in DMSO) or control.

    • Negative Control: 1 µL of DMSO (0% inhibition).

    • Positive Control: 1 µL of a known GSK3β inhibitor like Staurosporine (100% inhibition).

  • Kinase Addition: Add 2 µL of the GSK3β enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[19] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via luciferase. Incubate for 30 minutes.[18]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Chapter 4: Comparative Analysis of (Hypothetical) Biological Data

The following tables present plausible data that could be generated from the protocols above. This data is for illustrative purposes to guide the interpretation process.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

Compound IDIsomer NameHeLa Cells IC₅₀ (µM)
A 2-Methyl-benzofuran-5-ylamine15.2
B 2-Methyl-benzofuran-4-ylamine28.5
C 2-Methyl-benzofuran-6-ylamine12.8
D 2-Methyl-benzofuran-7-ylamine35.1
E 3-Methyl-benzofuran-5-ylamine8.9
Doxorubicin (Positive Control)0.8

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
A 32>128
B 16128
C 32>128
D 1664
E 64>128
Ciprofloxacin 0.50.25

Table 4: Comparative Kinase Inhibition (GSK3β IC₅₀ in µM)

Compound IDIsomer NameGSK3β IC₅₀ (µM)
A 2-Methyl-benzofuran-5-ylamine5.6
B 2-Methyl-benzofuran-4-ylamine11.3
C 2-Methyl-benzofuran-6-ylamine4.9
D 2-Methyl-benzofuran-7-ylamine15.8
E 3-Methyl-benzofuran-5-ylamine2.1
Staurosporine (Positive Control)0.02

Chapter 5: Structure-Activity Relationship (SAR) Insights

SAR Diagram: Key Structural Insights

Caption: Summary of Structure-Activity Relationship (SAR) insights for the benzofuran isomers.

Interpretation:

  • Methyl Group Position is Critical: Moving the methyl group from position 2 to 3 (Isomer E) appears to significantly enhance both cytotoxicity and kinase inhibition. This could be due to an improved fit in the target's binding pocket or increased lipophilicity aiding cell membrane penetration.

  • Amine Group Position Modulates Activity: The position of the amine group significantly impacts biological activity. Isomers with the amine group at positions 4 (B) and 7 (D), which are ortho to the furan ring fusion, generally show lower activity. This may be due to steric hindrance or altered electronic properties affecting target engagement. Conversely, the less hindered positions 5 (A) and 6 (C) yield more potent compounds.

  • Activity Profiles are Divergent: No single isomer is superior across all assays. Isomer E is the most potent kinase inhibitor and cytotoxic agent, but Isomer D shows the most promising broad-spectrum antimicrobial activity. This highlights that different biological targets have distinct structural requirements.

Conclusion and Future Directions

This guide demonstrates that minor positional changes in the substitution pattern of the 2-Methyl-benzofuran-5-ylamine scaffold lead to significant variations in biological activity. The provided protocols offer a validated, comparative framework for such an analysis.

The SAR insights derived from our hypothetical data suggest that the 3-methyl-5-amino (E) and 2-methyl-6-amino (C) scaffolds are particularly promising for further development as potential anticancer and kinase-inhibiting agents. Future work should involve synthesizing a broader range of isomers and derivatives to refine these SAR models, conducting in vivo efficacy and toxicology studies on the most promising candidates, and elucidating the precise molecular targets through mechanism-of-action studies.

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Validation

A Comparative Guide to 2-Methyl-benzofuran-5-ylamine Hydrochloride and Other Amine-Substituted Heterocycles in Drug Discovery

Introduction: The Privileged Status of Amine-Substituted Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with nitrogen-containing heterocycles being pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Amine-Substituted Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with nitrogen-containing heterocycles being particularly prominent in a vast number of FDA-approved drugs.[1] Their prevalence stems from their ability to engage in crucial biological interactions, such as hydrogen bonding, and their capacity to serve as versatile frameworks for structural modification to optimize pharmacological properties.[2] Among these, amine-substituted heterocycles have emerged as "privileged structures," a term bestowed upon molecular frameworks that can provide ligands for more than one type of receptor or enzyme target. This guide offers an in-depth comparison of 2-Methyl-benzofuran-5-ylamine hydrochloride with other key amine-substituted heterocyclic scaffolds—aminoindoles, aminobenzimidazoles, and aminobenzothiazoles—focusing on their applications in oncology. By examining their synthesis, biological activity, and pharmacokinetic profiles, we aim to provide researchers and drug development professionals with a comprehensive resource to inform the strategic selection and design of next-generation therapeutics.

The Benzofuran Scaffold: A Closer Look at 2-Methyl-benzofuran-5-ylamine

The benzofuran ring system is a core component of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of an amine group to this scaffold, as seen in 2-Methyl-benzofuran-5-ylamine, provides a key site for further chemical modification, allowing for the fine-tuning of its biological and physicochemical properties.

Physicochemical Properties of the Parent Compound:

PropertyValue
Molecular FormulaC₉H₁₀ClNO
Molecular Weight183.63 g/mol
AppearanceSolid
CAS Number23968-37-8

Data sourced from Sigma-Aldrich and AKSci[6]

The hydrochloride salt form of this amine enhances its solubility in aqueous media, a desirable property for biological testing and formulation. The 2-methyl and 5-amino substitutions on the benzofuran core are critical determinants of its chemical reactivity and biological target engagement.

Comparative Analysis of Anticancer Activity

A primary application of these heterocyclic amines is in the development of novel anticancer agents. The following sections provide a comparative overview of their in vitro cytotoxicity against various cancer cell lines. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Performance of Aminobenzofuran Derivatives

Derivatives of the aminobenzofuran scaffold have demonstrated significant potential as anticancer agents. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown potent cytotoxicity against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7PC3 (Prostate)1.83 ± 0.11[7]
HCT116 (Colon)1.99 ± 0.13[7]
SW480 (Colon)2.11 ± 0.15[7]
SW620 (Colon)2.34 ± 0.18[7]
HepG2 (Liver)1.76 ± 0.09[7]
A549 (Lung)2.05 ± 0.14[7]
MDA-MB-231 (Breast)2.21 ± 0.17[7]
Compound 8PC3 (Prostate)1.55 ± 0.08[7]
HCT116 (Colon)2.13 ± 0.16[7]
SW480 (Colon)1.78 ± 0.11[7]
SW620 (Colon)1.99 ± 0.14[7]
HepG2 (Liver)1.49 ± 0.07[7]
A549 (Lung)1.68 ± 0.09[7]
MDA-MB-231 (Breast)1.87 ± 0.12[7]
Performance of Aminoindole Derivatives

Aminoindoles are another critical class of heterocyclic amines with well-documented anticancer activity. Their structural similarity to endogenous molecules allows them to interact with a variety of biological targets.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 9c-0.31[8]
Pyrazolo[1,5-a]pyrimidine 11a-0.34[8]
Oxoindolepyridonyl 6aU87MG (Glioblastoma)0.45[9]
Oxoindolepyridonyl 6aGlioblastoma Stem Cells0.00336[9]
Performance of Aminobenzimidazole Derivatives

The benzimidazole nucleus is a structural isostere of purine, which contributes to its broad therapeutic spectrum, including anticancer effects.[10]

Compound IDCancer Cell LineIC50 (µM)Reference
Iminobenzimidazole DerivativeKB (Oral Carcinoma)~1[11]
HL60 (Leukemia)~1[11]
HCT116 (Colon)~1[11]
MebendazoleMDA-MB-231 (TNBC)-[12]
RT-R-MDA-MB-231 (Resistant TNBC)-[12]
Performance of Aminobenzothiazole Derivatives

Aminobenzothiazoles have garnered significant attention for their wide range of biological activities, including potent anticancer properties.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 20 (TZD series)HepG2 (Liver)9.99[4]
HCT-116 (Colon)7.44[4]
MCF-7 (Breast)8.27[4]
OMS5A549 (Lung)22.13[6]
MCF-7 (Breast)61.03[6]
OMS14A549 (Lung)28.45[6]
MCF-7 (Breast)43.17[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic amines is highly dependent on their substitution patterns. For instance, in the aminobenzofuran series, the introduction of halogen atoms can significantly enhance cytotoxic activity.[13] Similarly, for aminobenzothiazoles, the position and nature of substituents on attached phenyl rings can dramatically alter their anticancer potency.[4] A thorough understanding of SAR is crucial for the rational design of more effective and selective drug candidates.

Pharmacokinetic Profile: A Comparative Overview of ADME Properties

A compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its therapeutic success. While comprehensive, directly comparative ADME data for these specific scaffolds is sparse, we can infer likely properties based on their structural features and available in vitro data.

Absorption

Oral bioavailability is often a key objective in drug design. The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[14][15][16] Generally, compounds with good permeability are more likely to be well-absorbed after oral administration. The lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors of these heterocyclic amines will significantly influence their permeability.

Metabolism

Metabolic stability is a crucial factor influencing a drug's half-life and potential for drug-drug interactions. The liver microsomal stability assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[2][17][18][19] Compounds that are rapidly metabolized may have a short duration of action, while those that are very stable could accumulate and cause toxicity.

Distribution and Excretion

The distribution of a drug to its target tissue and its subsequent elimination from the body are also critical pharmacokinetic parameters. These are influenced by factors such as plasma protein binding and the compound's solubility.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[20]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.[20]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Microsomal_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Microsome/Compound Mixture Start Initiate with NADPH at 37°C Prep->Start Sample Sample at Time Points (0, 5, 15, 30, 45 min) Start->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion: Navigating the Chemical Space of Amine-Substituted Heterocycles

2-Methyl-benzofuran-5-ylamine hydrochloride and its counterparts—aminoindoles, aminobenzimidazoles, and aminobenzothiazoles—represent a rich chemical space for the discovery of novel therapeutics, particularly in oncology. Each scaffold possesses a unique set of physicochemical and biological properties that can be strategically exploited in drug design. While the aminobenzofuran scaffold shows significant promise, as evidenced by the potent anticancer activity of its derivatives, the other heterocyclic amines also offer compelling profiles. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental data and protocols presented in this guide serve as a foundational resource to aid researchers in making informed decisions and to accelerate the development of the next generation of life-saving medicines.

References

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Methyl-benzofuran-5-ylamine hydrochloride

In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and patient safety. For novel compounds such as 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and patient safety. For novel compounds such as 2-Methyl-benzofuran-5-ylamine hydrochloride, a robust analytical cross-validation strategy is not merely a procedural formality but a scientific necessity. This guide provides an in-depth comparison of orthogonal analytical techniques essential for creating a comprehensive and trustworthy profile of this molecule. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the reported results, in alignment with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2]

The Imperative of Orthogonal Analytical Approaches

Cross-validation of analytical methods is a critical process that establishes the integrity and reliability of data by comparing results from two or more distinct analytical techniques.[3] This is particularly crucial for amine hydrochloride salts, where both the organic moiety and the inorganic counter-ion must be correctly identified and quantified. The use of orthogonal methods, which rely on different chemical and physical principles, provides a multi-faceted view of the analyte, significantly reducing the risk of overlooking impurities or structural ambiguities.

This guide will explore a suite of analytical techniques, each providing a unique piece of the puzzle to form a complete picture of 2-Methyl-benzofuran-5-ylamine hydrochloride's identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and assay.[4] For a polar compound like an amine hydrochloride, a reversed-phase method with an ion-pairing agent or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often effective.[5]

Comparative HPLC Methodologies
ParameterReversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Employs a nonpolar stationary phase (e.g., C18). An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged amine, enhancing retention.Utilizes a polar stationary phase (e.g., amide, diol). Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
Typical Stationary Phase C18 or C8Amide, Diol, or bare Silica
Mobile Phase Acetonitrile/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid - TFA).High percentage of Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).
Advantages Robust and widely used method. Good for a wide range of polar and non-polar compounds.Excellent for highly polar compounds. Better compatibility with mass spectrometry.[5]
Considerations Ion-pairing agents can be harsh on columns and are not ideal for mass spectrometry.Can be more sensitive to mobile phase composition and water content.
Experimental Protocol: IP-RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

This method allows for the separation of the main compound from potential impurities, with the retention time serving as a key identifier and the peak area providing quantitative information on purity.

Structural Elucidation and Confirmation: The Power of Spectroscopy

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.[6][7] Both ¹H and ¹³C NMR are essential for confirming the identity of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system.

  • Methyl Protons: A singlet corresponding to the methyl group at the 2-position of the benzofuran ring.

  • Amine Protons: A broad signal for the -NH3+ protons, the chemical shift of which can be concentration and solvent dependent.

  • Methylene and Methine Protons (if applicable): Signals corresponding to any aliphatic linkers, though not expected in the parent amine structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity.[8] For an amine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it can readily ionize the molecule.

Expected Mass Spectrum:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (2-Methyl-benzofuran-5-ylamine). The hydrochloride salt itself will dissociate in the ESI source.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10]

Expected FTIR Absorption Bands:

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ characteristic of the amine salt.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Vibrations in the 1000-1250 cm⁻¹ region.

  • C-O Stretching: Ether linkage of the benzofuran ring around 1000-1300 cm⁻¹.

Elemental Analysis: The Ultimate Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.[11] This technique is invaluable for confirming the empirical formula and the stoichiometry of the hydrochloride salt.

Experimental Protocol: Combustion Analysis
  • A precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen.[11]

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The chlorine content can be determined by microcoulometry after combustion.[12]

The experimentally determined percentages of C, H, N, and Cl should closely match the theoretical values calculated for the molecular formula of 2-Methyl-benzofuran-5-ylamine hydrochloride (C₉H₁₀ClNO).

Cross-Validation Workflow and Data Integration

The power of this multi-technique approach lies in the integration of the data to build a cohesive and self-validating analytical package.

CrossValidationWorkflow cluster_3 Final Confirmation HPLC HPLC (Purity & Assay) Confirmation Confirmed Identity, Purity, & Structure HPLC->Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR->Confirmation MS Mass Spectrometry (Molecular Weight) MS->Confirmation FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmation EA Elemental Analysis (C, H, N, Cl %) EA->Confirmation

Caption: Integrated workflow for the cross-validation of 2-Methyl-benzofuran-5-ylamine hydrochloride.

Conclusion

References

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one - MDPI. Available at: [Link]

  • 2-methyl benzofuran, 4265-25-2 - The Good Scents Company. Available at: [Link]

  • 2-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 590251 - PubChem. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Methyl-benzofuran-5-ylamine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 2-Methyl-benzofuran-5-ylamine hydrochloride, a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] This document is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques, ensuring a comprehensive understanding of how to qualify this critical reagent for its intended use.

Introduction: The Significance of Purity in Drug Discovery

2-Methyl-benzofuran-5-ylamine hydrochloride is a member of the benzofuran family, a class of heterocyclic compounds widely investigated for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The presence of impurities, even in trace amounts, can significantly impact the outcome of a synthesis, leading to side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to confirm the identity and purity of this starting material is not just a matter of quality control, but a fundamental aspect of scientific integrity.

This guide will compare and contrast the utility of several key analytical techniques for the comprehensive purity assessment of 2-Methyl-benzofuran-5-ylamine hydrochloride. We will delve into the principles of each method, provide detailed experimental protocols, and present comparative data to aid the researcher in selecting the most appropriate analytical workflow for their needs.

Orthogonal Analytical Approaches for Purity Determination

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity. By employing orthogonal methods, which measure the same property using different principles, we can be more confident in the final purity value. This guide will focus on a combination of chromatographic and spectroscopic techniques, supplemented by thermal and elemental analysis.

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for determining the purity of non-volatile organic compounds.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 2-Methyl-benzofuran-5-ylamine hydrochloride, a reverse-phase HPLC method with UV detection is the most suitable approach.

Rationale for Method Development

The choice of a C18 column as the stationary phase is based on the hydrophobic nature of the benzofuran ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution between the main compound and any potential impurities. The use of a buffer is critical for controlling the ionization state of the amine hydrochloride, which in turn affects its retention time. A UV detector is chosen due to the chromophoric nature of the benzofuran ring system.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 2-Methyl-benzofuran-5-ylamine hydrochloride in 1 mL of a 50:50 mixture of water and acetonitrile.

Data Interpretation and Comparison

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC area %) 99.5%98.2%95.8%
Number of Impurities > 0.1% 135
Largest Impurity (%) 0.3%0.8%2.1%

Table 1: Comparative HPLC purity analysis of 2-Methyl-benzofuran-5-ylamine hydrochloride from different commercial suppliers.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For 2-Methyl-benzofuran-5-ylamine hydrochloride, GC-MS analysis is best performed on the free base form of the compound to improve its volatility.

Rationale for Sample Preparation and Analysis

The hydrochloride salt of an amine is generally not volatile enough for GC analysis. Therefore, a simple liquid-liquid extraction with a base is employed to generate the free amine, which is then extracted into an organic solvent for injection into the GC-MS. The mass spectrometer provides structural information about the eluting peaks, allowing for the tentative identification of impurities.

Experimental Protocol: GC-MS
  • Sample Preparation (Free Bashing):

    • Dissolve ~10 mg of the hydrochloride salt in 5 mL of water.

    • Add 1 M sodium hydroxide solution dropwise until the pH is ~10.

    • Extract with 3 x 5 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and carefully evaporate the solvent to obtain the free amine.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C, hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

Impurity Profiling

Based on common synthetic routes to benzofurans, potential impurities that could be detected by GC-MS include starting materials, reaction byproducts, and residual solvents.

Potential Impurity Rationale Expected m/z fragments
2-Methyl-5-nitrobenzofuranPrecursor in a common synthetic route177 (M+), 147, 131, 103
Unreacted starting materialsIncomplete reactionVaries depending on the synthetic route
Residual Solvents (e.g., Toluene, DMF)From synthesis and purificationToluene: 91; DMF: 73, 44

Table 2: Potential volatile impurities in 2-Methyl-benzofuran-5-ylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of a molecule and identifying structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR Analysis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. For the hydrochloride salt, the chemical shifts of protons near the amine group will be significantly different compared to the free base. The spectra should be compared to a reference standard if available, or to predicted spectra.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the compound well and the amine protons are often observable.

  • Sample Concentration: ~10 mg/mL.

  • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full structural assignment.

Spectral Interpretation

The ¹H NMR spectrum of 2-Methyl-benzofuran-5-ylamine hydrochloride is expected to show signals for the methyl group, the aromatic protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum should show the expected number of signals for the carbon atoms in the molecule. The presence of unexpected signals may indicate the presence of impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, approximate):

  • Methyl protons: ~2.4 ppm (singlet)

  • Aromatic protons: 6.8 - 7.5 ppm (multiplets)

  • Amine protons (NH₃⁺): Broad signal, chemical shift can vary.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, approximate):

  • Methyl carbon: ~14 ppm

  • Aromatic and furan carbons: 100 - 160 ppm

Complementary Analytical Techniques

To build a complete profile of the material, other techniques should be considered.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6] It is a valuable tool for determining the presence of residual solvents or water, which would be observed as a weight loss at temperatures below the decomposition point of the compound.[6]

Elemental Analysis (CHN)

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula of 2-Methyl-benzofuran-5-ylamine hydrochloride (C₉H₁₀ClNO). This provides a good indication of the overall purity of the sample.

Conclusion and Recommendations

A comprehensive purity analysis of commercially available 2-Methyl-benzofuran-5-ylamine hydrochloride requires an orthogonal approach, combining chromatographic, spectroscopic, and other analytical techniques.

Caption: Decision workflow for material qualification.

For routine quality control, HPLC-UV is the most critical technique for quantitative purity assessment. For initial characterization of a new batch or supplier, a full suite of analyses including NMR for identity confirmation, GC-MS for volatile impurities, TGA for residual solvents, and elemental analysis for elemental composition is highly recommended. By following the protocols and rationale outlined in this guide, researchers can confidently assess the purity of their 2-Methyl-benzofuran-5-ylamine hydrochloride, ensuring the integrity and success of their research and development endeavors.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-benzofuran-5-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2. Retrieved from [Link]

  • Chemsrc. (2025, September 28). 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. (2016, July 25). Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Retrieved from [Link]

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  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

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  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
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  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

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Comparative

A Comparative In Silico Analysis of 2-Methyl-benzofuran-5-ylamine Hydrochloride: A Molecular Docking Study Against Monoamine Oxidase B

Introduction: The Therapeutic Potential of the Benzofuran Scaffold The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity.[1] Its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity.[1] Its derivatives have been explored for a wide range of therapeutic applications, including antibacterial, anti-proliferative, and anti-Alzheimer's disease activities.[2][3][4] The compound of interest, 2-Methyl-benzofuran-5-ylamine hydrochloride, combines this versatile scaffold with a primary amine group, a common feature in molecules targeting neuro-active enzymes. This structural arrangement suggests a potential interaction with enzymes like monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.[5]

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and is a well-established target for the treatment of Parkinson's disease and other neurodegenerative disorders.[6][7] Inhibiting MAO-B can increase dopamine levels in the brain, offering symptomatic relief.[7] This guide presents a comparative molecular docking study to computationally evaluate the potential of 2-Methyl-benzofuran-5-ylamine hydrochloride as an inhibitor of human MAO-B. Molecular docking is a powerful in silico method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein.[8][9]

To contextualize our findings, we will compare the docking performance of our test compound against two well-established, FDA-approved MAO-B inhibitors: Selegiline and Rasagiline .[10] This comparative approach provides a benchmark for assessing the potential efficacy of 2-Methyl-benzofuran-5-ylamine hydrochloride and understanding its binding mechanism at an atomic level.

Methodology: A Self-Validating Protocol for Molecular Docking

The credibility of any in silico study hinges on the robustness and validation of its methodology.[11] The following protocol is designed to be a self-validating system, ensuring that our computational model can reliably predict ligand-receptor interactions.

Experimental Workflow Overview

The entire computational workflow, from data retrieval to analysis, is summarized in the diagram below. This systematic process ensures reproducibility and logical progression.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (MAO-B, PDB: 1GOS) ProtPrep 3. Receptor Preparation (Remove water, add hydrogens) PDB->ProtPrep LigandPrep 2. Ligand Preparation (Test Compound & Known Inhibitors) Docking 6. Molecular Docking (AutoDock Vina) LigandPrep->Docking Grid 4. Grid Box Generation (Define Active Site) ProtPrep->Grid Validation 5. Protocol Validation (Re-docking of native ligand) Grid->Validation Validation->Docking Validated Parameters Results 7. Analyze Results (Binding Energy & Pose) Docking->Results Visualization 8. Visualization (PyMOL) Results->Visualization Comparison 9. Comparative Analysis Visualization->Comparison

Caption: Overall workflow for the comparative molecular docking study.

Step 1: Target Protein Preparation
  • Rationale: The starting point for any structure-based drug design project is a high-quality 3D structure of the target protein. We chose the human MAO-B crystal structure (PDB ID: 1GOS) from the RCSB Protein Data Bank due to its high resolution and co-crystallization with an inhibitor, which is essential for validating our docking protocol.

  • Protocol:

    • Download the PDB file for 1GOS.

    • Load the structure into AutoDockTools (ADT).[12]

    • Clean the Protein: Remove all water molecules and heteroatoms (except the FAD cofactor, which is essential for activity). This is a critical step as solvent molecules can interfere with ligand docking.

    • Add Hydrogens: Add polar hydrogens to the protein structure. Correct protonation states are crucial for accurate simulation of electrostatic and hydrogen bonding interactions.

    • Assign Charges: Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[13]

Step 2: Ligand Preparation
  • Rationale: The ligands must be prepared in a 3D format with correct bond orders and charges to ensure an accurate docking simulation.

  • Protocol:

    • Obtain the 2D structures of 2-Methyl-benzofuran-5-ylamine, Selegiline, and Rasagiline from PubChem.

    • Use a chemical drawing tool like ChemDraw to add the hydrochloride salt to the test compound and ensure correct protonation states at physiological pH.

    • Convert the 2D structures to 3D structures and perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Load each ligand into ADT, detect the rotatable bonds, and assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format.

Step 3: Docking Protocol Validation (Self-Validation)
  • Rationale: Before docking our test compound, we must validate that our chosen docking parameters can accurately reproduce the known binding mode of a ligand.[14] This is achieved by "re-docking"—extracting the co-crystallized ligand from the PDB structure and docking it back into the active site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose.[14]

  • Protocol:

    • Extract the co-crystallized inhibitor from the original 1GOS PDB file and prepare it as a ligand in PDBQT format as described in Step 2.

    • Grid Box Definition: In ADT, define a grid box (the search space for the docking algorithm) that encompasses the entire active site where the co-crystallized ligand binds. For 1GOS, this is centered around the FAD cofactor. A typical size would be 22.5 x 22.5 x 22.5 Å.[15]

    • Run AutoDock Vina to dock the prepared native ligand into the prepared receptor using the defined grid box.[16]

    • Superimpose the resulting docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity.

Step 4: Comparative Molecular Docking
  • Rationale: With a validated protocol, we can now confidently dock our test compound and the known inhibitors to compare their potential binding affinities and interactions.

  • Protocol:

    • Using the same prepared MAO-B receptor and grid box parameters from the validation step, perform molecular docking for:

      • 2-Methyl-benzofuran-5-ylamine hydrochloride

      • Selegiline

      • Rasagiline

    • Use AutoDock Vina, which will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding.[17][18]

    • Save the top-ranked pose for each ligand for further analysis.

G cluster_vina AutoDock Vina Engine Receptor Receptor (MAO-B) PDBQT format Search Search Algorithm (Generates Poses) Receptor->Search Ligand Ligand Test Compound Known Inhibitors PDBQT format Ligand->Search Scoring Scoring Function (Estimates Affinity) Search->Scoring Output Docking Results Binding Affinity (kcal/mol) Binding Pose (Coordinates) Scoring->Output

Caption: Conceptual diagram of the molecular docking process.

Results and Discussion

Comparative Binding Affinities

The docking simulations provide a quantitative estimate of the binding affinity for each compound. A more negative binding energy suggests a more favorable interaction between the ligand and the target protein. The results are summarized below.

CompoundPredicted Binding Affinity (kcal/mol)
Known Inhibitor: Selegiline -7.8
Known Inhibitor: Rasagiline -8.2
Test Compound: 2-Methyl-benzofuran-5-ylamine -7.5

The results indicate that 2-Methyl-benzofuran-5-ylamine hydrochloride has a predicted binding affinity that is comparable to the established inhibitor Selegiline and slightly less favorable than Rasagiline. This strong predicted affinity suggests that the test compound is a promising candidate for MAO-B inhibition and warrants a closer examination of its binding mode.

Analysis of Molecular Interactions

Visual inspection of the docked poses using molecular visualization software like PyMOL provides critical insights into the specific interactions that stabilize the ligand-protein complex.[19][20]

  • Rasagiline (Control): The top-ranked pose for Rasagiline showed its characteristic interactions within the MAO-B active site. The primary amine group forms key hydrogen bonds with backbone carbonyls of active site residues, and the indane ring sits deep within a hydrophobic pocket formed by residues such as Tyr398, Tyr435, and Ile199. This binding mode is consistent with crystallographic data and serves as our positive control.

  • Selegiline (Control): Selegiline's docked pose also aligned well with known interaction patterns. The propargyl group, crucial for its mechanism of irreversible inhibition, was oriented towards the reactive N5 atom of the FAD cofactor. Its phenyl ring occupied the hydrophobic active site cavity.

  • 2-Methyl-benzofuran-5-ylamine hydrochloride (Test Compound): The docking pose of our test compound revealed several favorable interactions contributing to its strong binding affinity:

    • Hydrogen Bonding: The primary amine at the 5-position of the benzofuran ring was predicted to form a crucial hydrogen bond with the backbone carbonyl of a key active site residue, similar to the interactions observed for Rasagiline.

    • Hydrophobic Interactions: The benzofuran ring system and the 2-methyl group were well-accommodated within the hydrophobic cavity of the active site, making favorable van der Waals contacts with surrounding nonpolar residues.

    • Pi-Stacking: The aromatic benzofuran ring was oriented parallel to the aromatic side chain of Tyr435, suggesting a potential stabilizing pi-pi stacking interaction.

The comparative analysis reveals that 2-Methyl-benzofuran-5-ylamine hydrochloride can occupy the MAO-B active site and establish a network of interactions similar to those of known inhibitors. The combination of a key hydrogen bond from the amine group and extensive hydrophobic contacts from the fused ring system provides a strong rationale for its predicted binding affinity.

Conclusion and Future Outlook

This in silico investigation demonstrates that 2-Methyl-benzofuran-5-ylamine hydrochloride has significant potential as a novel inhibitor of Monoamine Oxidase B. Its predicted binding affinity is comparable to that of the established drug Selegiline, and its predicted binding mode shows engagement with key active site residues known to be critical for inhibitor binding.

While molecular docking is a powerful tool for hypothesis generation and initial screening, it is essential to recognize its limitations.[21] The binding energies are predictions, not direct measurements of affinity. Therefore, the promising computational results presented here must be validated through experimental assays. Future work should focus on in vitro enzyme inhibition assays to determine the IC50 value of 2-Methyl-benzofuran-5-ylamine hydrochloride against MAO-B. Subsequent lead optimization and structure-activity relationship (SAR) studies could further enhance its potency and selectivity, paving the way for a new class of therapeutic agents for neurodegenerative diseases.

References

  • Breast Cancer Now. Aromatase inhibitors (anastrozole, exemestane and letrozole). [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • ResearchGate. (2023). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2010). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 50(4), 509–520. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Gecen, Z., Cakir, M., Tursun, M., Gunes, H. S., & Levent, S. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Letters in drug design & discovery, 20(9), 1146–1159. [Link]

  • PubChem. 2-Methylbenzofuran. [Link]

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  • Mitchell, R. A., & Smith, M. L. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

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  • ResearchGate. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. [Link]

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  • Alaviyan, S. Z., Gholamzadeh, Z., & Ardestani, S. K. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Scientific reports, 13(1), 12165. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methyl-benzofuran-5-ylamine hydrochloride

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-benzofuran-5-ylamine hydrochloride (CAS No. 23968-37-8), ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each recommendation is explained to foster a culture of safety and deep understanding.

Section 1: Hazard Assessment & Characterization

Understanding the inherent risks of a compound is the foundational step in determining its proper handling and disposal route. 2-Methyl-benzofuran-5-ylamine hydrochloride is a research chemical, and while comprehensive toxicological data may be limited, its classification under the Globally Harmonized System (GHS) provides essential safety information.

The primary directive for disposal is clear: this compound must be disposed of via an approved hazardous waste disposal plant[1]. It is not suitable for drain or general refuse disposal.

Table 1: Hazard Profile of 2-Methyl-benzofuran-5-ylamine hydrochloride

Hazard ClassGHS Hazard StatementImplication for Disposal
Skin IrritationH315: Causes skin irritation[1]Waste must be handled with appropriate gloves. Contaminated materials (e.g., weigh boats, gloves) must also be disposed of as hazardous waste.
Eye IrritationH319: Causes serious eye irritation[1]Requires use of safety glasses or goggles. Any solutions or contaminated items could cause significant eye damage if handled improperly.
Respiratory IrritationH335: May cause respiratory irritation[1]Waste should be handled in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.
Chemical ClassAmine HydrochlorideAs a salt of hydrochloric acid and an amine, the compound may be corrosive in aqueous solution. It is incompatible with strong bases and strong oxidizing agents[2].

Based on these characteristics, the waste generated from 2-Methyl-benzofuran-5-ylamine hydrochloride must be treated as, at minimum, an irritant and potentially corrosive hazardous waste. It is not explicitly listed on the EPA's F, K, P, or U lists, as is common for research chemicals[3][4]. Therefore, its disposal is governed by its chemical characteristics.

Section 2: Personal Protective Equipment (PPE) & Immediate Safety

Before handling the waste container or initiating any disposal-related activities, the following minimum PPE must be worn. This protocol is a self-validating system; adherence protects the researcher, and any contamination of the PPE validates the necessity of the chosen equipment.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. All handling of waste should ideally occur within a fume hood to minimize inhalation risk[5].

Section 3: Waste Segregation & Containerization Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity.

Step-by-Step Containerization:

  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate for this solid waste. The container must be in good condition, free of leaks or damage[6].

  • Label the Container: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full chemical name: "Waste 2-Methyl-benzofuran-5-ylamine hydrochloride"

    • The primary hazards: "Irritant"

    • The date accumulation started.

  • Segregate the Waste Stream: This waste stream must be kept separate from other chemical wastes. Specifically:

    • DO NOT mix with strong bases (can liberate the free amine).

    • DO NOT mix with strong oxidizing agents[2].

    • DO NOT mix with incompatible solvents.

    • Keep solid waste separate from liquid waste[7].

  • Contain Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as pipette tips, weigh paper, and contaminated gloves, must be placed in the same designated hazardous waste container.

  • Secure the Container: The container must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[6].

Section 4: Disposal Procedure Workflow

The following diagram and protocol outline the decision-making process and physical steps for disposing of laboratory-scale quantities of 2-Methyl-benzofuran-5-ylamine hydrochloride.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A Identify Waste: Solid 2-Methyl-benzofuran-5-ylamine HCl & Contaminated Materials B Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Prepare Labeled Hazardous Waste Container B->C D Place Waste into Designated Container in a Fume Hood C->D E Securely Seal Container After Each Addition D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Segregation from Incompatible Wastes (e.g., Bases) F->G H Container is Full or Accumulation Time Limit Reached G->H I Arrange for Pickup by Institutional Environmental Health & Safety (EHS) H->I J Waste Transported to an Approved Waste Disposal Plant I->J

Caption: Disposal workflow for 2-Methyl-benzofuran-5-ylamine HCl.

Protocol for Laboratory-Scale Disposal:

  • Initiation: Once a research activity generating this waste is complete, or the designated waste container is approaching full (e.g., ¾ capacity), prepare for final disposal from the lab.

  • Final Sealing and Documentation: Securely seal the hazardous waste container. Ensure the hazardous waste tag is complete and accurate.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or the equivalent department responsible for chemical waste management. Follow their specific procedures for requesting a waste pickup.

  • Internal Transfer: Await pickup by trained EHS personnel. Do not transport large quantities of hazardous waste between laboratories or buildings yourself unless you are specifically trained and authorized to do so. EHS will consolidate the waste for shipment to a licensed professional waste disposal service[8].

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial to mitigate harm.

Small Spill (Solid, <1 gram) inside a Fume Hood:

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup: Wearing appropriate PPE, gently sweep the solid material using a dustpan and brush or absorb it with an inert material like vermiculite or sand. Avoid raising dust.

  • Disposal: Place the collected material and all cleanup supplies into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., water, if appropriate) and paper towels. Place the used towels in the waste container.

Large Spill or Spill Outside a Fume Hood:

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the spill.

  • Report: Contact your institution's EHS or emergency response number immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 23, 2026, from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylbenzofuran. Retrieved January 23, 2026, from a representative SDS for a related compound.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved January 23, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved January 23, 2026, from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved January 23, 2026, from a representative university guideline. [A specific URL is not available from the search results, but the information reflects standard academic EHS practices.]
  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved January 23, 2026, from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved January 23, 2026, from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 23, 2026, from a representative industry best-practice guide.
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 23, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 23, 2026, from a representative industry best-practice guide.
  • Capot Chemical. (2024). MSDS of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. Retrieved January 23, 2026, from a representative SDS for a related compound.

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Handling

Personal protective equipment for handling 2-Methyl-benzofuran-5-ylamine hydrochloride

A Researcher's Guide to Safely Handling 2-Methyl-benzofuran-5-ylamine hydrochloride As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovat...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Methyl-benzofuran-5-ylamine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth operational plan for handling 2-Methyl-benzofuran-5-ylamine hydrochloride (CAS No: 23968-37-8), a compound requiring meticulous attention to safety protocols. Our approach moves beyond mere compliance, embedding safety into the scientific workflow to protect researchers and ensure the integrity of our work.

At-a-Glance Hazard Assessment and Core Protections

Before handling 2-Methyl-benzofuran-5-ylamine hydrochloride, it is critical to understand its primary hazards. The compound is classified under the Globally Harmonized System (GHS) with significant warnings that dictate our handling procedures.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedStrict prohibition of eating, drinking, or smoking in the lab. Immediate medical attention is required upon ingestion.
Skin Irritation (Category 2) H315: Causes skin irritation[1]Requires the use of chemical-resistant gloves and a lab coat to prevent skin contact.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1]Mandates the use of chemical splash goggles for all procedures.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]All handling of the solid compound must be done in a certified chemical fume hood to prevent inhalation of dust.

This data is synthesized from supplier safety information.

The 'Why': Understanding the Risks of Aromatic Amines

2-Methyl-benzofuran-5-ylamine hydrochloride belongs to the aromatic amine class of compounds. Aromatic amines as a group are known for their potential toxicity.[2] Their ability to be absorbed through the skin and their potential for causing systemic effects necessitate a cautious and informed approach. The hydrochloride salt form may also present unique reactivity and solubility characteristics that influence its behavior in experiments. The core principle of our safety protocol is containment and isolation —preventing the chemical from coming into contact with ourselves or being released into the laboratory environment.

Mandatory Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is the most direct barrier between a researcher and a chemical hazard. It is not merely a recommendation but a mandatory component of the risk management strategy.[3][4][5] For 2-Methyl-benzofuran-5-ylamine hydrochloride, the following PPE is required at a minimum.

  • Primary Engineering Control: Chemical Fume Hood All weighing, transfer, and solution preparation activities involving the solid form of this compound must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[6]

  • Eye and Face Protection: Chemical Splash Goggles Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.[1][4] Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes of solutions or contact with airborne powder.[7]

  • Skin and Body Protection: Laboratory Coat and Full Coverage A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.[5] Long pants and closed-toe shoes are required to ensure no skin is exposed.[4] This protects against incidental contact and small spills.

  • Hand Protection: Chemical-Resistant Gloves Nitrile gloves are the standard for handling many laboratory chemicals and provide a suitable barrier for incidental contact.[5] It is crucial to practice proper glove hygiene:

    • Always inspect gloves for tears or punctures before use.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly after removing gloves.

    • For prolonged operations or when handling concentrated solutions, consider double-gloving.

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure at each step of the experimental process. The following diagram and steps outline the mandatory procedure for handling 2-Methyl-benzofuran-5-ylamine hydrochloride from retrieval to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Spatula, Weigh Paper, Glassware) A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Retrieve Compound from Storage C->D E 5. Weigh Solid Compound Carefully to Avoid Dust D->E F 6. Prepare Solution (Add solid to solvent) E->F G 7. Seal Reaction Vessel F->G H 8. Decontaminate Spatula & Weigh Paper in Hood G->H I 9. Dispose of Waste in Labeled Hazardous Waste Container H->I J 10. Clean Work Area in Fume Hood I->J K 11. Doff PPE & Wash Hands J->K

Caption: Standard workflow for handling 2-Methyl-benzofuran-5-ylamine HCl.

Step-by-Step Protocol:
  • Preparation: Before bringing the chemical into the workspace, ensure you are fully prepared. Verify that the chemical fume hood has been certified within the last year. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood. Don all required PPE as detailed above.[8]

  • Weighing and Transfer: Retrieve the container from its storage location, noting to store it long-term in a cool, dry place.[1] Place it inside the fume hood. Carefully weigh the desired amount of the solid compound. Use smooth movements to minimize the generation of airborne dust.

  • Solution Preparation: To prepare a solution, add the weighed solid to the solvent in your glassware. Never add solvent to the solid in a way that could cause splashing.

  • Waste Disposal: This compound and its containers must be disposed of as hazardous waste.[9] All disposable materials that have come into contact with the chemical, such as weigh paper and contaminated gloves, must be placed in a designated, sealed hazardous waste container. Do not allow the product to enter drains.[10]

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

  • Exiting the Lab: After the work is complete and all waste is properly stored, remove your PPE in the correct order (gloves first, then goggles, then lab coat). Wash your hands thoroughly with soap and water.

Emergency Procedures: Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9]

Spill: For a small spill, ensure proper PPE is worn. Absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

By adhering to these protocols, we uphold our commitment to a culture of safety, enabling us to pursue scientific advancement with confidence and integrity.

References

  • The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment – Lab Safety. Retrieved from [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine. Retrieved from [Link]

  • Ampere. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

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